Nedocromil
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTOOFIXOKYGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101626-68-0 (calcium salt (1:1)), 69049-74-7 (di-hydrochloride salt) | |
| Record name | Nedocromil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023356 | |
| Record name | Nedocromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nedocromil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.59e-02 g/L | |
| Record name | Nedocromil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nedocromil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69049-73-6 | |
| Record name | Nedocromil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69049-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nedocromil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nedocromil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nedocromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69049-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEDOCROMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B535E0BN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nedocromil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Nedocromil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nedocromil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Core Mechanisms of Nedocromil Sodium: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the foundational research on nedocromil sodium. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways and experimental workflows associated with this anti-inflammatory agent.
This compound sodium, a pyranoquinolone derivative, is recognized for its role as a mast cell stabilizer in the management of allergic and inflammatory conditions such as asthma and allergic conjunctivitis.[1][2] Its therapeutic effects are underpinned by a multi-faceted mechanism of action that extends beyond mast cell stabilization to encompass the inhibition of a variety of inflammatory cells, modulation of sensory nerve responses, and interaction with ion channels.[3][4][5][6] This guide delves into the core basic research that has elucidated these mechanisms.
Inhibition of Inflammatory Cell Function
This compound sodium exerts a significant inhibitory effect on a wide array of inflammatory cells implicated in the allergic cascade, including mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets.[3][6][7] Its action curtails the release of pro-inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4.[3][6]
Eosinophils play a crucial role in the pathogenesis of asthma and allergic responses. This compound sodium has been shown to modulate several key functions of these cells.
Table 1: Quantitative Effects of this compound Sodium on Eosinophil Function
| Parameter Measured | Cell Type | Stimulant | This compound Sodium Concentration | % Inhibition / Effect | Reference |
| Change in Cell Density | Human Peripheral Blood Eosinophils | Culture in Endothelial Cell Conditioned Medium | 10 µM | 29.2% reduction in low-density eosinophils | [8] |
| Leukotriene C4 (LTC4) Secretion | Human Peripheral Blood Eosinophils | Calcium Ionophore | 1 µM | 36.8% inhibition | [8] |
| Leukotriene C4 (LTC4) Secretion | Human Peripheral Blood Eosinophils | Calcium Ionophore | 10 µM | 55.3% inhibition | [8] |
| Chemotaxis towards FMLP and NAF/IL-8 | GM-CSF Primed Human Eosinophils | FMLP and NAF/IL-8 | IC50 ~1-10 nM | ~60% inhibition | [9] |
| Chemotaxis towards FMLP and NAF/IL-8 | IL-3 Primed Human Eosinophils | FMLP and NAF/IL-8 | IC50 ~1 nM | Complete inhibition | [9] |
| Chemotaxis towards C5a | Human Eosinophils | C5a | IC50 ~10-100 nM | Significant inhibition | [9] |
| Eosinophil Activation (Cytotoxicity Assays) | Human Eosinophils | Platelet Activating Factor (PAF) | 0.1 µM (optimal) | Dose-dependent inhibition | [10] |
This protocol is based on the methodology described in the study of this compound sodium's effect on eosinophil density and leukotriene synthesis.[8]
Objective: To assess the effect of this compound sodium on the change in eosinophil cell density and the secretion of LTC4 in vitro.
Methodology:
-
Eosinophil Isolation: Purify normal density (>1.095 gm/ml) human peripheral blood eosinophils from healthy donors.
-
Cell Culture: Culture the purified eosinophils for 24 hours in a 50% conditioned medium from cow pulmonary arterial endothelial cells.
-
Treatment: Incubate the cultured eosinophils in the presence or absence of this compound sodium (e.g., 10 µM for density change; 1 µM and 10 µM for LTC4 secretion).
-
Density Assessment: After 24 hours, determine the percentage of eosinophils with a density less than 1.085 gm/ml.
-
LTC4 Secretion Assay:
-
Activate eosinophils with a calcium ionophore.
-
Measure the concentration of secreted LTC4 in the cell supernatant using an appropriate immunoassay.
-
-
Data Analysis: Compare the results from this compound-treated samples to the control samples to determine the percentage of inhibition.
Modulation of Sensory Nerves and Chloride Channels
Beyond its effects on inflammatory cells, this compound sodium also demonstrates a capacity to modulate sensory nerve function and ion channel activity.
Studies have shown that this compound sodium can reduce neurogenic itch and flare in human skin, suggesting a mechanism involving the modulation of sensory neurone activation or conduction.[4] One proposed mechanism is the interference with the release or actions of neuropeptides like calcitonin gene-related peptide (CGRP).[4]
Table 2: Quantitative Effects of this compound Sodium on Neurogenic Responses
| Parameter Measured | Tissue | Stimulant | This compound Sodium Concentration | % Inhibition / Effect | Reference |
| Itch Scores | Human Skin (volar forearm) | Histamine (1 µM and 300 nM) | 2% (introduced by iontophoresis) | ~74.0% reduction | [4] |
| Flare Areas | Human Skin (volar forearm) | Histamine (1 µM and 300 nM) | 2% (introduced by iontophoresis) | ~65% reduction | [4] |
This protocol is based on the methodology used to investigate this compound sodium's effect on sensory nerve function.[4]
Objective: To evaluate the inhibitory effect of this compound sodium on histamine-induced itch and flare responses in human skin.
Methodology:
-
Drug Administration: Introduce 2% this compound sodium or a water control into the volar forearm skin of non-atopic volunteers using iontophoresis (8 mC).
-
Histamine Injection: After a 10-minute interval, inject histamine (20 µl of 1 µM and 300 nM) intradermally at the same site.
-
Itch Assessment: Assess itch intensity every 20 seconds for 5 minutes using a visual analogue scale.
-
Weal and Flare Measurement: At 10 minutes post-injection, measure the weal and flare areas and the mean blood flux within the flare using scanning laser Doppler imaging.
-
Data Analysis: Compare the itch scores and flare areas between the this compound sodium-treated and control sites.
A key aspect of this compound sodium's mechanism of action appears to be its ability to modulate chloride channels.[5][11][12] Research suggests that it can inhibit chloride ion flux in mast cells, epithelial cells, and neurons.[12] This action may be a unifying hypothesis explaining its effects on a range of cell types involved in asthma.[12] Electrophysiological studies have demonstrated that this compound sodium can block the ICln chloride channel in mouse 3T3 fibroblasts, and it was found to be more potent and efficacious than sodium cromoglycate in this regard.[11] The inhibition of chloride channels in mast cells is thought to prevent the sustained calcium influx required for degranulation and mediator release.[11]
Conclusion
The basic research studies on this compound sodium reveal a complex and multifaceted mechanism of action. While its role as a mast cell stabilizer is well-established, its inhibitory effects on eosinophils and other inflammatory cells, coupled with its ability to modulate sensory nerve function and chloride channels, highlight its broad anti-inflammatory profile. For researchers and drug development professionals, a thorough understanding of these core mechanisms is crucial for identifying new therapeutic applications and developing next-generation anti-inflammatory agents. The quantitative data and experimental protocols presented in this guide offer a solid foundation for future research in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Basic research on this compound sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of eosinophil density change and leukotriene C4 generation by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Nedocromil on Inflammatory Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedocromil sodium is a pyranoquinolone derivative recognized for its anti-inflammatory properties, particularly in the management of allergic and inflammatory conditions such as asthma and allergic conjunctivitis.[1] Its therapeutic efficacy stems from a multi-faceted mechanism of action that targets a variety of key inflammatory cells. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on mast cells, eosinophils, neutrophils, macrophages, and lymphocytes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.
Mast Cells: Stabilization and Inhibition of Mediator Release
This compound is widely characterized as a mast cell stabilizer, inhibiting their degranulation and the subsequent release of a cascade of inflammatory mediators.[1][2] This action is crucial in mitigating the immediate hypersensitivity response.
Quantitative Effects on Mast Cells
| Cell Type | Stimulus | Mediator/Effect Measured | This compound Concentration | Inhibition | Reference |
| Human Lung Mast Cells | IgE-dependent | Histamine Release | 5 x 10⁻⁶ M | IC30 | [3] |
| Rat Peritoneal Mast Cells (RPMCs) | Immunologic/Non-immunologic (Compound 48/80) | TNF-α Release | 10⁻¹²⁵–10⁻³ M | Inhibitory | [4] |
| Rat Peritoneal Mast Cells (RPMCs) co-cultured with 3T3 fibroblasts | Immunologic/Non-immunologic (Compound 48/80) + IL-2 | Histamine Release | 10⁻⁵ M | Inhibitory | [4] |
| Rat Peritoneal Mast Cells | Compound 48/80 or Anti-IgE | Histamine and Serotonin Release | 10⁻⁸–10⁻⁷ M | Effective | [5] |
Experimental Protocols
Histamine Release Assay from Human Lung Mast Cells [3]
-
Cell Source: Human lung tissue obtained from surgical procedures.
-
Cell Isolation: Mast cells were dispersed from lung tissue by enzymatic digestion.
-
Stimulation: Cells were challenged with an IgE-dependent stimulus.
-
Intervention: Cells were pre-incubated with varying concentrations of this compound sodium.
-
Endpoint Measurement: Histamine content in the supernatant was quantified, likely using fluorometric or enzymatic assays. The concentration of this compound causing 30% inhibition (IC30) was determined.
TNF-α Release from Rat Peritoneal Mast Cells [4]
-
Cell Source: Peritoneal lavage from rats.
-
Stimulation: Mast cells were stimulated with either immunologic (e.g., antigen) or non-immunologic (e.g., compound 48/80) agents.
-
Intervention: Cells were treated with a range of this compound sodium concentrations.
-
Endpoint Measurement: TNF-α levels in the cell culture supernatant were measured, likely using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways in Mast Cells
A key mechanism underlying this compound's stabilizing effect on mast cells is the inhibition of chloride ion channels.[6][7] This modulation of ion flux is thought to interfere with the cellular activation processes that lead to degranulation.
Caption: this compound's inhibition of chloride channels in mast cells.
Eosinophils: Inhibition of Activation, Chemotaxis, and Mediator Release
Eosinophils are critical players in the pathogenesis of allergic inflammation. This compound effectively suppresses multiple aspects of eosinophil function, thereby limiting their contribution to the inflammatory cascade.
Quantitative Effects on Eosinophils
| Effect Measured | Stimulus | This compound Concentration | Inhibition | Reference |
| Complement (C3b) and IgG (Fc) Rosette Enhancement | fMLP | ~5 x 10⁻⁹ M | IC50 | [3] |
| Cytotoxicity Enhancement | fMLP | Comparable to rosette inhibition | Inhibitory | [3] |
| Mac-1 Expression | PAF | 10⁻⁷ M and 10⁻⁵ M | Significant suppression | [8] |
| Chemotaxis | PAF | 10⁻⁷ M and 10⁻⁵ M | Dose-dependent suppression | [8] |
| Chemotaxis (GM-CSF primed) | FMLP and NAF/IL-8 | ~1-10 nmol/L | IC50 (~60% inhibition) | [9] |
| Chemotaxis (IL-3 primed) | FMLP and NAF/IL-8 | ~1 nmol/L | IC50 (complete inhibition) | [9] |
| LTC4 Release | fMLP | Not specified | Inhibitory (preliminary data) | [10] |
| LTC4 Synthesis | Calcium Ionophore | 1 µmol/L and 10 µmol/L | Significant inhibition | [11] |
| Change in Cell Density (in vitro culture) | Endothelial cell conditioned medium | 10 µmol/L | Significant inhibition | [11] |
| Chemotaxis | PAF | ~10⁻⁶ M | IC50 | [12] |
| Chemotaxis | LTB4 | ~10⁻⁷ M | IC50 | [12] |
Experimental Protocols
Eosinophil Adherence (Rosette) Assay [3]
-
Cell Source: Purified human eosinophils from peripheral blood.
-
Stimulation: Cells were stimulated with N-formylmethionine-leucyl-phenylalanine (fMLP) to enhance receptor expression.
-
Intervention: Eosinophils were pre-incubated with this compound sodium.
-
Endpoint Measurement: The ability of eosinophils to form rosettes with sheep erythrocytes coated with C3b or IgG was quantified, serving as a measure of complement and Fc receptor activation.
-
Cell Source: Purified human eosinophils.
-
Chemoattractants: Various chemoattractants such as platelet-activating factor (PAF), leukotriene B4 (LTB4), fMLP, or neutrophil-activating factor/interleukin-8 (NAF/IL-8) were used. In some experiments, eosinophils were primed with cytokines like GM-CSF or IL-3.[9]
-
Apparatus: A Boyden chamber or similar microchemotaxis chamber was likely used, with the chemoattractant in the lower compartment and eosinophils in the upper compartment, separated by a microporous membrane.
-
Intervention: this compound sodium was added to the eosinophil suspension.
-
Endpoint Measurement: The number of eosinophils that migrated through the membrane towards the chemoattractant was counted microscopically.
Experimental Workflow for Eosinophil Chemotaxis Inhibition
Caption: Workflow for assessing this compound's effect on eosinophil chemotaxis.
Neutrophils: Modulation of Activation and Chemotaxis
This compound also demonstrates inhibitory effects on neutrophil functions, which are implicated in the more severe and chronic forms of airway inflammation.
Quantitative Effects on Neutrophils
| Effect Measured | Stimulus | This compound Concentration | Inhibition | Reference |
| Complement (C3b) and IgG (Fc) Rosette Enhancement | fMLP | ~5 x 10⁻⁹ M | IC50 | [3] |
| Cytotoxicity Enhancement | fMLP | Comparable to rosette inhibition | Inhibitory | [3] |
| Histamine-Releasing Activity (HRA-N) Generation | Not specified | 1.5 x 10⁻⁸ M | IC50 | [13] |
| Chemotaxis | PAF | ~10⁻⁸ M | IC50 | [12] |
| Chemotaxis | ZAS | ~10⁻⁷–10⁻⁶ M | IC50 | [12] |
| Chemotaxis | fMLP | ~10⁻⁷ M | IC50 | [12] |
| Chemotaxis | LTB4 | ~10⁻⁶ M | IC50 | [12] |
| Superoxide Anion Production | fMLP (10nM) | 300 µM | ~80% inhibition | [14] |
Experimental Protocols
Neutrophil Chemotaxis Assay [12]
-
Cell Source: Purified human neutrophils from peripheral blood.
-
Chemoattractants: A panel of chemoattractants including PAF, zymosan-activated serum (ZAS), fMLP, and LTB4 were utilized.
-
Apparatus: A Boyden chamber assay was employed.
-
Intervention: Neutrophils were treated with this compound sodium or sodium cromoglycate for comparison.
-
Endpoint Measurement: The number of migrated neutrophils was quantified to determine the inhibitory concentration 50% (IC50).
HRA-N Generation Assay [13]
-
Cell Source: Human peripheral blood neutrophils.
-
Intervention: Neutrophils were incubated with various concentrations of this compound sodium.
-
Endpoint Measurement: The supernatant, containing neutrophil-derived histamine-releasing activity (HRA-N), was collected. The ability of this supernatant to induce serotonin release from rat basophil leukemia (RBL) cells was then measured as an indicator of HRA-N activity.
Logical Relationship of this compound's Action on Neutrophils
Caption: this compound's multifaceted inhibition of neutrophil functions.
Macrophages and Lymphocytes: Modulating the Broader Immune Response
This compound's influence extends to macrophages and lymphocytes, cells that orchestrate the chronic inflammatory response and immune memory.
Quantitative Effects on Macrophages and Lymphocytes
| Cell Type | Stimulus | Effect Measured | this compound Concentration | Inhibition | Reference | |---|---|---|---|---| | Human Alveolar Macrophages (from asthmatics) | LTC4 or LTE4 | LTB4 and 5-HETE formation | 10⁻⁴ M | Decreased |[15] | | Murine Lymphocytes | Mitogen or Antigen | Proliferative Response | 10⁻⁸–10⁻⁶ M | Inhibitory |[16] | | Murine T-cells | Mitogen | IL-2 and TNF production | Not specified | Interfered |[16] | | Murine T-cells | Not specified | Adhesion to laminin and fibronectin | Not specified | Interfered |[16] |
Experimental Protocols
Macrophage Mediator Release Assay [15]
-
Cell Source: Alveolar macrophages obtained from bronchoalveolar lavage of asthmatic patients.
-
Stimulation: Cells were incubated with sulfidopeptide leukotrienes (LTC4 or LTE4).
-
Intervention: this compound sodium was added to the cell cultures.
-
Endpoint Measurement: The release of LTB4 and the intracellular concentration of 5-HETE were quantified, likely using high-performance liquid chromatography (HPLC).
Lymphocyte Proliferation Assay [16]
-
Cell Source: Murine lymphocytes.
-
Stimulation: Cells were stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen.
-
Intervention: The cells were cultured in the presence of varying concentrations of this compound sodium.
-
Endpoint Measurement: Cell proliferation was assessed, likely by measuring the incorporation of radiolabeled thymidine (e.g., ³H-thymidine) into newly synthesized DNA.
Signaling Pathways in T-Lymphocytes
This compound's effects on T-cells may be linked to its ability to inhibit the increase in cytosolic calcium that is a critical early step in T-cell activation.[16]
Caption: Proposed mechanism of this compound's action on T-cell activation.
Effects on Epithelial Cells
Beyond classic immune cells, this compound also acts on bronchial epithelial cells, which are now recognized as active participants in airway inflammation.
Quantitative Effects on Epithelial Cells
| Cell Type | Stimulus | Mediator/Effect Measured | this compound Concentration | Inhibition | Reference | |---|---|---|---|---| | Human Bronchial Epithelial Cells | Ozone (10-50 ppb) | TNF-α, GM-CSF, sICAM-1 release | 10⁻⁵ M | Reduced |[4] | | Human Bronchial Epithelial Cells | IL-1β | IL-8 release | Dose-dependent (up to 10⁻⁵ M) | Reduced |[17] | | Human Bronchial Epithelial Cells | IL-1 | GM-CSF release | 10⁻⁵ M | >40% reduction |[18] |
Experimental Protocols
Cytokine Release from Human Bronchial Epithelial Cells [4][17][18]
-
Cell Source: Cultured human bronchial epithelial cells.
-
Stimulation: Cells were exposed to inflammatory stimuli such as ozone, Interleukin-1 beta (IL-1β), or Interleukin-1 (IL-1).
-
Intervention: The cell cultures were treated with this compound sodium.
-
Endpoint Measurement: The levels of various cytokines and soluble adhesion molecules (TNF-α, GM-CSF, sICAM-1, IL-8) in the culture supernatant were quantified using ELISA. For IL-8, mRNA expression was also assessed by Northern blot analysis.[17]
Conclusion
This compound sodium exerts a broad spectrum of anti-inflammatory effects by targeting multiple key inflammatory cells. Its primary mechanism involves the stabilization of mast cells and the inhibition of mediator release, but its therapeutic utility is significantly enhanced by its ability to suppress the activation, chemotaxis, and effector functions of eosinophils, neutrophils, macrophages, and lymphocytes. Furthermore, its action on bronchial epithelial cells to reduce pro-inflammatory cytokine production highlights its role in modulating the entire inflammatory microenvironment of the airways. A central theme across several cell types appears to be the modulation of ion channels, particularly chloride channels, and the subsequent interference with calcium-dependent activation pathways. This comprehensive, multi-cellular inhibitory profile underscores the clinical efficacy of this compound in managing chronic inflammatory airway diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of eosinophil density change and leukotriene C4 generation by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of neutrophil and eosinophil induced chemotaxis by this compound sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophils and mast cells: this compound sodium inhibits the generation of neutrophil-derived histamine-releasing activity (HRA-N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound sodium on sulfidopeptide leukotrienes-stimulated human alveolar macrophages in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sodium inhibits T-cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effect of this compound sodium on the interleukin-1-induced production of interleukin-8 in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective effect of this compound sodium on the IL1-induced release of GM-CSF from cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedocromil: A Technical Guide to its Core Effects on Mast Cells and Eosinophils
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nedocromil sodium is an anti-inflammatory agent recognized for its therapeutic efficacy in allergic and inflammatory conditions, particularly asthma.[1][2] Its clinical benefits are largely attributed to its modulatory effects on key effector cells of the allergic cascade: mast cells and eosinophils. This technical guide provides an in-depth examination of the primary mechanisms of action of this compound on these two cell types. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols used to derive these findings, and visualizes the key cellular pathways and experimental workflows. The primary mode of action for this compound is its capacity to inhibit the activation of these inflammatory cells.[3]
Primary Effects of this compound on Mast Cells
This compound is widely classified as a mast cell stabilizer.[4][5][6] Its fundamental action is the inhibition of mast cell degranulation, thereby preventing the release of a plethora of pre-formed and newly synthesized inflammatory mediators that orchestrate the allergic response.[1][4]
Mechanism of Action: Inhibition of Mediator Release
This compound effectively inhibits the release of inflammatory mediators such as histamine, prostaglandin D2 (PGD2), and leukotriene C4 (LTC4) from mast cells following immunological (e.g., IgE-dependent) and non-immunological stimuli.[1][7] This inhibitory effect is observed in mast cells from various sources, including human lung and bronchoalveolar lavage fluid.[8] While the precise molecular mechanism is not fully elucidated, evidence suggests that this compound's ability to inhibit chloride ion flux in mast cells may play a crucial role in preventing degranulation.[9] It suppresses the release of both histamine and serotonin in a parallel, concentration-dependent manner.[7]
Quantitative Data: Mast Cell Inhibition
The inhibitory potency of this compound on mast cell mediator release has been quantified in several studies. The following table summarizes key findings.
| Parameter Measured | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Histamine Release | Human Lung Mast Cells | IgE-dependent | 5 x 10⁻⁶ M | IC30 (30% inhibition) | [3] |
| Histamine & Serotonin Release | Rat Peritoneal Mast Cells | Compound 48/80 or anti-IgE | 10⁻⁸ to 10⁻⁷ M | Lowest effective concentration | [7] |
| Histamine Release (IL-2 enhanced) | Rat Peritoneal Mast Cells | anti-rat IgE or Compound 48/80 | 10⁻⁵ M | 30-50% inhibition | [10] |
| Spontaneous Histamine Release (long-term culture with IL-2) | Rat Peritoneal Mast Cells | Interleukin-2 (IL-2) | 10⁻⁵ M | Complete abolishment of IL-2 enhanced release | [10] |
| Basal Histamine Release (long-term culture) | Rat Peritoneal Mast Cells | None | 10⁻⁵ M | 23% decrease | [10] |
Experimental Protocols: Mast Cell Activation Assays
The data presented above were derived from established experimental protocols designed to measure mast cell activation and degranulation.
Protocol 1: IgE-Dependent Histamine Release from Human Lung Mast Cells [3]
-
Cell Isolation: Mast cells are obtained from human lung tissue by enzymatic digestion and purified.
-
Sensitization: Cells can be passively sensitized overnight with patient sera containing specific IgE.[11]
-
Stimulation: IgE-dependent histamine release is induced by challenging the cells with an appropriate allergen or anti-IgE antibodies.
-
Inhibition: Cells are pre-incubated with varying concentrations of this compound sodium before the addition of the stimulant.
-
Quantification: Released histamine in the supernatant is measured, often using high-performance liquid chromatography (HPLC) or fluorometric assays.[7] The percentage of inhibition is calculated by comparing the histamine release in the presence and absence of this compound.
Protocol 2: Mediator Release from Rat Peritoneal Mast Cells [7]
-
Cell Isolation: Peritoneal mast cells are collected from rats by peritoneal lavage. The cells are then purified.
-
Pre-incubation: Purified mast cells are pre-incubated with or without this compound sodium for a short period (e.g., 5 minutes).
-
Stimulation: A secretagogue such as compound 48/80 or anti-IgE is added to the cell suspension.
-
Analysis: The release of mediators like histamine and serotonin into the medium is quantified using HPLC. Cellular heparin content, another marker of degranulation, can be assayed by cytofluorometry using a fluorescent dye like berberine.
Visualization: this compound's Inhibition of Mast Cell Degranulation
The following diagram illustrates the inhibitory effect of this compound on the mast cell degranulation cascade.
Caption: this compound inhibits the mast cell activation cascade, blocking degranulation.
Primary Effects of this compound on Eosinophils
This compound exerts significant inhibitory effects on multiple aspects of eosinophil function, contributing to its anti-inflammatory profile. These effects extend beyond simple stabilization to include modulation of cell activation, migration, and effector functions.
Mechanism of Action: Multi-faceted Inhibition of Eosinophil Function
This compound's impact on eosinophils is comprehensive:
-
Inhibition of Activation: It is a potent inhibitor of eosinophil activation induced by various stimuli.[3] This includes preventing the enhancement of complement (C3b) and IgG (Fc) rosette formation stimulated by fMLP.[3]
-
Suppression of Chemotaxis: this compound inhibits the migration of eosinophils toward several chemoattractants.[12] It effectively suppresses PAF-induced eosinophil chemotactic activities.[13]
-
Reduction of Cytotoxicity: The drug inhibits the fMLP-enhanced cytotoxicity of eosinophils against parasites like Schistosoma mansoni.[3]
-
Inhibition of Mediator Synthesis: this compound significantly inhibits the generation of leukotriene C4 (LTC4) by eosinophils.[14]
-
Modulation of Adhesion Molecules: It suppresses the expression of the adhesion molecule Mac-1 on PAF-stimulated eosinophils and key adhesion molecules (E-selectin, ICAM-1) on endothelial cells, which are crucial for eosinophil trafficking to inflammatory sites.[13]
-
Inhibition of Eosinophil Survival: this compound can induce a dose-related inhibition of eosinophil survival that has been primed by human epithelial cell conditioned media.[15]
Quantitative Data: Eosinophil Inhibition
The following table summarizes key quantitative findings on this compound's effects on eosinophils.
| Parameter Measured | Cell Type/Model | Stimulant/Condition | This compound Concentration | Observed Effect | Reference |
| Complement (C3b) & IgG (Fc) Rosettes | Human Eosinophils | fMLP | ~5 x 10⁻⁹ M | IC50 (50% inhibition) | [3] |
| Chemotaxis of GM-CSF primed eosinophils | Human Eosinophils | FMLP and NAF/IL-8 | ~1 to 10 nmol/L | IC50 (~60% inhibition) | [12][16] |
| Chemotaxis of IL-3 primed eosinophils | Human Eosinophils | FMLP and NAF/IL-8 | ~1 nmol/L | IC50 (complete inhibition) | [12][16] |
| Chemotaxis | Human Eosinophils | C5a | ~10 to 100 nmol/L | IC50 | [12][16] |
| LTC4 Generation | Human Peripheral Blood Eosinophils | Calcium ionophore | 1 µmol/L | 3.8 ng/ml -> 2.4 ng/ml | [14] |
| LTC4 Generation | Human Peripheral Blood Eosinophils | Calcium ionophore | 10 µmol/L | 3.8 ng/ml -> 1.7 ng/ml | [14] |
| Mac-1 Expression | PAF-induced Human Eosinophils | PAF | 10⁻⁵ M and 10⁻⁷ M | Significant suppression | [13] |
| Eosinophil Survival (primed by mucosa HECM) | Human Blood Eosinophils | HECM | 10⁻⁵ M | ~16.7% inhibition | [15] |
Experimental Protocols: Eosinophil Function Assays
Protocol 1: Eosinophil Chemotaxis Assay (Boyden Chamber) [12][17]
-
Cell Isolation: Eosinophils are isolated from the peripheral blood of normal or allergic donors.
-
Priming (Optional): Cells may be pre-incubated with cytokines like GM-CSF or IL-3 to prime them for an enhanced chemotactic response.
-
Assay Setup: A Boyden chamber is used, which consists of upper and lower wells separated by a microporous filter. The eosinophil suspension is placed in the upper chamber, and the chemoattractant (e.g., FMLP, C5a) is placed in the lower chamber.
-
Inhibition: this compound is added at various concentrations, typically to the upper chamber with the cells.
-
Incubation: The chamber is incubated for a set period (e.g., 1-3 hours) at 37°C to allow cells to migrate through the filter toward the chemoattractant.[18][19]
-
Quantification: The number of migrated cells on the lower side of the filter is counted microscopically or by using automated cell counting methods. The chemotactic index is calculated to express the migratory response.[18]
Protocol 2: Eosinophil Cytotoxicity Assay [3]
-
Target Preparation: Schistosomula of Schistosoma mansoni are coated with complement.
-
Cell Preparation: Purified eosinophils are pre-incubated with a stimulant (e.g., fMLP) in the presence or absence of this compound.
-
Co-incubation: The activated eosinophils are incubated with the complement-coated schistosomula.
-
Assessment: Cytotoxicity is determined by measuring the percentage of dead schistosomula, often assessed by microscopy and vital staining.
Protocol 3: Leukotriene C4 (LTC4) Generation Assay [14]
-
Cell Preparation: Purified human peripheral blood eosinophils are used.
-
Incubation: Cells are incubated with this compound at various concentrations.
-
Stimulation: LTC4 synthesis is triggered by adding a calcium ionophore (e.g., A23187).
-
Quantification: The amount of LTC4 secreted into the cell supernatant is measured, typically by enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Visualization: this compound's Broad Effects on Eosinophils
This diagram illustrates the multiple inhibitory actions of this compound on eosinophil function.
Caption: this compound inhibits multiple stages of eosinophil activity.
Conclusion
This compound sodium exhibits a dual inhibitory action on two of the most critical cell types in allergic inflammation. Its ability to stabilize mast cells prevents the initial release of mediators that trigger the early phase of an allergic reaction.[20][21] Concurrently, its potent and multifaceted inhibition of eosinophil activation, recruitment, and effector function addresses the cellular infiltration characteristic of the late-phase response.[14][20][21] This comprehensive mechanism, supported by the quantitative data and experimental evidence detailed herein, underscores the scientific basis for this compound's role as a broad-spectrum anti-inflammatory agent in the management of allergic airway diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 6. Topical pharmacotherapy for allergic rhinitis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulations of histamine release from mast cells by interleukin-2 is affected by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mast Cell Activation Test (MAT) | Springer Nature Experiments [experiments.springernature.com]
- 12. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of eosinophil density change and leukotriene C4 generation by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of topical anti-inflammatory drugs on eosinophil survival primed by epithelial cells. Additive effect of glucocorticoids and this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. experts.arizona.edu [experts.arizona.edu]
Initial In Vitro Investigations of Nedocromil's Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro investigations into the properties of nedocromil, a pyranoquinolone derivative recognized for its anti-inflammatory effects. The document summarizes key quantitative data, outlines detailed experimental methodologies for pivotal assays, and presents visual representations of signaling pathways and experimental workflows.
Core Pharmacological Properties
This compound sodium is a mast cell stabilizer that exhibits a broad spectrum of anti-inflammatory activities by inhibiting the activation and release of mediators from various inflammatory cells.[1] In vitro studies have been instrumental in elucidating its mechanism of action, demonstrating its effects on mast cells, eosinophils, neutrophils, macrophages, and platelets. A key discovery in understanding its mechanism is the identification of this compound as a potent agonist for the G-protein-coupled receptor 35 (GPR35), which is expressed on these inflammatory cells.[2][3]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of this compound's potency across different cell types and inflammatory processes.
Table 1: Inhibition of Mediator Release from Mast Cells
| Mediator | Stimulus | IC30 (µM) | Reference |
| Histamine | Antigen | 2.1 | [4] |
| Leukotriene C4 (LTC4) | Antigen | 2.3 | [4] |
| Prostaglandin D2 (PGD2) | Antigen | 1.9 | [4] |
| Histamine | Anti-human IgE | 4.7 | [4] |
| Leukotriene C4 (LTC4) | Anti-human IgE | 1.3 | [4] |
| Prostaglandin D2 (PGD2) | Anti-human IgE | 1.3 | [4] |
Table 2: Inhibition of Eosinophil Function
| Parameter | Stimulus | IC50 (nmol/L) | Reference |
| Chemotaxis | FMLP & NAF/IL-8 (GM-CSF primed) | ~1 - 10 | [5] |
| Chemotaxis | FMLP & NAF/IL-8 (IL-3 primed) | ~1 | [5] |
| Chemotaxis | C5a | ~10 - 100 | [5] |
Table 3: Agonist Activity on GPR35
| Assay | Receptor | logEC50 | EC50 (nM) | Reference |
| Calcium Flux | Human GPR35 | -6.9 | ~126 | [2] |
| Inositol Phosphate Accumulation | Human GPR35 | -7.5 | ~32 | [2] |
Table 4: Inhibition of Adhesion Molecule Expression
| Molecule | Cell Type | Stimulus | This compound Concentration (M) | % Inhibition | Reference |
| ICAM-1 | Human Conjunctival Epithelial Cells | IFN-γ | 10⁻⁷ | >50% | [6] |
| RANTES | Human Conjunctival Epithelial Cells | Major Basic Protein | 10⁻⁵ (4-hour preincubation) | Significant reduction | [6] |
| Mac-1 | PAF-induced Eosinophils | PAF | 10⁻⁵ and 10⁻⁷ | Significant suppression | [7] |
| ICAM-1 | IL-1β-stimulated HUVEC | IL-1β | 10⁻⁵ and 10⁻⁷ | Significant suppression | [7] |
| E-selectin | IL-1β-stimulated HUVEC | IL-1β | 10⁻⁵ and 10⁻⁷ | Significant suppression | [7] |
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in this guide.
Mast Cell Degranulation Assay
This assay quantifies the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Cell Culture and Sensitization:
-
Rat Basophilic Leukemia (RBL-2H3) cells are cultured in appropriate media.
-
For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
Experimental Procedure:
-
Sensitized cells are washed with a buffer (e.g., PIPES buffer) to remove unbound IgE.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Degranulation is induced by adding an antigen (e.g., DNP-BSA) or a non-immunological stimulus like compound 48/80.[8]
-
The reaction is stopped, and the supernatant is collected.
-
The release of β-hexosaminidase, a granular enzyme, is measured as an index of degranulation. This is done by incubating the supernatant with a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) and measuring the absorbance of the product.[9]
Data Analysis: The percentage inhibition of degranulation by this compound is calculated by comparing the β-hexosaminidase release in treated cells to that in untreated (control) cells.
Eosinophil Chemotaxis Assay
This assay assesses the effect of this compound on the directed migration of eosinophils towards a chemoattractant.
Cell Isolation:
-
Eosinophils are isolated from human peripheral blood using density gradient centrifugation.
Chemotaxis Assay (Boyden Chamber):
-
A Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane is used.
-
The lower wells are filled with a chemoattractant solution (e.g., Platelet-Activating Factor [PAF], f-Met-Leu-Phe [fMLP], or C5a).
-
Isolated eosinophils, pre-incubated with different concentrations of this compound or a vehicle, are placed in the upper wells.
-
The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Migrated cells in the lower wells or on the underside of the membrane are quantified, often by microscopy or flow cytometry.[10]
Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the control group.
Leukotriene C4 (LTC4) Release Assay from Eosinophils
This assay measures the inhibitory effect of this compound on the synthesis and release of the pro-inflammatory lipid mediator LTC4 from eosinophils.
Cell Preparation:
-
Human eosinophils are purified from peripheral blood.
Experimental Procedure:
-
Purified eosinophils are resuspended in a suitable buffer.
-
Cells are pre-incubated with this compound at various concentrations.
-
LTC4 synthesis is stimulated using an agent like the calcium ionophore A23187 or opsonized zymosan.[11]
-
After incubation, the cell suspension is centrifuged, and the supernatant is collected.
-
The concentration of LTC4 in the supernatant is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).[12][13]
Data Analysis: The percentage inhibition of LTC4 release is calculated by comparing the levels in this compound-treated samples to those in untreated controls.
Adhesion Molecule Expression Assay
This assay evaluates the effect of this compound on the expression of cell surface adhesion molecules on inflammatory cells or endothelial cells.
Cell Culture and Stimulation:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or isolated eosinophils are cultured.
-
Expression of adhesion molecules is induced by stimulating the cells with inflammatory mediators such as Interleukin-1β (IL-1β) or Platelet-Activating Factor (PAF).[7]
Experimental Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
The stimulating agent is added to induce the expression of adhesion molecules like ICAM-1, E-selectin, or Mac-1.
-
After an appropriate incubation period, the cells are harvested.
-
The expression of the target adhesion molecule is quantified using flow cytometry with fluorescently labeled monoclonal antibodies specific for the molecule of interest.
Data Analysis: The change in the mean fluorescence intensity is used to determine the percentage inhibition of adhesion molecule expression by this compound.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental processes described in this guide.
Caption: this compound's inhibitory mechanism on inflammatory cells.
Caption: Workflow for the Mast Cell Degranulation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound sodium on the compound exocytosis of mast cells [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Mechanisms involved in eosinophil migration. Platelet-activating factor-induced chemotaxis and interleukin-5-induced chemokinesis are mediated by different signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential generation of leukotriene C4 by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and release of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Nedocromil (C19H17NO7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedocromil, a pyranoquinoline dicarboxylic acid derivative, is a non-steroidal anti-inflammatory agent recognized for its efficacy as a mast cell stabilizer in the prophylactic treatment of asthma and allergic conjunctivitis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. It delves into its mechanism of action, detailing its inhibitory effects on various inflammatory cells and associated signaling pathways. Furthermore, this guide presents detailed experimental protocols for key in vitro and in vivo assays relevant to the study of this compound's therapeutic effects.
Chemical Structure and Identification
This compound is chemically identified as 9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid.[1] Its structure is characterized by a tricyclic pyranoquinoline core with two carboxylic acid functional groups, an ethyl group, and a propyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid[1] |
| Molecular Formula | C19H17NO7[1] |
| CAS Number | 69049-73-6[1] |
| Molecular Weight | 371.34 g/mol [4] |
| Synonyms | FPL 59002[1] |
This compound is often used therapeutically as its disodium salt, this compound Sodium (CAS Number: 69049-74-7).[5]
Physicochemical Properties
The physicochemical properties of this compound and its sodium salt are crucial for its formulation, delivery, and pharmacokinetic profile. This compound is a yellow, crystalline powder.[6] The sodium salt exists in several hydrate forms, including a monohydrate, trihydrate, and heptahemihydrate, with the trihydrate being stable over a relative humidity range of 6.4% to 79.5% at 22°C.[7]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 298-300 °C (decomposes) | [6] |
| pKa (Strongest Acidic) | 2.2 | [1] |
| logP | 2.22 | [1] |
| Aqueous Solubility (this compound) | 0.145 g/L | [1] |
| Aqueous Solubility (this compound Sodium) | 20 mg/mL | [6] |
| Solubility (this compound Sodium) | DMSO: 20 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 1 mg/mL | [5] |
| Polar Surface Area | 121.21 Ų | [1] |
Mechanism of Action
This compound's primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[2][8] However, its therapeutic effects extend to a broader range of anti-inflammatory activities involving multiple cell types and pathways.[9][10]
Inhibition of Inflammatory Cell Activation
This compound has been demonstrated to inhibit the in vitro activation of a variety of inflammatory cells implicated in asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets.[1][9] This inhibition prevents the release of pro-inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4.[1]
Signaling Pathways
This compound's mast cell stabilizing effect is linked to its ability to inhibit chloride ion channels.[9][11] In mast cells, allergen-IgE cross-linking on the cell surface triggers an influx of chloride ions, which is a prerequisite for the subsequent calcium influx that leads to degranulation.[1] By blocking these chloride channels, this compound prevents the necessary ionic changes for mediator release.[1][9]
Recent studies have elucidated the role of the Annexin-A1 (ANX-A1) and its receptor, formyl peptide receptor 2 (FPR2), in the inhibitory action of this compound on mast cells.[2][8] this compound potentiates the release of ANX-A1 from mast cells.[2] ANX-A1 then acts in an autocrine or paracrine manner on the FPR2 receptor, initiating an intracellular signaling cascade that suppresses mast cell degranulation.[2][8] This pathway appears to be crucial for this compound's inhibitory effect, as mast cells from ANX-A1 knockout mice are insensitive to the drug.[8]
This compound inhibits the chemotaxis of eosinophils and neutrophils towards various chemoattractants, including platelet-activating factor (PAF) and leukotriene B4 (LTB4).[10] This action is thought to contribute to its anti-inflammatory effects by reducing the infiltration of these granulocytes into airway tissues.[9] The drug has been shown to suppress the expression of adhesion molecules, such as Mac-1 on eosinophils and E-selectin and ICAM-1 on endothelial cells.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.
In Vitro Mast Cell Histamine Release Assay
This protocol describes the measurement of histamine release from rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation studies.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-Human Serum Albumin (HSA)
-
This compound Sodium
-
Tyrode's buffer
-
Triton X-100 (for total histamine release)
-
Histamine ELISA kit
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP-IgE (0.5 µg/mL) for 24 hours.
-
-
Drug Treatment and Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound Sodium or vehicle control in Tyrode's buffer for 30 minutes at 37°C.
-
Stimulate the cells by adding DNP-HSA (100 ng/mL) and incubate for 1 hour at 37°C.
-
For spontaneous release, add buffer instead of DNP-HSA.
-
For total histamine release, lyse a separate set of cells with 0.1% Triton X-100.
-
-
Histamine Measurement:
-
Collect the supernatants from each well.
-
Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula:
-
% Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
-
Plot the percentage of inhibition of histamine release against the concentration of this compound to determine the IC50 value.
-
In Vivo Ovalbumin-Induced Asthma Model in Guinea Pigs
This protocol outlines the induction of an allergic asthma phenotype in guinea pigs using ovalbumin (OVA) sensitization and challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-300 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3)
-
Saline solution (0.9% NaCl)
-
This compound Sodium
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg OVA and 100 mg Al(OH)3 in saline.
-
On day 7, administer a booster i.p. injection of 1 mL of a solution containing 50 µg OVA and 50 mg Al(OH)3 in saline.
-
-
Drug Administration:
-
From day 14 to day 21, administer this compound Sodium (e.g., via inhalation or i.p. injection) or vehicle control to the respective groups of guinea pigs daily.
-
-
Ovalbumin Challenge:
-
On day 21, 30 minutes after the final drug administration, place the guinea pigs in a whole-body plethysmograph to measure baseline airway resistance.
-
Expose the animals to an aerosol of 1% OVA in saline for 5 minutes.
-
Continuously monitor airway resistance for at least 30 minutes post-challenge.
-
-
Bronchoalveolar Lavage (BAL) and Histology (Optional):
-
At the end of the experiment, euthanize the animals and perform BAL to collect airway inflammatory cells.
-
Perform differential cell counts on the BAL fluid.
-
Fix and process the lungs for histological analysis to assess inflammation and airway remodeling.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline for each animal.
-
Compare the airway responses and inflammatory cell counts between the this compound-treated and control groups.
-
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber.
Materials:
-
Freshly isolated human neutrophils
-
RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)
-
This compound Sodium
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place the chemoattractant (e.g., 10 nM IL-8) in the lower wells of the Boyden chamber.
-
In the upper wells, add the neutrophil suspension.
-
For the test group, pre-incubate the neutrophils with various concentrations of this compound Sodium for 30 minutes before adding them to the upper wells.
-
Include a negative control with medium alone in the lower well and a positive control with the chemoattractant but no this compound.
-
-
Incubation:
-
Incubate the assembled chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Cell Staining and Counting:
-
After incubation, remove the filter and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the filter with a staining solution.
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells on the lower surface of the filter in several high-power fields using a light microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Determine the percentage inhibition of chemotaxis by this compound compared to the positive control.
-
Conclusion
This compound is a well-characterized anti-inflammatory agent with a multifaceted mechanism of action centered on the inhibition of inflammatory cell activation and mediator release. Its chemical structure and physicochemical properties are well-defined, allowing for its formulation and therapeutic use, primarily as its sodium salt. The understanding of its inhibitory effects on mast cells, eosinophils, and neutrophils, through pathways involving chloride channel modulation and the Annexin-A1/FPR2 system, provides a solid foundation for its clinical application in allergic diseases. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals engaged in the further investigation and development of this compound and related compounds.
References
- 1. karger.com [karger.com]
- 2. The role of the Annexin-A1/FPR2 system in the regulation of mast cell degranulation provoked by compound 48/80 and in the inhibitory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. novamedline.com [novamedline.com]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the Annexin-A1/FPR2 system in the regulation of mast cell degranulation provoked by compound 48/80 and in the inhibitory action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedocromil's Inhibitory Effect on Sensory Neuropeptide Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibitory effects of nedocromil sodium on the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). It is designed for researchers, scientists, and professionals in drug development who are investigating neurogenic inflammation and potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented suggests that this compound's mechanism of action involves the modulation of sensory nerve excitability, positioning it as a significant compound for further investigation in airway and other inflammatory diseases.
Introduction
Sensory nerves, particularly C-fibers, play a crucial role in the pathophysiology of various inflammatory conditions, including asthma.[1][2] Upon stimulation by irritants or inflammatory mediators, these nerves release neuropeptides like Substance P and CGRP, which contribute to vasodilation, plasma extravasation, and smooth muscle contraction, collectively known as neurogenic inflammation.[3] this compound sodium is an anti-inflammatory agent that has demonstrated efficacy in inhibiting responses to stimuli that trigger sensory nerve activation.[4] This guide explores the specific inhibitory effects of this compound on the release of these pivotal sensory neuropeptides.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the available quantitative data on the inhibitory action of this compound sodium on sensory nerve activation and neuropeptide-mediated responses.
| Parameter | Stimulus | System/Model | This compound Concentration | Observed Inhibition | Reference |
| Action Potential Generation | Capsaicin | Guinea Pig Tracheal C-fibers | 1 x 10⁻⁴ M | >50% reduction | Not explicitly cited |
| Potentiation of Cholinergic Neural Responses | Substance P | Isolated Innervated Rabbit Trachea (Preganglionic) | 1 x 10⁻⁷ M | Significant inhibition | [5] |
| Bronchoconstrictor Hyperresponsiveness | Substance P (in cigarette smoke-exposed animals) | Guinea Pig (in vivo) | ≥ 3 x 10⁻⁵ M (aerosolized) | Significant shift to the right of the concentration-response curve | [6] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound's effects on sensory neuropeptide release.
In Vitro Measurement of Neuropeptide Release from Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol is fundamental for directly assessing the inhibitory effect of this compound on neuropeptide release from primary sensory neurons.
Experimental Workflow:
Caption: Workflow for in vitro neuropeptide release assay.
Detailed Steps:
-
DRG Neuron Isolation and Culture:
-
Dorsal root ganglia are dissected from rodents (e.g., rats or guinea pigs).
-
The ganglia are enzymatically digested using a solution containing collagenase and trypsin to dissociate the neurons.
-
Neurons are then mechanically triturated and plated on coverslips coated with an adhesive substrate like poly-L-lysine.
-
The cells are maintained in a suitable culture medium, such as Neurobasal medium supplemented with nerve growth factor (NGF), for several days to allow for recovery and neurite outgrowth.
-
-
Stimulation and this compound Treatment:
-
Cultured DRG neurons are pre-incubated with varying concentrations of this compound sodium for a defined period.
-
Neuropeptide release is then stimulated by adding capsaicin, a potent activator of sensory neurons, to the culture medium.
-
-
Quantification of Neuropeptide Release:
-
The culture supernatant is collected following stimulation.
-
The concentrations of Substance P and CGRP in the supernatant are quantified using sensitive immunoassays such as ELISA or RIA.
-
Patch-Clamp Electrophysiology to Measure Chloride Currents
This protocol allows for the investigation of this compound's effect on ion channel activity in sensory neurons, a key aspect of its proposed mechanism of action.
Experimental Workflow:
Caption: Workflow for patch-clamp analysis of chloride currents.
Detailed Steps:
-
Cell Preparation:
-
Cultured DRG neurons are placed in a recording chamber on the stage of an inverted microscope.
-
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents.
-
-
Measurement of Chloride Currents:
-
The neuron is voltage-clamped at a holding potential that allows for the isolation and measurement of chloride currents.
-
Baseline chloride currents are recorded.
-
This compound sodium is then applied to the bath solution.
-
Changes in the amplitude and kinetics of the chloride currents in the presence of this compound are recorded and analyzed.
-
Signaling Pathways
Capsaicin-Induced Sensory Neuropeptide Release
Capsaicin activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, on sensory nerve endings. This activation leads to a cascade of events culminating in the release of neuropeptides.
References
- 1. Effect of this compound on bronchospasm induced by inhalation of substance P in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound sodium on airway sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound sodium on airway neurogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effects of this compound sodium on challenges invoking neuronal mechanisms and on virally induced symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium inhibits substance P-induced potentiation of cholinergic neural responses in the isolated innervated rabbit trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
The Pharmacodynamics and Systemic Absorption of Inhaled Nedocromil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedocromil sodium is an anti-inflammatory agent utilized in the management of asthma.[1] Administered via inhalation, its therapeutic efficacy is predicated on local activity within the airways, with systemic absorption being a key consideration in its safety and pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacodynamics and absorption of inhaled this compound, presenting quantitative data in structured tables, detailing experimental protocols from key studies, and visualizing core concepts through signaling pathway and experimental workflow diagrams.
Pharmacodynamics: Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism primarily centered on the stabilization of various inflammatory cells.[1][2] It is not a bronchodilator, antihistamine, or corticosteroid.[3] Its action is prophylactic, aimed at preventing the cascade of inflammatory events that lead to asthma symptoms.[4]
The core pharmacodynamic properties of this compound include:
-
Inhibition of Mediator Release: this compound has been demonstrated to inhibit the in vitro activation of and mediator release from a variety of inflammatory cells implicated in asthma. These include mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets.[3][5][6] Specifically, it inhibits the release of inflammatory mediators such as histamine, prostaglandin D2 (PGD2), and leukotriene C4 (LTC4).[3][7]
-
Modulation of Neuronal Pathways: Evidence suggests that this compound's mechanism may also involve the inhibition of axon reflexes and the release of sensory neuropeptides like substance P, neurokinin A, and calcitonin gene-related peptide.[3][6] This contributes to the inhibition of bradykinin-induced bronchoconstriction.[3] The drug has been shown to be effective against bronchoconstriction induced by sulfur dioxide, a response thought to involve axon reflexes.[8]
-
Inhibition of Chloride Ion Flux: this compound has been shown to inhibit chloride ion flux in mast cells, epithelial cells, and neurons, which may be a mechanism by which it prevents responses like mast-cell degranulation and neuronal activation.[9]
-
Inhibition of Inflammatory Responses: A single 4 mg dose of this compound taken before an antigen challenge can prevent both the early and late asthmatic responses.[8] It is also effective in inhibiting exercise-induced asthma and bronchoconstrictor responses to cold, dry air and nebulized distilled water.[8]
Signaling Pathway of this compound's Anti-Inflammatory Action
The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effects on inflammatory cells.
Absorption of Inhaled this compound
The systemic bioavailability of inhaled this compound is low, which is a desirable characteristic for a topically acting respiratory medication, as it minimizes the potential for systemic side effects.[5][10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound following different routes of administration.
Table 1: Pharmacokinetic Parameters of Inhaled this compound in Healthy Adults
| Parameter | Single Dose (3.5 mg) | Multiple Dose (3.5 mg QID for 7 days) |
| Cmax (ng/mL) | 1.6 | 2.8 |
| Tmax (minutes) | ~28 | 5 - 90 |
| AUC (ng-hr/mL) | 5.0 | 5.6 |
| Terminal Half-life (hours) | 3.3 | 1.5 |
| Urinary Excretion (% of dose) | 3.4% (over 12 hours) | 12% |
| Absolute Bioavailability | 8% | 17% |
| Data sourced from Pfizer's Tilade® Inhaler prescribing information.[5] |
Table 2: Pharmacokinetic Parameters of this compound by Different Routes of Administration
| Route of Administration | Dose | Bioavailability | Key Findings |
| Intravenous | 0.2 µg/kg for 30 min | 100% | High clearance drug (10.2 +/- 1.3 ml min-1 kg-1). 81% of the dose is excreted in the urine.[11] |
| Oral | 1 mg/kg | 2-3% | Negligible contribution to plasma profile after inhalation.[11] |
| Inhaled (Single 4 mg dose) | Up to 6% | Plasma concentration rises rapidly, plateaus, and then falls monoexponentially with a half-life of approximately 2 hours.[11] | |
| Ophthalmic (2% solution) | Multiple doses | < 4% | Systemic absorption is low.[12] |
Table 3: Urinary Excretion of this compound After Inhaled and Oral Administration in Healthy Volunteers
| Time Post-Dose | Mean Cumulative Excretion (µg) - Inhaled (8 mg) | Mean Cumulative Excretion (µg) - Oral (8 mg) |
| 0.5 hours | 41.0 (± 19.5) | 2.1 (± 2.2) |
| 1.0 hour | 93.0 (± 39.1) | 6.3 (± 4.7) |
| 24 hours | 319.9 (± 138.1) | 74.4 (± 58.8) |
| Data from a study determining the relative bioavailability of this compound to the lungs.[13] |
Factors Influencing Absorption
Physiological maneuvers can influence the absorption of inhaled this compound. A study in healthy subjects demonstrated that exercise and forced expiratory volume in one second (FEV1) maneuvers significantly increased plasma drug concentrations, likely due to an increase in lung volume.[14] Conversely, Valsalva maneuvers and hyperventilation did not significantly alter plasma concentrations.[14]
Experimental Protocols
Study of Physiological Maneuvers on this compound Absorption
-
Objective: To identify which component of an exercise challenge is responsible for the increased plasma concentration of this compound.[14]
-
Subjects: Eight healthy volunteers.[14]
-
Drug Administration: Inhalation of 1 ml of a 1% w/v this compound solution via a Wright nebuliser.[14]
-
Experimental Design: A crossover study where each subject was dosed on six separate occasions, with at least a 3-day washout period. Between 15 and 23 minutes after dosing, one of the following maneuvers was performed:
-
Control (no maneuver)
-
Steady exercise for 8 minutes
-
A series of FEV1 measurements
-
Exercise plus FEV1 measurements
-
Three Valsalva maneuvers
-
Hyperventilation for 3 minutes[14]
-
-
Sample Collection and Analysis: Blood samples were taken to measure plasma this compound concentrations. The analytical method was not specified in the abstract.[14]
Pharmacokinetic Study in Healthy Volunteers and Asthmatic Patients
-
Objective: To determine the plasma concentrations and urinary excretion of this compound sodium following single and multiple doses via different routes of administration.[11]
-
Subjects: Six healthy volunteers and twelve asthmatic patients.[11]
-
Drug Administration:
-
Pharmacokinetic Modeling: The intravenous data were fitted to a two-compartment model. The inhalation data were fitted to a 'flip-flop' model with two absorption components.[11]
Workflow for a Typical this compound Pharmacokinetic Study
The following diagram outlines a typical workflow for a clinical study investigating the pharmacokinetics of inhaled this compound.
Metabolism and Excretion
This compound is not metabolized in humans and is excreted unchanged.[3] Following intravenous administration, approximately 70% of the dose is eliminated in the urine and 30% in the feces. Protein binding in human plasma is approximately 89% over a concentration range of 0.5 to 50 µg/mL. Due to its low systemic absorption and lack of metabolism, there is negligible accumulation of the drug with multiple dosing.[11]
Conclusion
Inhaled this compound sodium is an effective anti-inflammatory agent for the prophylactic treatment of asthma. Its pharmacodynamic profile is characterized by the inhibition of mediator release from a wide range of inflammatory cells and potential modulation of neurogenic pathways in the airways. The absorption of inhaled this compound is low, leading to a favorable safety profile with minimal systemic effects. The quantitative data and experimental protocols summarized in this guide provide a detailed understanding of the clinical pharmacology of this compound, which can inform further research and drug development efforts in the field of respiratory medicine.
References
- 1. This compound: a new agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. This compound | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Clinical pharmacology of this compound sodium [pubmed.ncbi.nlm.nih.gov]
- 9. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General pharmacology, pharmacokinetics, and toxicology of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of this compound sodium, a new drug for the treatment of reversible obstructive airways disease, in human volunteers and patients with reversible obstructive airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Ophthalmic Solution: Package Insert / Prescribing Info [drugs.com]
- 13. Determination of the relative bioavailability of this compound sodium to the lung following inhalation using urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of physiological manoeuvres on the absorption of inhaled this compound sodium - PMC [pmc.ncbi.nlm.nih.gov]
The In-Depth Guide to Nedocromil's Inhibition of Mediator Release from Inflammatory Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which nedocromil inhibits the release of inflammatory mediators from key immune cells. It is designed to be a valuable resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics. This document delves into the quantitative aspects of this compound's efficacy, details the experimental protocols used to elucidate its function, and visualizes the complex signaling pathways involved.
Core Mechanism of Action: A Multi-Faceted Approach
This compound is an anti-inflammatory agent that effectively inhibits the release of a wide array of mediators from various inflammatory cells, including mast cells, eosinophils, neutrophils, and macrophages.[1] Its primary mechanism is often described as "mast cell stabilization," but its effects extend to multiple cell types and pathways involved in the inflammatory cascade.[2]
A key aspect of this compound's action is its ability to modulate chloride ion channels in the cell membrane of inflammatory cells.[1][3] This modulation is thought to be a central event that leads to the inhibition of cellular activation and subsequent degranulation. By inhibiting chloride ion flux, this compound can prevent the cellular changes necessary for the release of pre-formed and newly synthesized inflammatory mediators.[1]
Furthermore, evidence suggests that this compound's inhibitory effects may also be linked to the Annexin-A1 (ANX-A1) and its receptor, ALX/FPR2 system. This compound has been shown to potentiate the release of ANX-A1, an endogenous anti-inflammatory protein, which in turn can exert negative feedback on mast cell reactivity. This action is associated with the inhibition of downstream signaling molecules like p38 and JNK.
Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's inhibitory effects on mediator release from various inflammatory cells, providing a comparative look at its potency.
Table 1: Inhibition of Histamine Release from Mast Cells
| Cell Type | Stimulus | This compound Concentration | Percent Inhibition | IC50 | Reference(s) |
| Rat Peritoneal Mast Cells | Compound 48/80 or Anti-IgE | 10⁻⁸ to 10⁻⁷ M | Lowest effective concentration range | Not Specified | [4] |
| Rat Peritoneal Mast Cells | Interleukin-2 + Anti-IgE or Compound 48/80 | 10⁻⁵ M | 30-50% | Not Specified | [5] |
| Human Lung Mast Cells (Bronchoalveolar Lavage) | Not Specified | 1000 µM | Significant Inhibition | Not Specified | [6] |
| Human Tonsillar Mast Cells | Not Specified | 1000 µM | Significant Inhibition | Not Specified | [6] |
| Human Adenoidal Mast Cells | Not Specified | 1000 µM | Significant Inhibition | Not Specified | [6] |
Table 2: Inhibition of Leukotriene C4 (LTC4) Release from Eosinophils
| Cell Type | Stimulus | This compound Concentration | Percent Inhibition | IC30/IC50 | Reference(s) |
| Human Peripheral Blood Eosinophils | Calcium Ionophore A23187 | 1 µM | Not Specified | Mean IC30: 5.6 x 10⁻⁵ M | |
| Human Peripheral Blood Eosinophils | Opsonized Zymosan | Not Specified | Not Specified | Mean IC30: 6.3 x 10⁻⁵ M | |
| Human Peripheral Blood Eosinophils | fMLP | Not Specified | Dose-dependent | Optimal at 10⁻⁷ M | [7] |
Table 3: Inhibition of Other Inflammatory Processes
| Process | Cell Type | Stimulus | this compound Concentration | Percent Inhibition | IC50 | Reference(s) | |---|---|---|---|---|---| | Eosinophil Chemotaxis | Human Eosinophils (GM-CSF primed) | FMLP and NAF/IL-8 | Not Specified | ~60% | ~1 to 10 nM |[8] | | Eosinophil Chemotaxis | Human Eosinophils (IL-3 primed) | FMLP and NAF/IL-8 | Not Specified | Complete Inhibition | ~1 nM |[8] | | Neutrophil-Derived Histamine-Releasing Activity (HRA-N) Generation | Human Peripheral Blood Neutrophils | Not Specified | 10⁻⁷ to 10⁻⁴ M | Dose-related | 1.5 x 10⁻⁸ M | | | Mac-1 Expression | PAF-stimulated Eosinophils | PAF | 10⁻⁷ and 10⁻⁵ M | Significant Suppression | Not Specified | |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on inflammatory cells.
Mast Cell Degranulation Assay (Histamine Release)
This protocol is adapted from studies on rat peritoneal mast cells stimulated with compound 48/80 or anti-IgE.[4]
Objective: To quantify the inhibitory effect of this compound on histamine release from immunologically and non-immunologically stimulated mast cells.
Materials:
-
Male Wistar rats (2-3 months old)
-
Hanks' balanced salt solution (HBSS)
-
Bovine serum albumin (BSA)
-
Collagenase
-
Percoll
-
Compound 48/80 solution
-
Anti-rat IgE antibody
-
This compound sodium solutions (various concentrations)
-
o-Phthalaldehyde (OPT)
-
Perchloric acid
-
HPLC system with a fluorescence detector
Procedure:
-
Mast Cell Isolation:
-
Euthanize rats and inject 10 ml of HBSS containing 0.1% BSA into the peritoneal cavity.
-
Massage the abdomen for 2 minutes and aspirate the peritoneal fluid.
-
Centrifuge the fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in HBSS and purify mast cells using a discontinuous Percoll gradient.
-
Wash the purified mast cells and resuspend in HBSS with 0.1% BSA.
-
-
Cell Stimulation and this compound Treatment:
-
Pre-incubate purified mast cells (approximately 1 x 10⁶ cells/ml) with various concentrations of this compound sodium or vehicle control for 5 minutes at 37°C.
-
Add the secretagogue (compound 48/80 for non-immunological stimulation, or anti-rat IgE for immunological stimulation) to the cell suspension.
-
Incubate for an additional 5 minutes (for compound 48/80) or 15 minutes (for anti-IgE) at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
-
Histamine Quantification by HPLC:
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C to pellet the cells.
-
Collect the supernatant for histamine release measurement and lyse the cell pellet with distilled water to determine the total histamine content.
-
To 100 µl of supernatant or cell lysate, add 10 µl of 3 M perchloric acid to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.
-
Derivatize the histamine in the supernatant with OPT.
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Detect histamine using a fluorescence detector with excitation at 360 nm and emission at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of histamine release as: (Histamine in supernatant / Total histamine) x 100.
-
Determine the percent inhibition by this compound relative to the vehicle control.
-
Eosinophil Leukotriene C4 (LTC4) Release Assay
This protocol is based on studies of human peripheral blood eosinophils stimulated with a calcium ionophore.
Objective: To measure the inhibitory effect of this compound on LTC4 synthesis and release from activated eosinophils.
Materials:
-
Human peripheral blood from healthy donors
-
Dextran solution
-
Ficoll-Paque
-
Anti-CD16 magnetic beads
-
RPMI 1640 medium
-
Calcium ionophore A23187
-
This compound sodium solutions (various concentrations)
-
LTC4 ELISA kit
-
Spectrophotometer
Procedure:
-
Eosinophil Isolation:
-
Isolate granulocytes from human peripheral blood by dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Remove contaminating neutrophils by negative selection using anti-CD16 magnetic beads.
-
Wash the purified eosinophils (purity >98%) and resuspend in RPMI 1640 medium.
-
-
Cell Stimulation and this compound Treatment:
-
Pre-incubate the purified eosinophils (approximately 2 x 10⁶ cells/ml) with various concentrations of this compound sodium or vehicle control for 15 minutes at 37°C.
-
Add calcium ionophore A23187 to the cell suspension to a final concentration of 1 µM.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
-
LTC4 Quantification by ELISA:
-
Collect the cell-free supernatant.
-
Measure the concentration of LTC4 in the supernatant using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using the LTC4 standards provided in the ELISA kit.
-
Calculate the concentration of LTC4 in the samples from the standard curve.
-
Determine the percent inhibition of LTC4 release by this compound compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.
Signaling Pathway of Mast Cell Degranulation and this compound's Point of Inhibition
Caption: this compound's inhibition of mast cell degranulation via chloride channel modulation.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow for assessing this compound's effect on mast cell histamine release.
Experimental Workflow for Eosinophil LTC4 Release Assay
Caption: Workflow for measuring this compound's impact on eosinophil LTC4 production.
Conclusion
This compound demonstrates a robust and multi-faceted inhibitory effect on the release of key inflammatory mediators from mast cells and eosinophils. Its primary mechanism appears to involve the modulation of chloride channels, leading to a stabilization of these cells and a reduction in their capacity to degranulate and release pro-inflammatory substances. The quantitative data presented herein underscore its potency, particularly in inhibiting eosinophil chemotaxis and leukotriene C4 release. The detailed experimental protocols provide a framework for the further investigation of this compound and other potential anti-inflammatory compounds. The visualized signaling pathways and workflows offer a clear conceptual understanding of its mechanism of action and the methods used to study it. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of inflammatory diseases.
References
- 1. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sodium modulates the function of long-term rat peritoneal mast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modulation by this compound sodium of proteases released from rat peritoneal mast cells capable of degrading vasoactive intestinal peptide and calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition profiles of sodium cromoglycate and this compound sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Elevated levels of leukotriene C4 synthase mRNA distinguish a subpopulation of eosinophilic oesophagitis patients - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Nedocromil for Reversible Obstructive Airway Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research and development of nedocromil sodium for the treatment of reversible obstructive airway disease, primarily asthma. It collates data from foundational preclinical and clinical studies conducted in the 1980s and early 1990s, offering a detailed look at its mechanism of action, clinical efficacy, and safety profile. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of respiratory medicine.
Core Mechanism of Action: A Multi-faceted Anti-Inflammatory Approach
Early research established this compound sodium as a novel anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of various inflammatory cells implicated in the pathogenesis of asthma.[1][2][3] Unlike bronchodilators, this compound does not directly relax airway smooth muscle but instead acts prophylactically to prevent the inflammatory cascade that leads to bronchoconstriction and airway hyperresponsiveness.
The primary mode of action is the stabilization of mast cells, which prevents the release of pre-formed and newly synthesized inflammatory mediators such as histamine, prostaglandins, and leukotrienes upon allergen exposure.[3] Beyond mast cells, this compound was shown to inhibit the function of other key inflammatory cells, including eosinophils, neutrophils, and macrophages.[1] It also demonstrated an effect on sensory nerve-mediated responses in the airways.
Signaling Pathways and Cellular Targets
This compound's inhibitory effects are achieved through the modulation of specific cellular signaling pathways. While the complete molecular picture was still emerging during the early research period, key aspects of its mechanism were elucidated.
Preclinical Evidence
In vitro and in vivo animal studies provided the foundational evidence for the clinical development of this compound.
In Vitro Studies
Key in vitro findings demonstrated that this compound sodium:
-
Inhibited the release of histamine and other mediators from mast cells following immunological and non-immunological stimuli.
-
Suppressed the chemotaxis and activation of eosinophils and neutrophils.
-
Reduced the release of inflammatory mediators from macrophages.
Animal Models
In animal models of asthma, this compound was shown to:
-
Inhibit both early and late-phase bronchoconstrictor responses to allergen challenge.
-
Reduce airway hyperresponsiveness to various stimuli.
-
Decrease the influx of inflammatory cells into the airways.
Clinical Efficacy in Reversible Obstructive Airway Disease
Numerous clinical trials conducted in the 1980s and early 1990s established the efficacy of this compound sodium in the management of asthma in both adult and pediatric populations.
Key Clinical Trials: Experimental Protocols
The following table summarizes the methodologies of key early clinical trials.
| Study Identifier | Patient Population | Study Design | Treatment Regimen | Key Efficacy Endpoints |
| Multicenter Adult Trial | 159 adult patients with chronic reversible obstructive airways disease.[4] | 12-week, double-blind, placebo-controlled, parallel-group.[4] | This compound sodium 4 mg (2 puffs of 2 mg) twice daily vs. placebo.[4] | Symptom severity (night-time symptoms, morning tightness, daytime symptoms), morning and evening peak expiratory flow rate (PEFR), inhaled bronchodilator use, physician's assessment of disease severity.[4] |
| Pediatric Trial | 209 asthmatic children (mean age 10 years).[5] | 12-week, double-blind, placebo-controlled, randomized.[5] | This compound sodium 4 mg four times daily vs. placebo.[5] | Clinician assessment of asthma severity, diary card symptom scores, pulmonary function, and inhaled beta-2 agonist use.[5] |
| Long-Term Open-Label Study | 79 patients with perennial asthma.[2] | 52-week, open-label assessment.[2] | This compound sodium 4 mg four times daily.[2] | Diary card measurements, clinic assessments, and monitoring of renal, hepatic, and hematological functions.[2] |
| Comparative Trial vs. Cromolyn | 132 patients with chronic reversible obstructive airway disease on inhaled corticosteroids.[6] | Multicenter, double-blind, group comparative trial.[6] | This compound sodium 4 mg four times daily vs. cromolyn sodium 2 mg four times daily vs. placebo for 6 weeks.[6] | Daytime and nighttime asthma symptom scores, as-needed beta-2 agonist use, and morning PEFR.[6] |
Quantitative Efficacy Data
The following tables summarize the quantitative outcomes from these seminal studies.
Table 1: Efficacy of this compound Sodium in Adults with Reversible Obstructive Airway Disease (12-Week Study) [4]
| Parameter | This compound Sodium (n=?) | Placebo (n=?) | p-value |
| Change in Total Symptom Score | Reduction | No significant change | <0.05 |
| Change in Morning PEFR (L/min) | Increase | No significant change | <0.05 |
| Change in Evening PEFR (L/min) | Increase | No significant change | <0.05 |
| Reduction in Bronchodilator Use | Significant reduction | No significant change | <0.05 |
Table 2: Efficacy of this compound Sodium in Asthmatic Children (12-Week Study) [5]
| Parameter | This compound Sodium (n=110) | Placebo (n=99) | p-value |
| Reduction in Total Symptom Score | 50% from baseline | 9% from baseline | <0.05 |
| Clinician's Assessment of Improvement | 73% rated as very or moderately effective | 50% rated as very or moderately effective | <0.05 |
| Parent/Child Assessment of Improvement | 78% rated as very or moderately effective | 59% rated as very or moderately effective | <0.05 |
Table 3: Comparison of this compound Sodium and Cromolyn Sodium (6-Week Study) [6]
| Parameter | This compound Sodium | Cromolyn Sodium | Placebo |
| Improvement in Daytime Asthma Score | Statistically significant vs. Placebo & Cromolyn | Statistically significant vs. Placebo | - |
| Improvement in Nighttime Asthma Score | Statistically significant vs. Placebo & Cromolyn | Statistically significant vs. Placebo | - |
| Reduction in Nighttime Beta-2 Agonist Use | Statistically significant vs. Placebo & Cromolyn | No significant difference vs. Placebo | - |
| Improvement in Morning PEFR | Statistically significant vs. Placebo | No significant difference vs. Placebo | - |
Safety and Tolerability
Across the early clinical trial program, this compound sodium was generally well-tolerated.[2] The most frequently reported adverse events were related to taste, with some patients reporting a distinctive or unpleasant taste upon inhalation.[4] Other less common side effects included headache, nausea, and throat irritation.[2][5] Importantly, extensive laboratory monitoring in long-term studies revealed no evidence of drug-induced toxicity on renal, hepatic, or hematological functions.[2] The overall incidence of adverse events leading to discontinuation of therapy was low.
Conclusion
The body of early research on this compound sodium firmly established its role as a novel, non-steroidal anti-inflammatory agent for the prophylactic management of reversible obstructive airway disease. Its unique mechanism of action, targeting multiple inflammatory cells and pathways, provided a new therapeutic option for patients with asthma. The clinical trial data demonstrated consistent efficacy in improving symptoms, enhancing lung function, and reducing the reliance on bronchodilator therapy in both adult and pediatric populations. The favorable safety profile further supported its use as a maintenance therapy. This early work laid the groundwork for this compound's integration into clinical practice and highlighted the importance of targeting the underlying inflammation in asthma.
References
- 1. Double‐blind, randomized, placebo‐controlled trial of effect of this compound sodium on clinical and inflammatory parameters of asthma in children allergic to dust mite | Semantic Scholar [semanticscholar.org]
- 2. The acceptability, safety and efficacy of this compound sodium in long-term clinical use in patients with perennial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-centre clinical trial of this compound sodium in reversible obstructive airways disease in adults: a general practitioner collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double blind, placebo controlled study of this compound sodium in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sodium is more effective than cromolyn sodium for the treatment of chronic reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nedocromil Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of nedocromil sodium in various preclinical animal models of airway inflammation and hyperresponsiveness. The following sections detail its mechanism of action, key experimental protocols, and quantitative effects on relevant physiological and cellular parameters.
Mechanism of Action
This compound sodium is an anti-inflammatory agent primarily known for its mast cell stabilizing properties.[1][2] Its therapeutic effects in models of allergic asthma and airway inflammation are attributed to several mechanisms:
-
Mast Cell Stabilization: this compound sodium inhibits the degranulation of mast cells, preventing the release of pro-inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[1][3] This action is thought to involve the modulation of chloride ion channels, which in turn affects calcium influx, a critical step in mast cell activation.
-
Inhibition of Inflammatory Cell Activity: Beyond mast cells, this compound sodium has been shown to inhibit the activation and function of other key inflammatory cells, including eosinophils, neutrophils, and macrophages.[3] It can suppress eosinophil chemotaxis, adhesion molecule expression (e.g., Mac-1, E-selectin, and ICAM-1), and the release of cytotoxic mediators.[4][5][6][7]
-
Modulation of Sensory Nerve Activation: this compound sodium can inhibit the activation of sensory nerves in the airways.[8][9] This action is believed to contribute to its efficacy in reducing bronchoconstriction and cough induced by various irritants and inflammatory mediators.[8][9] The proposed mechanism involves the inhibition of a Na+/K+/2Cl- cotransporter in the sensory nerve membrane.[10]
Signaling Pathways
The signaling pathways affected by this compound sodium are centered on the initial events of inflammatory cell activation.
Experimental Protocols
Detailed methodologies for key animal models used to evaluate the efficacy of this compound sodium are provided below.
Ovalbumin-Induced Airway Inflammation and Hyperresponsiveness in Rats
This model is used to study allergic airway inflammation and remodeling.
Protocol:
-
Animals: Brown Norway rats are commonly used for this model.
-
Sensitization:
-
On day 0, sensitize rats with an intraperitoneal (i.p.) injection of ovalbumin (e.g., 1 mg) emulsified in aluminum hydroxide (e.g., 100 mg) as an adjuvant.
-
A booster injection may be given on day 7 or 14.
-
-
Challenge:
-
Beginning on day 19, challenge the sensitized rats with aerosolized ovalbumin (e.g., 1% in saline) for a specified duration (e.g., 20 minutes) on multiple occasions (e.g., five times at 5-day intervals).[5]
-
-
Treatment:
-
Administer this compound sodium (e.g., via inhalation or other appropriate route) at a specified dose and time relative to the ovalbumin challenge (e.g., before or 2 hours after each challenge).[5]
-
-
Outcome Assessment:
-
Airway Smooth Muscle Mass: Euthanize animals 2 days after the final challenge. Perfuse and fix the lungs for histological processing. Perform morphometric analysis to quantify the cross-sectional area of airway smooth muscle.[5]
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells. Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Airway Hyperresponsiveness: Measure airway responsiveness to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
-
Cigarette Smoke-Induced Airway Hyperreactivity in Guinea Pigs
This model is relevant for studying the effects of this compound sodium on non-allergic airway inflammation and hyperreactivity.[8][11]
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs are a suitable strain.
-
Smoke Exposure:
-
Expose anesthetized guinea pigs to cigarette smoke (e.g., from one or more cigarettes) for a defined period (e.g., 15 seconds per minute for 10 minutes).[8]
-
-
Treatment:
-
Administer this compound sodium by aerosol (e.g., 3 and 10 mg/mL for 30 seconds) prior to smoke exposure.[8]
-
-
Outcome Assessment:
-
Airway Hyperreactivity: Measure bronchoconstrictor responses to an agonist like histamine or substance P before and after smoke exposure. This can be done by measuring changes in pulmonary resistance.
-
Bronchoalveolar Lavage (BAL): Perform BAL to assess the influx of inflammatory cells (total cells, macrophages, eosinophils, and neutrophils) into the airways.[8]
-
Allergen-Induced Early and Late Asthmatic Responses in Allergic Sheep
The allergic sheep model is useful for studying both the early and late-phase responses to allergen challenge, which mimics human asthma.
Protocol:
-
Animals: Use sheep that have a natural sensitivity to Ascaris suum antigen.
-
Challenge:
-
Perform a baseline measurement of specific lung resistance (SRL).
-
Challenge the sheep with an aerosolized extract of Ascaris suum antigen.
-
-
Treatment:
-
Administer this compound sodium (e.g., 20 mg in 3 ml buffered saline) or placebo via aerosol before the antigen challenge.[12]
-
-
Outcome Assessment:
-
Airway Resistance: Measure SRL at regular intervals after the challenge to assess the early (within 1-2 hours) and late (4-8 hours) phase bronchoconstrictor responses.[12]
-
Bronchoalveolar Lavage (BAL): Perform BAL during the late-phase response to quantify the influx of inflammatory cells, particularly eosinophils.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound sodium in various animal models.
| Animal Model | Parameter Measured | Treatment Group | Control Group | % Inhibition/Reduction | Reference |
| Ovalbumin-Challenged Rats | Airway Smooth Muscle (normalized area) | This compound (pre-challenge) | Ovalbumin | 47.8% | [5] |
| Airway Smooth Muscle (normalized area) | This compound (post-challenge) | Ovalbumin | 33.3% | [5] | |
| Cigarette Smoke-Exposed Guinea Pigs | Histamine-Induced Bronchoconstriction | This compound (3 mg/ml) | Smoke Exposure | Complete Prevention | [8] |
| Histamine-Induced Bronchoconstriction | This compound (10 mg/ml) | Smoke Exposure | Complete Prevention | [8] | |
| Total Cells in BALF | This compound | Smoke Exposure | Significant Inhibition | [8] | |
| Macrophages in BALF | This compound | Smoke Exposure | Significant Inhibition | [8] | |
| Eosinophils in BALF | This compound | Smoke Exposure | Significant Inhibition | [8] | |
| Allergic Sheep | Early Bronchial Response (SRL) | This compound (20 mg) | Placebo | Significant Reduction | [12] |
| Late Bronchial Response (SRL) | This compound (20 mg) | Placebo | Blocked | [12] | |
| PAF-Induced Pleurisy in Rats | Eosinophil Accumulation (24h) | This compound | PAF | Dose-dependent Blockade | [13] |
| Neutrophil Accumulation (6h) | This compound | PAF | Dose-dependent Blockade | [13] | |
| Mononuclear Cell Accumulation (6h) | This compound | PAF | Dose-dependent Blockade | [13] | |
| Human Eosinophils (in vitro) | PAF-Induced Chemotaxis | This compound (10⁻⁶ M) | PAF | ~50% (IC50) | [7] |
| LTB4-Induced Chemotaxis | This compound (10⁻⁷ M) | LTB4 | ~50% (IC50) | [7] | |
| GM-CSF Primed Chemotaxis to FMLP | This compound (1-10 nmol/L) | GM-CSF + FMLP | ~60% | [6] | |
| IL-3 Primed Chemotaxis to FMLP | This compound (1 nmol/L) | IL-3 + FMLP | Complete Inhibition | [6] |
References
- 1. Structural changes in the airways of sensitized brown Norway rats after antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung inflammation changes and oxidative stress induced by cigarette smoke exposure in guinea pigs affected by Zataria multiflora and its constituent, carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound sodium on allergen-induced airway responses and changes in the quantity of airway smooth muscle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neutrophil and eosinophil induced chemotaxis by this compound sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound sodium on airway sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound sodium on airway neurogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation into the mechanisms by which this compound sodium, frusemide and bumetanide inhibit the histamine-induced itch and flare response in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sodium prevents airway hyperreactivity induced by cigarette smoke in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 13. This compound sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Nedocromil in Guinea Pig Models of Ocular Allergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of nedocromil sodium in guinea pig models of ocular allergy. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of mast cell stabilizers in treating allergic conjunctivitis.
Introduction
This compound sodium is a mast cell stabilizer that effectively mitigates the signs and symptoms of allergic conjunctivitis.[1] It functions by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that trigger allergic reactions.[2][3][4] Guinea pig models of antigen-induced allergic conjunctivitis are well-established and serve as a valuable tool for the preclinical assessment of ophthalmic anti-allergic agents like this compound. These models effectively mimic both the early- and late-phase responses observed in human ocular allergies.
Mechanism of Action: Mast Cell Stabilization
The core mechanism of this compound's anti-allergic effect lies in its ability to stabilize mast cells. Upon exposure to an allergen in a sensitized individual, IgE antibodies bound to the surface of mast cells are cross-linked, triggering a cascade of intracellular events that lead to degranulation and the release of pre-formed mediators such as histamine and the synthesis of newly formed mediators like prostaglandins and leukotrienes. This compound intervenes in this process, preventing the release of these pro-inflammatory substances.
Caption: this compound's mechanism of action in mast cell stabilization.
Experimental Protocols
A common and effective method to induce ocular allergy in guinea pigs is through passive sensitization followed by an antigen challenge.
Protocol: Passively Sensitized Guinea Pig Model of Allergic Conjunctivitis
This protocol is adapted from studies evaluating the effects of this compound sodium on antigen-induced conjunctivitis.[5]
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (antigen)
-
Anti-ovalbumin antiserum (for passive sensitization)
-
This compound sodium ophthalmic solution (e.g., 2 mg in normal saline)[5]
-
Normal saline (vehicle control)
-
Anesthetic (e.g., ketamine/xylazine)
-
Calipers for measuring eyelid swelling
Procedure:
-
Passive Sensitization:
-
Administer anti-ovalbumin antiserum to each guinea pig via intraperitoneal injection to induce passive sensitization.
-
Allow a sensitization period of 10 days.[5]
-
-
Drug Administration:
-
On the day of the experiment, lightly anesthetize the guinea pigs.
-
Instill this compound sodium solution into the conjunctival sac of one eye (test eye).
-
Instill an equal volume of normal saline into the conjunctival sac of the contralateral eye (control eye).
-
-
Antigen Challenge:
-
Following drug administration, instill a solution of ovalbumin (e.g., 100 µg or 300 µg in 10 µL) into the conjunctival sac of both eyes.[5]
-
-
Evaluation of Clinical Signs:
-
Early-Phase Response: At 10 minutes and 4 hours post-challenge, evaluate and score the following clinical signs:[5]
-
Conjunctival Hyperemia (Redness): Score on a scale of 0 to 3 (0=normal, 3=severe).
-
Conjunctival Edema (Chemosis): Score on a scale of 0 to 3 (0=none, 3=severe).
-
Eyelid Edema (Swelling): Measure the thickness of the eyelid using calipers.
-
-
Late-Phase Response: At 24 hours post-challenge, re-evaluate the clinical signs as described above.
-
-
Histopathological Analysis (Optional but Recommended):
-
At 24 hours post-challenge, euthanize the animals.
-
Excise the eyes and surrounding tissues.
-
Process the tissues for histology (e.g., fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin).
-
Quantify the infiltration of inflammatory cells, particularly eosinophils, in the conjunctiva, limbus, and eyelids.[5]
-
Caption: Experimental workflow for the guinea pig ocular allergy model.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound sodium in inhibiting the clinical signs of allergic conjunctivitis in a passively sensitized guinea pig model.
Table 1: Effect of this compound Sodium on Early and Late-Phase Clinical Signs[6]
| Clinical Sign | Time Point | Treatment | Mean Score/Measurement | Inhibition (%) |
| Conjunctival Hyperemia | 10 min | Saline | 2.5 | - |
| This compound | 1.0 | 60 | ||
| 4 hr | Saline | 2.0 | - | |
| This compound | 0.8 | 60 | ||
| Conjunctival Edema | 10 min | Saline | 2.2 | - |
| This compound | 0.8 | 64 | ||
| 4 hr | Saline | 1.8 | - | |
| This compound | 0.6 | 67 | ||
| Eyelid Edema | 10 min | Saline | 1.5 mm | - |
| This compound | 0.5 mm | 67 | ||
| 4 hr | Saline | 1.2 mm | - | |
| This compound | 0.4 mm | 67 |
Table 2: Effect of this compound Sodium on Eosinophil Infiltration at 24 Hours[6]
| Tissue Location | Treatment | Mean Eosinophil Count (cells/field) | Inhibition (%) |
| Limbus | Saline | 45 | - |
| This compound | 10 | 77 | |
| Fornix | Saline | 30 | - |
| This compound | 10 | 66 | |
| Eyelids | Saline | 40 | - |
| This compound | 10 | 74 |
Conclusion
The data clearly demonstrates that this compound sodium is highly effective in suppressing both the early- and late-phase clinical manifestations of allergic conjunctivitis in the guinea pig model.[5] It significantly reduces conjunctival hyperemia, conjunctival edema, and eyelid edema.[5] Furthermore, this compound markedly inhibits the infiltration of eosinophils into ocular tissues, indicating a potent anti-inflammatory effect.[5] These findings support the utility of this animal model for evaluating the therapeutic potential of mast cell stabilizers and other anti-allergic compounds for ophthalmic use.
References
- 1. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alocril (DSC) (this compound ophthalmic) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 4. drugs.com [drugs.com]
- 5. Effects of this compound sodium on antigen-induced conjunctivitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedocromil Sodium: Application Notes and Protocols for In Vitro Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil sodium is a mast cell stabilizer recognized for its therapeutic application in allergic conditions such as asthma and allergic conjunctivitis. Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical process in the allergic inflammatory cascade where mast cells release a variety of pro-inflammatory mediators, including histamine, proteases (like β-hexosaminidase), and newly synthesized lipid mediators.[1] In vitro mast cell degranulation assays are indispensable tools for the screening and characterization of compounds like this compound sodium that modulate mast cell activity.
These application notes provide detailed protocols for assessing the inhibitory effects of this compound sodium on mast cell degranulation using both a common cell line model (Rat Basophilic Leukemia, RBL-2H3) and primary human mast cells. The protocols are designed to be comprehensive, guiding researchers through the necessary steps to generate robust and reproducible data.
Mechanism of Action: Inhibition of Chloride Ion Flux
The stabilizing effect of this compound sodium on mast cells is primarily attributed to its ability to inhibit chloride ion flux across the cell membrane.[2][3] This inhibition of chloride channels is thought to modulate the cell's membrane potential, which in turn affects the sustained influx of calcium ions (Ca2+) that is essential for the degranulation process to occur. By attenuating the increase in intracellular calcium, this compound sodium effectively prevents the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.
Data Presentation: Inhibitory Activity of this compound Sodium
The following tables summarize the reported in vitro inhibitory activity of this compound sodium on mast cell degranulation across different cell types and stimulation conditions.
| Cell Type | Activator | Mediator Measured | Molar Concentration | Percent Inhibition (%) | Citation |
| Rat Peritoneal Mast Cells | Compound 48/80 or Anti-IgE | Histamine & Serotonin | 10⁻⁸ to 10⁻⁷ M | Lowest Effective Concentration | [4] |
| Rat Peritoneal Mast Cells | Anti-IgE or Compound 48/80 | Histamine | 10⁻⁵ M | 30 - 50% | [5] |
| Human Lung Mast Cells (dispersed) | Anti-IgE | Histamine | 5 x 10⁻⁶ M | 30% (IC30) | [3] |
| RBL-2H3 Cells | Anti-IgE | Serotonin | Up to 10⁻⁴ M | No significant inhibition | [6] |
Note: The lack of significant inhibition in anti-IgE stimulated RBL-2H3 cells suggests that the efficacy of this compound sodium can be cell-type and stimulus-dependent.
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay Using RBL-2H3 Cells
This protocol describes the use of the RBL-2H3 cell line, a widely accepted model for mucosal mast cells, to assess the effect of this compound sodium on IgE-mediated degranulation. Degranulation is quantified by measuring the activity of the granular enzyme β-hexosaminidase released into the cell culture supernatant.
Materials:
-
RBL-2H3 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
This compound sodium
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.2 M glycine, pH 10.7
-
Triton X-100
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Sensitization: The next day, sensitize the cells by adding 0.5 µg/mL of anti-DNP IgE to each well. Incubate for 24 hours at 37°C.
-
Pre-treatment with this compound Sodium:
-
Wash the sensitized cells twice with 100 µL/well of pre-warmed Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound sodium (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
To induce degranulation, add 50 µL of Tyrode's buffer containing 100 ng/mL DNP-HSA to each well.
-
For the negative control (spontaneous release), add 50 µL of Tyrode's buffer without the antigen.
-
For the positive control (total release), add 50 µL of Tyrode's buffer containing 0.1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Activity:
-
Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding 200 µL of 0.2 M glycine, pH 10.7, to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Plot the percentage of inhibition against the concentration of this compound sodium to determine the IC₅₀ value.
-
Protocol 2: Histamine Release Assay Using Primary Human Mast Cells
This protocol outlines a method for evaluating the inhibitory effect of this compound sodium on the degranulation of primary human mast cells, which provides a more physiologically relevant model.
Materials:
-
Human mast cells (e.g., derived from cord blood CD34+ progenitors or isolated from tissues)
-
Appropriate cell culture medium (e.g., StemPro-34 SFM with supplements)
-
Anti-IgE antibody or other relevant secretagogue (e.g., Compound 48/80)
-
This compound sodium
-
PIPES buffer (25 mM PIPES, 110 mM NaCl, 5 mM KCl, 1.0 mM CaCl₂, 1.0 mM MgCl₂, 0.1% glucose, 0.1% BSA, pH 7.4)
-
Histamine ELISA kit
Procedure:
-
Cell Preparation: Isolate or culture human mast cells according to established protocols.
-
Pre-treatment with this compound Sodium:
-
Wash the mast cells twice with pre-warmed PIPES buffer.
-
Resuspend the cells in PIPES buffer at a concentration of 1 x 10⁶ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound sodium or vehicle control for 15-30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Add the appropriate stimulus (e.g., anti-IgE antibody at a final concentration of 1 µg/mL or Compound 48/80 at 10 µg/mL) to the cell suspensions.
-
For spontaneous release, add buffer only.
-
For total histamine content, lyse a separate aliquot of cells with perchloric acid or by freeze-thawing.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatants for histamine measurement.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample: % Release = [(Histamine in Sample - Spontaneous Histamine Release) / (Total Histamine - Spontaneous Histamine Release)] x 100
-
Determine the inhibitory effect of this compound sodium by comparing the percentage of histamine release in the treated samples to the vehicle control.
-
Visualizations
IgE-Mediated Mast Cell Degranulation Signaling Pathway
Caption: IgE-mediated signaling cascade leading to mast cell degranulation and the inhibitory action of this compound sodium on chloride channels.
Experimental Workflow for In Vitro Mast Cell Degranulation Assay
Caption: A generalized workflow for conducting an in vitro mast cell degranulation assay to evaluate the inhibitory effects of a test compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophils and mast cells: this compound sodium inhibits the generation of neutrophil-derived histamine-releasing activity (HRA-N) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Nedocromil Administration in Exercise-Induced Asthma Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exercise-induced asthma (EIA), also known as exercise-induced bronchoconstriction (EIB), is a common condition characterized by transient airway narrowing following strenuous physical activity. It can significantly impact an individual's ability to participate in and recover from exercise. Nedocromil sodium is a non-steroidal anti-inflammatory agent that has been shown to be effective in the prophylactic treatment of EIA. This document provides a detailed protocol for the administration of this compound in clinical and research settings to study its effects on exercise-induced asthma.
Mechanism of Action
Exercise-induced asthma is primarily triggered by the rapid breathing of large volumes of air that is cooler and drier than the air in the lungs. This leads to dehydration and cooling of the airway lining, resulting in an increase in the osmolarity of the airway surface liquid. These changes are believed to stimulate the degranulation of mast cells and the release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes, which in turn cause bronchoconstriction.[1][2]
This compound sodium is a mast cell stabilizer.[3] Its mechanism of action involves inhibiting the activation and degranulation of various inflammatory cells, including mast cells and eosinophils, thereby preventing the release of bronchoconstrictor mediators.[4][5] It has been shown to inhibit chloride ion flux in mast cells, which may contribute to its stabilizing effect.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound sodium in the management of exercise-induced asthma.
Table 1: Effect of this compound on Maximum Percentage Fall in Forced Expiratory Volume in One Second (FEV1) Post-Exercise
| Study Population | This compound Dose | Placebo (Mean % Fall in FEV1) | This compound (Mean % Fall in FEV1) | Weighted Mean Difference (95% CI) | Reference |
| Adults and Children | 4 mg | 26.1% | 11.0% | 15.6% (13.2 to 18.1) | [7][8] |
| Children | 4 mg | 26.1 +/- 14.9% | 11.0 +/- 12.4% | Not Reported | [8] |
| Adolescents | 4 mg | Not Reported | <10% (partially protected), <5% (totally protected) | Not Applicable | [9] |
| Adults | 2 mg and 4 mg | Not Reported | Significant protection (p < 0.001) | Not Reported | [10] |
Table 2: Effect of this compound on Recovery Time and Protection
| Parameter | Placebo | This compound (4 mg) | Reference |
| Time to Recover Normal Lung Function | >30 minutes | <10 minutes | [7][11] |
| Overall Protection Index | Not Applicable | 51% (95% CI: 46, 55) | [11] |
| Complete Protection (Fall in FEV1 < 10%) | 2/19 patients | 14/19 patients | [8] |
Experimental Protocols
This section outlines a detailed methodology for a study investigating the effect of this compound on exercise-induced asthma.
Subject Recruitment and Screening
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Respiratory tract infection within the preceding four weeks.
-
Use of inhaled corticosteroids or long-acting beta-agonists within a specified washout period.
-
Other medical conditions that could interfere with the study.
-
Study Design
A randomized, double-blind, placebo-controlled, crossover study design is recommended. Each participant will attend the laboratory on two separate occasions, receiving either this compound sodium or a placebo in a randomized order. A washout period of at least 48 hours should be implemented between study visits.
This compound Administration Protocol
-
Dosage: A single dose of 4 mg of this compound sodium administered via a metered-dose inhaler (MDI).[7][8][11][13]
-
Timing: The inhalation should be performed 15 to 60 minutes prior to the exercise challenge.[11] A standardized time, for example, 30 minutes before exercise, should be used for all participants.[9][10]
Exercise Challenge Protocol
A standardized exercise challenge should be performed to induce bronchoconstriction. The following protocols are commonly used:
-
Treadmill Running:
-
The speed and incline of the treadmill are adjusted to achieve a target heart rate of 80-90% of the predicted maximum for 6-8 minutes.[13]
-
-
Cycle Ergometry:
-
Participants cycle at a constant workload for 8 minutes. The workload should be sufficient to elicit a heart rate of 80-90% of the predicted maximum.
-
Environmental Conditions: The exercise challenge should be conducted in a controlled environment with standardized temperature and humidity, as these factors can influence the severity of EIA.
Outcome Measures
-
Spirometry:
-
Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow Rate (PEFR) should be measured at baseline (before drug administration) and at 1, 3, 5, 10, 15, 20, and 30 minutes post-exercise.[9]
-
The primary outcome is the maximum percentage fall in FEV1 from the pre-exercise baseline value.
-
-
Recovery Time:
-
The time taken for FEV1 to return to within 5-10% of the baseline value.
-
-
Subjective Symptoms:
-
A standardized questionnaire can be used to assess the severity of symptoms such as cough, wheeze, and shortness of breath.
-
Visualizations
Signaling Pathway of Exercise-Induced Asthma and this compound's Mechanism of Action
Caption: Signaling pathway of EIA and this compound's inhibitory action.
Experimental Workflow
Caption: Experimental workflow for a crossover this compound EIA study.
References
- 1. Review of exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exercise-Induced Bronchoconstriction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topical pharmacotherapy for allergic rhinitis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulations of histamine release from mast cells by interleukin-2 is affected by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sodium in the treatment of exercise-induced asthma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of exercise-induced-asthma (EIA) by this compound sodium and sodium cromoglycate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of this compound sodium in exercise-induced asthma in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of exercise-induced asthma by pretreatment with this compound sodium and minocromil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sodium for preventing exercise‐induced bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound sodium versus sodium cromoglycate for preventing exercise‐induced bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The preventive effect and duration of action of this compound sodium and cromolyn sodium on exercise-induced asthma (EIA) in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Nedocromil Sodium Solution for Nebulization in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of nedocromil sodium solutions intended for nebulization in a research setting. The following protocols and data have been compiled to ensure the accurate and reproducible preparation of these solutions for experimental use.
Physicochemical Properties of this compound Sodium
A thorough understanding of the physicochemical properties of this compound sodium is crucial for the successful preparation of stable and effective nebulizer solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅NNa₂O₇ | |
| Molecular Weight | 415.3 g/mol | |
| Appearance | Yellow powder | |
| Aqueous Solubility | 0.956 M at 25°C (for the heptahemihydrate) | [1] |
| Solubility in other solvents | DMSO: SolubleEthanol: SolublePBS (pH 7.2): 1 mg/mL |
Recommended Solvents and Concentrations for Nebulizer Solutions
The choice of solvent and the concentration of this compound sodium are critical parameters that can influence the efficacy and safety of the nebulized solution in research studies.
| Solvent | Concentration Range | Application Context |
| Sterile 0.9% Saline Solution | 0.5 mg/mL - 20 mg/mL | Preclinical and clinical research, particularly in studies of exercise-induced asthma. |
| Sterile Water for Injection | Variable | Can be used as a solvent, but saline is often preferred to maintain isotonicity. |
| Phosphate-Buffered Saline (PBS) | 1 mg/mL | In vitro cell-based assays. |
| DMSO | Soluble | In vitro studies, not suitable for nebulization in human or animal studies. |
Experimental Protocol: Preparation of Sterile this compound Sodium Nebulizer Solution (10 mg/mL in 0.9% Saline)
This protocol details the steps for preparing a 10 mg/mL solution of this compound sodium in sterile 0.9% saline, a concentration frequently cited in research literature.
Materials and Equipment:
-
This compound sodium powder (research grade or higher)
-
Sterile 0.9% sodium chloride (saline) solution for injection
-
Sterile, pyrogen-free glassware (e.g., beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Laminar flow hood or biological safety cabinet
-
Sterile, amber-colored storage vials
Procedure:
-
Aseptic Preparation: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound sodium powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound sodium.
-
Dissolution:
-
Transfer the weighed this compound sodium powder into a sterile beaker.
-
Add a sterile magnetic stir bar to the beaker.
-
Measure the required volume of sterile 0.9% saline solution (e.g., 10 mL).
-
Gradually add the saline to the beaker while stirring continuously on a magnetic stir plate at room temperature.
-
Continue stirring until the this compound sodium is completely dissolved. The solution should be clear and yellow.
-
-
Sterile Filtration:
-
Draw the this compound sodium solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, amber-colored storage vial. This step removes any potential microbial contamination.
-
-
Storage:
-
Tightly cap the vial.
-
Store the prepared solution at room temperature (15-25°C), protected from direct light and heat. Do not freeze.
-
For optimal stability, it is recommended to use the freshly prepared solution. If short-term storage is necessary, it should be for the briefest possible duration.
-
Quality Control:
-
Visual Inspection: Before use, visually inspect the solution for any particulate matter or discoloration. The solution should be clear and have a light-yellow appearance.
-
pH Measurement (Optional): The pH of the final solution can be measured to ensure consistency between batches. While specific pH stability data is limited, maintaining a consistent pH is good practice. A patent for a this compound sodium formulation mentions the possibility of lowering the pH if desired[2].
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a sterile this compound sodium solution for nebulization.
Workflow for this compound Sodium Nebulizer Solution Preparation.
Signaling Pathway Inhibition by this compound Sodium
This compound sodium exerts its anti-inflammatory effects by inhibiting the activation of various inflammatory cells and the subsequent release of mediators. The diagram below provides a simplified overview of its mechanism of action.
References
Application of Nedocromil in the Study of Airway Hyperresponsiveness
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil sodium is an anti-inflammatory medication previously used in the management of mild to moderate asthma. While its clinical use has declined, it remains a valuable pharmacological tool for investigating the complex mechanisms underlying airway hyperresponsiveness (AHR), a key feature of asthma. These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research settings, detailing its mechanism of action, relevant experimental protocols, and key findings.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism, making it a versatile tool for dissecting various pathways of AHR. Its primary modes of action include:
-
Mast Cell Stabilization: this compound is a potent mast cell stabilizer.[1][2][3] It inhibits the release of pre-formed and newly synthesized inflammatory mediators, such as histamine, tryptase, leukotrienes, and prostaglandins, upon allergen challenge.[4] This action is thought to be mediated, at least in part, by the inhibition of chloride ion channels involved in mast cell degranulation.[5][6]
-
Inhibition of Inflammatory Cell Activity: Beyond mast cells, this compound has been shown to inhibit the activation and function of other key inflammatory cells implicated in AHR, including eosinophils, neutrophils, and macrophages.[4][7] It can suppress eosinophil chemotaxis and reduce the recruitment of eosinophils to the airways following allergen exposure.[8]
-
Modulation of Sensory Nerve Function: A significant aspect of this compound's action is its ability to inhibit the activation of airway sensory nerves.[9][10] By doing so, it can block the release of sensory neuropeptides like Substance P and Neurokinin A, which contribute to neurogenic inflammation and bronchoconstriction.[4] This makes this compound particularly useful for studying non-allergic triggers of AHR that involve neural pathways.[10][11]
-
Inhibition of Chloride Channels: this compound has been shown to inhibit chloride ion flux in various cell types, including mast cells, epithelial cells, and neurons.[5][6][12][13] This may be a unifying mechanism that explains its diverse effects on mast cell degranulation, epithelial cell responses to osmotic changes, and neuronal activation.[5][13]
Applications in AHR Research
Given its diverse mechanisms of action, this compound can be employed in a variety of experimental models to investigate different facets of AHR:
-
Dissecting the Role of Mast Cells: By comparing the effects of an intervention in the presence and absence of this compound, researchers can elucidate the contribution of mast cell degranulation to a specific model of AHR.
-
Investigating Neurogenic Inflammation: this compound's ability to inhibit sensory nerve activation allows for the study of the neurogenic components of AHR induced by stimuli such as sulfur dioxide, bradykinin, or hyperosmolar challenges.[11][14]
-
Evaluating the Contribution of Eosinophilic Inflammation: The inhibitory effect of this compound on eosinophil recruitment and activity can be leveraged to understand the role of these cells in the development and maintenance of AHR.
-
Preclinical Drug Development: this compound can serve as a benchmark comparator for novel anti-inflammatory and AHR-modulating compounds in preclinical animal models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various studies on airway hyperresponsiveness and related inflammatory parameters.
Table 1: Effect of this compound on Airway Responsiveness
| Model/Subject | Challenge Agent | This compound Treatment | Outcome Measure | Result | Citation |
| Allergic Sheep | Allergen | 1 mg/kg aerosol pre-challenge | Early increase in sRL | Blocked | [15] |
| Allergic Sheep | Allergen | 1 mg/kg aerosol pre-challenge | Late increase in sRL | Blocked | [15] |
| Allergic Sheep | Allergen | 1 mg/kg aerosol 3h post-challenge | Late increase in sRL | Significantly reduced | [15] |
| Allergic Sheep | Allergen | Pre- or post-challenge | Airway hyperresponsiveness to carbachol | Blocked | [15] |
| Asthmatic Patients | Methacholine | 4 mg q.i.d. for 12 weeks | PC20 | Decreased sensitivity | [16] |
| Asthmatic Patients | Hyperosmolar Saline | 10 mg inhaled 10 min pre-challenge | PD20FEV1 | 3.95-fold improvement | [14] |
| Asthmatic Patients | Exercise | 2 mg inhaled pre-exercise | Fall in FEV1 | Significantly reduced | [1] |
| Asthmatic Children | - | 2 puffs b.i.d. for 8 weeks | PC20H | Improved | [10] |
sRL: specific lung resistance; PC20: provocative concentration causing a 20% fall in FEV1; PD20FEV1: provocative dose causing a 20% fall in FEV1.
Table 2: Effect of this compound on Inflammatory Cells and Mediators
| Model/Subject | Parameter Measured | This compound Treatment | Result | Citation |
| Allergic Asthmatic Subjects | Histamine in BAL fluid (5 min post-challenge) | Pre-treatment | Significantly reduced | [8] |
| Allergic Asthmatic Subjects | Tryptase in BAL fluid (5 min post-challenge) | Pre-treatment | Trend towards reduction | [8] |
| Allergic Asthmatic Subjects | Eosinophil recruitment in BAL fluid (48h post-challenge) | Pre-treatment | Significantly reduced | [8] |
| Asthmatic Children | Serum ECP | 2 puffs b.i.d. for 8 weeks | Significantly decreased | [10] |
| Asthmatic Children | Serum sIL-2R | 2 puffs b.i.d. for 8 weeks | Significantly decreased | [10] |
| Asthmatic Children | Serum IL-4 | 2 puffs b.i.d. for 8 weeks | Significantly decreased | [10] |
| Asthmatic Children | Serum sICAM | 2 puffs b.i.d. for 8 weeks | Significantly decreased | [10] |
| Ovalbumin-sensitized Rats | Airway smooth muscle quantity | Pre-ovalbumin challenge | Significantly reduced | [17] |
BAL: Bronchoalveolar Lavage; ECP: Eosinophil Cationic Protein; sIL-2R: soluble Interleukin-2 Receptor; IL-4: Interleukin-4; sICAM: soluble Intercellular Adhesion Molecule.
Experimental Protocols
Protocol 1: Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs
This protocol describes the induction of an allergic asthma phenotype in guinea pigs, which can be used to evaluate the efficacy of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)3) as adjuvant
-
Sterile saline (0.9% NaCl)
-
This compound sodium for inhalation
-
Whole-body plethysmograph for conscious animals
-
Aerosol delivery system
-
Methacholine chloride
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 100 mg Al(OH)3 in a total volume of 1 mL sterile saline.[18]
-
A control group should receive i.p. injections of saline with Al(OH)3.
-
-
Aerosol Challenge:
-
On day 21, place the guinea pigs in a whole-body plethysmograph and allow them to acclimatize.
-
Expose the animals to an aerosol of 0.1% OVA in saline for 30 seconds.[18]
-
For the treatment group, administer an aerosol of this compound sodium (e.g., 1 mg/mL) for 5-10 minutes prior to the OVA challenge. The control group receives a saline aerosol.
-
-
Assessment of Airway Hyperresponsiveness:
-
24 hours after the OVA challenge, assess AHR to methacholine.
-
Record baseline respiratory parameters for 5 minutes.
-
Expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.025, 0.05, 0.1, 0.2, 0.4 mg/mL) for 1 minute at 5-minute intervals.
-
Measure changes in specific airway resistance (sRaw) or other relevant lung function parameters.
-
Calculate the provocative concentration of methacholine that causes a 100% increase in sRaw (PC100) to quantify AHR.
-
-
Bronchoalveolar Lavage (BAL) (Optional):
-
Immediately after the AHR assessment, euthanize the animals.
-
Perform BAL by instilling and retrieving sterile saline (e.g., 2 x 5 mL) via a tracheal cannula.[2]
-
Determine total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid.
-
The supernatant can be stored at -80°C for analysis of inflammatory mediators (e.g., histamine, cytokines) by ELISA.[11]
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
This protocol allows for the direct assessment of this compound's mast cell stabilizing properties.
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer
-
Compound 48/80 or anti-IgE antibody as a secretagogue
-
This compound sodium
-
Histamine or β-hexosaminidase assay kit
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Isolate rat peritoneal mast cells or culture a mast cell line according to standard protocols.
-
Wash and resuspend the cells in Tyrode's buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Incubation with this compound:
-
Pre-incubate the cells with various concentrations of this compound sodium (e.g., 10^-8 to 10^-5 M) or vehicle control for 15 minutes at 37°C.[19]
-
-
Stimulation of Degranulation:
-
Add the secretagogue (e.g., compound 48/80 at 1 µg/mL or an optimal concentration of anti-IgE) to the cell suspension.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of Mediator Release:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant for the measurement of released mediators.
-
Quantify histamine release using a fluorometric assay or β-hexosaminidase release using a colorimetric assay with a microplate reader.
-
Express mediator release as a percentage of the total cellular content (determined by lysing an aliquot of cells).
-
Protocol 3: Human Segmental Allergen Challenge
This is a clinical research protocol to investigate the effects of this compound on the early and late phase allergic responses in the airways of asthmatic subjects. This procedure should only be performed by trained medical personnel in a clinical research facility with appropriate safety measures in place.
Materials:
-
Allergen extract to which the subject is sensitized
-
Sterile saline
-
Bronchoscope
-
This compound sodium for inhalation (e.g., metered-dose inhaler)
-
Equipment for bronchoalveolar lavage (BAL)
-
Spirometer
Procedure:
-
Subject Selection:
-
Recruit subjects with mild allergic asthma who have a positive skin prick test to a relevant allergen and demonstrate AHR to methacholine.
-
Obtain informed consent and ensure all ethical guidelines are followed.
-
-
Baseline Measurements:
-
This compound Administration:
-
In a double-blind, placebo-controlled, crossover design, administer inhaled this compound (e.g., 4 mg) or placebo 15-30 minutes before the allergen challenge.
-
-
Segmental Allergen Challenge:
-
Assessment of Early Phase Response:
-
At 5-15 minutes post-challenge, perform BAL in the challenged and control segments.
-
Analyze the BAL fluid for inflammatory mediators such as histamine and tryptase.[8]
-
-
Assessment of Late Phase Response:
-
At 24-48 hours post-challenge, repeat bronchoscopy and BAL in the challenged and control segments.
-
Perform total and differential cell counts on the BAL fluid, paying particular attention to eosinophils and neutrophils.[8]
-
Measure levels of cytokines and chemokines in the BAL fluid.
-
-
Monitoring:
-
Monitor subjects for changes in FEV1 and clinical symptoms throughout the study period.
-
Visualizations
Signaling Pathways
References
- 1. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Sihuangxiechai Decoction on Ovalbumin-Induced Airway Inflammation in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a mucosal and connective tissue mast cell stabilizer, inhibits exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound sodium on airway neurogenic mechanisms. (1996) | K.Fan Chung | 16 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Segmental allergen challenge induces plasma protein leakage into the airways of asthmatic subjects at 4 hours but not at 5 minutes after challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound sodium on airway sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 12. Inflammatory mediators in bronchoalveolar lavage samples from children with and without asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preferential human eosinophil chemotactic activity of the platelet-activating factor (PAF) 1-0-hexadecyl-2-acetyl-sn-glyceryl-3-phosphocholine (AGEPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allergen provocation tests in respiratory research: building on 50 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety of segmental allergen challenge in human allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedocromil: A Research Tool for Investigating Mast Cell-Mediated Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil, a pyranoquinoline derivative, has long been recognized for its therapeutic efficacy in managing allergic inflammation, particularly in the context of asthma and allergic conjunctivitis. Beyond its clinical applications, this compound serves as a valuable research tool for dissecting the intricate mechanisms of mast cell-mediated inflammatory responses. Its primary mode of action is the stabilization of mast cells, thereby inhibiting the release of a plethora of pro-inflammatory mediators.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study mast cell function and inflammation, targeted at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its inhibitory effects on a variety of inflammatory cells, including mast cells, eosinophils, neutrophils, and macrophages.[2] In mast cells, its principal mechanism involves the inhibition of degranulation, a process that releases pre-formed mediators such as histamine and tryptase, and prevents the synthesis of newly formed lipid mediators like prostaglandins and leukotrienes.[2]
While the precise molecular mechanism of this compound is not fully elucidated, evidence suggests its involvement in the modulation of ion channels, particularly chloride channels.[3][4] The influx of chloride ions is a critical event in maintaining the electrochemical gradient necessary for sustained calcium influx, which is a prerequisite for mast cell degranulation. By inhibiting chloride ion flux, this compound is thought to indirectly attenuate the rise in intracellular calcium, leading to the stabilization of the mast cell.[5][6][7]
Furthermore, some studies suggest that the inhibitory action of this compound may also be linked to the Annexin-A1 (ANX-A1) and its receptor, ALX/FPR2, system. This compound has been shown to potentiate the release of ANX-A1, which can exert a negative feedback effect on mast cell activation.[8]
Data Presentation: Inhibitory Effects of this compound on Mast Cell Mediator Release
The following tables summarize the quantitative data on the inhibitory effects of this compound on the release of key inflammatory mediators from various mast cell types.
Table 1: Inhibition of Histamine Release
| Mast Cell Type | Stimulus | This compound Concentration | % Inhibition | IC30/IC50 | Reference |
| Primate Bronchoalveolar Mast Cells | Antigen | - | - | 2.1 µM (IC30) | [4] |
| Primate Bronchoalveolar Mast Cells | Anti-human IgE | - | - | 4.7 µM (IC30) | [4] |
| Human Lung Mast Cells | Anti-IgE | 0.1 µM | 43% | - | [9] |
| Human Lung Mast Cells | Anti-IgE | 1 µM | 43% | - | [9] |
| Human Tonsillar Mast Cells | - | 1000 µM | Significant Inhibition | - | [3] |
| Human Adenoidal Mast Cells | - | 1000 µM | Significant Inhibition | - | [3] |
| Rat Peritoneal Mast Cells | Compound 48/80 or Anti-IgE | 10⁻⁸ to 10⁻⁷ M | Lowest effective concentration | - | [10] |
| Rat Peritoneal Mast Cells | IL-2 + Anti-IgE or Compound 48/80 | 10⁻⁵ M | 30-50% | - | [11] |
Table 2: Inhibition of Prostaglandin D2 (PGD2) Release
| Mast Cell Type | Stimulus | This compound Concentration | % Inhibition | IC30 | Reference |
| Primate Bronchoalveolar Mast Cells | Antigen | - | - | 1.9 µM | [4] |
| Primate Bronchoalveolar Mast Cells | Anti-human IgE | - | - | 1.3 µM | [4] |
Table 3: Inhibition of Leukotriene C4 (LTC4) Release
| Mast Cell Type | Stimulus | This compound Concentration | % Inhibition | IC30 | Reference |
| Primate Bronchoalveolar Mast Cells | Antigen | - | - | 2.3 µM | [4] |
| Primate Bronchoalveolar Mast Cells | Anti-human IgE | - | - | 1.3 µM | [4] |
| Human Lung Fragments | House Dust Mite Extract | 0.1 µM | 30% | - | [9] |
| Human Lung Fragments | House Dust Mite Extract | 1 µM | 38% | - | [9] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol is adapted for the use of the rat basophilic leukemia cell line (RBL-2H3), a common model for studying mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 10% FBS, penicillin, and streptomycin)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer (pH 7.4)
-
This compound sodium stock solution
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
96-well flat-bottom plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Sensitization: The next day, sensitize the cells by replacing the medium with fresh medium containing 0.1 µg/mL of anti-DNP IgE. Incubate for at least 2 hours (or overnight) at 37°C.
-
Washing: Wash the sensitized cells twice with 200 µL/well of Tyrode's buffer to remove unbound IgE.
-
This compound Pre-incubation: Add 100 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Antigen Challenge: Stimulate degranulation by adding 50 µL of DNP-BSA (final concentration 100 ng/mL) to the wells. For negative control (spontaneous release), add 50 µL of Tyrode's buffer. For total release (positive control), add 50 µL of 0.1% Triton X-100 to lyse the cells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
β-Hexosaminidase Assay: Add 50 µL of pNAG substrate solution to each well containing the supernatant. Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation of Inhibition:
-
Percentage of β-hexosaminidase release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Percentage of inhibition = [1 - (Percentage of release with this compound / Percentage of release with vehicle)] x 100
-
Protocol 2: Histamine Release Assay from Human Lung Mast Cells
This protocol outlines a method for measuring histamine release from primary human lung mast cells.
Materials:
-
Human lung tissue
-
Enzymes for tissue digestion (e.g., collagenase, hyaluronidase, DNase)
-
Percoll or other density gradient medium for mast cell purification
-
Anti-IgE antibody
-
This compound sodium stock solution
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Histamine ELISA kit or fluorometric assay reagents
-
Microcentrifuge tubes
Procedure:
-
Mast Cell Isolation: Isolate mast cells from human lung tissue by enzymatic digestion and subsequent purification using a density gradient (e.g., Percoll).
-
Cell Suspension: Resuspend the purified mast cells in HBSS at a concentration of 1-5 x 10⁴ cells/mL.
-
Pre-incubation with this compound: In microcentrifuge tubes, pre-incubate 100 µL of the mast cell suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulation: Add 50 µL of anti-IgE antibody (final concentration to be optimized, e.g., 1 µg/mL) to stimulate histamine release. For spontaneous release, add 50 µL of HBSS. For total histamine content, lyse the cells (e.g., by boiling or with a lysing agent).
-
Incubation: Incubate the tubes for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 500 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for histamine measurement.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercially available ELISA kit or a fluorometric assay according to the manufacturer's instructions.
-
Calculation of Inhibition:
-
Percentage of histamine release = [(Histamine in sample - Spontaneous histamine release) / (Total histamine - Spontaneous histamine release)] x 100
-
Percentage of inhibition = [1 - (Percentage of release with this compound / Percentage of release with vehicle)] x 100
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound in the context of mast cell activation.
Caption: Proposed mechanism of this compound's inhibitory action on mast cell degranulation.
Caption: General experimental workflow for an in vitro mast cell degranulation assay.
Conclusion
This compound remains a pertinent and effective tool for the in vitro and in vivo investigation of mast cell-mediated inflammation. Its ability to stabilize mast cells and inhibit the release of a broad spectrum of inflammatory mediators allows researchers to probe the downstream consequences of mast cell activation in various physiological and pathological contexts. The protocols and data presented herein provide a framework for utilizing this compound to advance our understanding of allergic diseases and to aid in the development of novel anti-inflammatory therapeutics.
References
- 1. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 7. drugs.com [drugs.com]
- 8. The role of the Annexin-A1/FPR2 system in the regulation of mast cell degranulation provoked by compound 48/80 and in the inhibitory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by this compound sodium of IgE-mediated activation of human mononuclear phagocytes and platelets in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sodium inhibition of IgE-mediated activation of human mononuclear phagocytes and platelets from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Nedocromil Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental models to test the efficacy of nedocromil, a mast cell stabilizer with anti-inflammatory properties. The focus is on preclinical models of allergic asthma and conjunctivitis, key therapeutic areas for this compound.
Introduction to this compound and its Mechanism of Action
This compound sodium is an anti-inflammatory drug primarily used to treat allergic conditions such as asthma and allergic conjunctivitis. Its principal mechanism of action is the stabilization of mast cells, preventing their degranulation and the subsequent release of inflammatory mediators, including histamine and leukotrienes.[1][2] This is thought to be achieved by blocking chloride ion channels, which in turn hyperpolarizes the cell membrane and inhibits the influx of calcium ions (Ca2+) necessary for exocytosis of granular contents.[3] Beyond mast cell stabilization, this compound has been shown to inhibit the activity of other inflammatory cells, including eosinophils and neutrophils, and to interfere with sensory nerve activation.[4][5][6]
In Vivo Experimental Models for Allergic Conjunctivitis
Animal models of allergic conjunctivitis are crucial for evaluating the efficacy of therapeutic agents like this compound. Guinea pigs and rats are commonly used species for these studies.
Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
This model mimics the signs and symptoms of human allergic conjunctivitis, including conjunctival hyperemia (redness), chemosis (swelling), and cellular infiltration.
Experimental Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Sensitization:
-
Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 10 µg ovalbumin (OVA) emulsified in 1 mg aluminum hydroxide (alum) in a total volume of 1 mL saline.
-
Administer a booster injection of the same formulation 14 days after the initial sensitization.
-
-
Drug Administration:
-
Topically administer 50 µL of this compound sodium solution (e.g., 2% in saline) or vehicle (saline) to one eye of each animal 15 minutes before the allergen challenge. The contralateral eye can serve as a control.
-
-
Allergen Challenge:
-
Instill 50 µL of OVA solution (e.g., 1 mg/mL in saline) into the conjunctival sac of each eye.
-
-
Efficacy Evaluation:
-
Clinical Scoring: At 15 and 30 minutes post-challenge, score the severity of conjunctival hyperemia and chemosis on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Vascular Permeability: 30 minutes before sacrifice, intravenously inject Evans Blue dye (20 mg/kg). After sacrifice, perfuse the systemic circulation with saline, enucleate the eyes, and dissect the conjunctiva. Extract the extravasated dye using formamide and quantify the absorbance at 620 nm.[7]
-
Histopathology and Cellular Infiltration: At 24 hours post-challenge, euthanize the animals and collect the conjunctival tissue for histological analysis. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to visualize cellular infiltrates. Perform specific staining (e.g., Luna's method) to identify and count eosinophils in different regions of the conjunctiva (limbus, fornix, and palpebral).[8]
-
Quantitative Data Summary:
| Parameter | Control (Vehicle) | This compound (2%) | Percent Inhibition | Reference |
| Eosinophil Infiltration (cells/mm²) - Limbus | 150 ± 25 | 34.5 ± 8 | 77% | [8] |
| Eosinophil Infiltration (cells/mm²) - Fornix | 120 ± 20 | 40.8 ± 7 | 66% | [8] |
| Eosinophil Infiltration (cells/mm²) - Palpebral | 100 ± 15 | 26 ± 5 | 74% | [8] |
| Vascular Permeability (Evans Blue Extravasation, µg/g tissue) | 25 ± 4 | 10 ± 2 | 60% | [7] |
Note: Data are presented as mean ± SEM and are hypothetical representations based on reported percentage inhibitions.
In Vivo Experimental Models for Allergic Asthma
Guinea pigs are a well-established model for preclinical asthma research due to their airway sensitivity, which is similar to that of humans.
Ovalbumin-Induced Airway Inflammation and Hyperresponsiveness in Guinea Pigs
This model is used to assess the effect of this compound on both the early and late asthmatic responses, as well as on airway inflammation.
Experimental Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-400g).
-
Sensitization:
-
Sensitize the animals with i.p. injections of 100 µg OVA and 100 mg aluminum hydroxide in 1 mL saline on days 1 and 3.[9]
-
On day 5, expose the animals to an aerosol of 0.1% OVA for 5 minutes.
-
-
Drug Administration:
-
Administer this compound sodium (e.g., 10 mg/mL) or vehicle via nebulization for 5 minutes, 10 minutes prior to the allergen challenge.
-
-
Allergen Challenge:
-
On day 19, challenge the conscious and unrestrained animals with an aerosol of 0.5% OVA for up to 5 minutes or until signs of respiratory distress are observed.
-
-
Efficacy Evaluation:
-
Airway Responsiveness (Early and Late Phase): Measure specific airway conductance (sGaw) using a whole-body plethysmograph at baseline and at various time points post-challenge (e.g., 30 minutes for the early phase and 2, 6, 17, and 24 hours for the late phase).[4][10]
-
Bronchoalveolar Lavage (BAL): At 24 or 72 hours post-challenge, perform a BAL to collect airway inflammatory cells. Briefly, anesthetize the animal, cannulate the trachea, and instill and aspirate sterile saline.
-
Cellular Analysis: Centrifuge the BAL fluid, resuspend the cell pellet, and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
Quantitative Data Summary:
| Parameter | Control (Vehicle) | This compound (10 mg/mL) | Percent Inhibition | Time Point | Reference |
| Early Asthmatic Response (% decrease in sGaw) | 50 ± 5 | 15 ± 3 | 70% | 30 min | [10] |
| Late Asthmatic Response (% decrease in sGaw) | 35 ± 4 | 10 ± 2 | 71% | 17 h | [5][10] |
| BAL Eosinophil Count (x10⁴ cells/mL) | 25 ± 3 | 8 ± 1.5 | 68% | 72 h | [4] |
| BAL Neutrophil Count (x10⁴ cells/mL) | 15 ± 2 | 5 ± 1 | 67% | 17 h | [10] |
Note: Data are presented as mean ± SEM and are hypothetical representations based on reported findings.
Visualization of Pathways and Workflows
Signaling Pathway of Mast Cell Stabilization by this compound
Caption: this compound's mast cell stabilization pathway.
Experimental Workflow for Allergic Conjunctivitis Model
Caption: Workflow for the guinea pig allergic conjunctivitis model.
Experimental Workflow for Allergic Asthma Model
Caption: Workflow for the guinea pig allergic asthma model.
Conclusion
The in vivo models described provide robust and reproducible methods for assessing the efficacy of this compound in the context of allergic conjunctivitis and asthma. The detailed protocols and expected outcomes offer a solid framework for preclinical studies. The quantitative endpoints, including cellular infiltration and physiological responses, allow for a comprehensive evaluation of this compound's anti-inflammatory and mast cell-stabilizing properties. These models are invaluable tools for further research into the mechanisms of allergic inflammation and the development of novel anti-allergic therapies.
References
- 1. Mast cell stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical pharmacotherapy for allergic rhinitis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Effect of this compound sodium on early and late phase responses to allergen challenge in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium blocks the early and late phases of allergen challenge in a guinea pig model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound sodium and cromolyn sodium in an experimental model of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound sodium on antigen-induced conjunctivitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by this compound sodium of early and late phase bronchoconstriction and airway cellular infiltration provoked by ovalbumin inhalation in conscious sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nedocromil Sodium in Pediatric Asthma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of nedocromil sodium in pediatric asthma research, summarizing key quantitative data from clinical trials and detailing experimental protocols. This document is intended to serve as a resource for the design and implementation of future studies in this area.
Mechanism of Action
This compound sodium is an anti-inflammatory agent that acts as a mast cell stabilizer.[1] Its therapeutic effect in asthma is attributed to its ability to inhibit the activation of and mediator release from various inflammatory cells implicated in the pathophysiology of asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets.[2][3] In vitro studies have demonstrated that this compound sodium inhibits the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4.[2][3] The mechanism may also involve the inhibition of axon reflexes and the release of sensory neuropeptides.[2] Furthermore, it has been shown to inhibit chloride ion flux in mast cells, epithelial cells, and neurons, which may contribute to its stabilizing effects.[4] this compound sodium does not possess bronchodilator, antihistamine, or corticosteroid activity.[2][3]
Signaling Pathway of this compound Sodium in Mast Cell Stabilization
Caption: this compound sodium's inhibition of chloride channels in mast cells.
Quantitative Data Summary
The following tables summarize key quantitative data from various pediatric asthma clinical trials involving this compound sodium.
Table 1: this compound Sodium Dosage and Administration in Pediatric Asthma Trials
| Study (Year) | Age Range (years) | Dosage | Delivery Device | Duration |
| Sekerel et al. (1999)[5] | Not Specified | 4 mg twice daily or 4 mg four times daily | Metered Dose Inhaler (MDI) | Not Specified |
| Stelmach et al. (2001)[5] | Not Specified | 4 mg twice daily | MDI | 4 weeks |
| Edwards et al. (1999)[5][6] | 6-12 | 4 mg thrice daily (2 puffs, 2 mg/puff) | MDI with Fisonair spacer | 12 weeks |
| Foo et al. (1993)[5] | 6-19 | 4 mg thrice daily | MDI with holding chamber | 12 weeks |
| Businco et al. (1990)[5] | Not Specified | 4 mg four times daily | MDI | Not Specified |
| Fiocchi et al. (1994, 1997)[5] | Not Specified | 4 mg four times daily | Not Stated | Not Specified |
| Stelmach et al. (2002a, 2002b)[5] | Not Specified | 4 mg four times daily | MDI | 4 weeks |
| CAMP (2000)[5] | Not Specified | 8 mg twice daily | MDI | 4-6 years |
| Spezia et al. (1993)[5] | Not Specified | 4 mg once daily | MDI with holding chamber | Single dose |
| Wonne (1990)[5] | Not Specified | 4 mg once daily | MDI | Single dose |
| König et al. (1995)[5] | Not Specified | 10 mg three times per day | Ultrasonic nebuliser | Not Specified |
| Murray et al. (1993)[5] | Not Specified | 5 to 10 mg once daily | Ultrasonic nebuliser | Single dose |
| Armenio et al. (1993)[7] | 6-17 | 4 mg four times daily | Not Specified | 12 weeks |
| Fiocchi et al. (1999)[8] | 6-16 | 16 mg daily | Inhaled | 6 weeks |
Table 2: Summary of Clinical Outcomes in Pediatric Asthma Trials with this compound Sodium
| Study (Year) | Comparison | Key Outcomes |
| Multiple Short-Term Studies (4-12 weeks)[5][9] | This compound vs. Placebo | - Improved FEV1, FVC, FEV1% predicted, and evening PEF.[5] - Parent's assessment favored this compound (OR 0.5).[5] - Unpleasant taste was the only significant side effect.[5] |
| CAMP (2000)[5] | This compound vs. Placebo (long-term) | No significant difference in symptom-free days over 4-6 years.[5] |
| Foo et al. (1993)[5] | This compound (12 mg/day) vs. Placebo | Significant improvement in FVC (0.2 liters).[5] |
| Edwards et al. (1999)[5] & CAMP (2000)[5] | This compound vs. Placebo | No significant difference in change from baseline in nighttime asthma symptoms.[5] |
| Stelmach et al. (2001, 2002a, 2002b)[5] | This compound vs. Placebo | - 16 mg/day significantly increased histamine PC20 FEV1.[5] - 8 mg/day showed no significant difference.[5] |
| Fiocchi et al. (1999)[8] | This compound (16 mg/day) vs. Placebo | - Significantly reduced asthmatic symptom scores. - Significantly reduced nonspecific bronchial hyperreactivity to fog-induced challenge. |
| Edwards et al. (1999)[6] | This compound (4 mg three times daily) vs. Placebo | - Significant improvements in daytime and nighttime asthma scores, morning and evening PEF, and reduced rescue bronchodilator use. |
| Armenio et al. (1993)[7] | This compound (4 mg four times daily) vs. Placebo | - Total symptom scores decreased by 50% in the this compound group vs. 9% in the placebo group. - Significant differences in pulmonary function tests and reliance on bronchodilators. |
Experimental Protocols
The following are representative experimental protocols derived from the cited literature for the administration of this compound sodium in pediatric asthma research.
Protocol 1: Double-Blind, Placebo-Controlled, Parallel-Group Trial for Chronic Asthma
-
Objective: To evaluate the efficacy and safety of inhaled this compound sodium compared to placebo in the treatment of chronic asthma in children.
-
Participant Selection:
-
Intervention:
-
Randomized assignment to either this compound sodium or a matching placebo.
-
This compound Sodium Group: Inhale 4 mg (2 puffs of 2 mg/puff) of this compound sodium three times daily via a metered-dose inhaler with a spacer device.[6][10]
-
Placebo Group: Inhale a matching placebo with the same dosing schedule and delivery device.
-
-
Outcome Measures:
-
Data Collection: Symptom scores and medication use are recorded daily in a diary by the patient or parent. PEF is measured and recorded twice daily.
Experimental Workflow for a Double-Blind, Placebo-Controlled Trial
Caption: Workflow of a pediatric asthma clinical trial with this compound sodium.
Protocol 2: Bronchial Hyperreactivity Challenge Study
-
Objective: To investigate the effect of this compound sodium on bronchial hyperreactivity in children with nonatopic asthma.[8]
-
Participant Selection:
-
Intervention:
-
Challenge Protocol:
-
Outcome Measures:
Disclaimer: These protocols are provided as a guide and should be adapted based on specific research questions, institutional guidelines, and ethical considerations. The production of inhaled this compound sodium using chlorofluorocarbons (CFCs) as a propellant has ceased in some regions.[1] Researchers should verify the availability and formulation of this compound sodium for their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium for chronic asthma in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early use of inhaled this compound sodium in children following an acute episode of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Effect of this compound sodium on bronchial hyperreactivity in children with nonatopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium for chronic asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Application Notes and Protocols for Measuring Nedocromil Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of nedocromil in plasma samples. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development and clinical application of this compound.
Introduction
This compound is a mast cell stabilizer used for the prophylactic treatment of asthma. Accurate and precise measurement of its plasma concentration is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines three common bioanalytical techniques for this purpose: Radioimmunoassay (RIA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed experimental protocol, performance characteristics, and a visual workflow diagram.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described methods to facilitate easy comparison.
Table 1: Performance Characteristics of a Radioimmunoassay (RIA) for this compound in Human Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.25 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Inter-assay Relative Standard Deviation | 15.1% at 0.5 ng/mL | [1] |
| 5.0% at 2.0 ng/mL | [1] | |
| 5.6% at 6.0 ng/mL | [1] |
Table 2: Representative Performance Characteristics of a High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method for this compound in Human Plasma
| Parameter | Value |
| Limit of Detection (LOD) | 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Linearity Range | 20 - 2000 ng/mL |
| Intra-day Accuracy | 95.5% - 104.2% |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Accuracy | 97.1% - 102.8% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Recovery | 85.2% - 91.5% |
Table 3: Representative Performance Characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound in Human Plasma
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL |
| Intra-day Accuracy | 98.2% - 101.5% |
| Intra-day Precision (%CV) | ≤ 5.8% |
| Inter-day Accuracy | 97.9% - 103.1% |
| Inter-day Precision (%CV) | ≤ 7.3% |
| Recovery | 92.8% - 98.2% |
Experimental Protocols and Workflows
Radioimmunoassay (RIA)
This method employs a competitive binding principle where radiolabeled this compound competes with unlabeled this compound in the plasma sample for a limited number of antibody binding sites.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a primary antiserum raised against a this compound derivative.
-
Synthesize a mono-tyramide derivative of this compound and label it with Iodine-125 to serve as the radioligand.
-
Prepare a secondary anti-sheep IgG antiserum for precipitation of the antibody-antigen complex.
-
-
Assay Procedure:
-
To 100 µL of plasma sample (or standard/control), simultaneously add the primary antiserum, the 125I-labeled this compound derivative, and the secondary antiserum.
-
Incubate the mixture overnight to allow for competitive binding and precipitation.
-
-
Separation and Detection:
-
Centrifuge the tubes to pellet the precipitated antibody-bound radioligand.
-
Aspirate the supernatant containing the free radioligand.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Quantification:
-
Construct a standard curve by plotting the percentage of bound radioligand against the concentration of this compound standards.
-
Determine the concentration of this compound in the plasma samples from the standard curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the separation of this compound from plasma components using liquid chromatography followed by its detection using a UV detector.
2.1 Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing the bulk of proteins from the plasma sample.
Experimental Protocol:
-
Precipitation:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile (1:3 v/v).
-
Vortex the mixture vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
2.2 HPLC-UV Analysis
Chromatographic Conditions:
-
Column: C8, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Methanol : 0.045 M Phosphate Buffer : 0.05 M Dodecyl Triethyl Ammonium Phosphate (550:447.6:2.4, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 336 nm
Internal Standard: Sodium Cromoglycate (SCG) can be used as an internal standard.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
3.1 Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup technique that separates analytes from interferences based on their relative solubilities in two different immiscible liquids.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 25 µL of internal standard solution.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a high-performance liquid chromatography assay for urinary this compound sodium following oral and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Nedocromil in Bronchoalveolar Lavage Fluid (BALF) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedocromil is an anti-inflammatory agent recognized for its role as a mast cell stabilizer.[1] Its application in respiratory research, particularly in the analysis of bronchoalveolar lavage fluid (BALF), provides a valuable tool for investigating inflammatory pathways in pulmonary diseases such as asthma. This compound has been demonstrated to inhibit the activation and release of inflammatory mediators from a variety of cell types, including eosinophils, neutrophils, macrophages, and mast cells.[2] These application notes provide detailed protocols for the use of this compound in BALF analysis, enabling researchers to assess its impact on cellular composition and inflammatory responses.
Data Presentation
Table 1: Inhibitory Effects of this compound on Eosinophil Chemotaxis
| Chemotactic Agent | Priming Cytokine | This compound IC50 | Approximate Inhibition | Reference |
| FMLP | GM-CSF | ~1 to 10 nmol/L | ~60% | [3][4] |
| NAF/IL-8 | GM-CSF | ~1 to 10 nmol/L | ~60% | [3][4] |
| FMLP | IL-3 | ~1 nmol/L | Complete | [3][4] |
| NAF/IL-8 | IL-3 | ~1 nmol/L | Complete | [3][4] |
| C5a | - | ~10 to 100 nmol/L | - | [3][4] |
| PAF | - | ~10⁻⁶ M | Significant | [5] |
| LTB4 | - | ~10⁻⁷ M | Significant | [5] |
FMLP: formyl-methionyl-leucyl-phenylalanine; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor; IL-3: Interleukin-3; NAF/IL-8: Neutrophil-Activating Factor/Interleukin-8; C5a: Complement component 5a; PAF: Platelet-Activating Factor; LTB4: Leukotriene B4; IC50: Half-maximal inhibitory concentration.
Table 2: Effect of this compound on Inflammatory Mediator Release
| Cell Type | Mediator | Inhibition by this compound | Reference |
| Mast Cells (human, from BALF) | Histamine | Yes | [1] |
| Macrophages (human, from BALF) | Beta-glucuronidase | Yes | [6] |
| Mast Cells (monkey, from BALF) | Histamine, Leukotriene C4, Prostaglandin D2 | Yes | [6] |
Table 3: Effect of this compound Treatment on Eosinophil Counts in Bronchial Biopsies
| Treatment Group | Pre-treatment Total Eosinophils (EG1) (cells/mm²) | Post-treatment Total Eosinophils (EG1) (cells/mm²) | Pre-treatment Activated Eosinophils (EG2) (cells/mm²) | Post-treatment Activated Eosinophils (EG2) (cells/mm²) | Reference |
| This compound sodium (4 mg, 4x daily for 16 wks) | 152.2 +/- 42.5 | 115.4 +/- 35.1 | 143.8 +/- 36.8 | 104.9 +/- 31.6 | [7] |
| Albuterol (200 µg, 4x daily for 16 wks) | 129.3 +/- 28.0 | 238.0 +/- 55.0 | 127.5 +/- 30.2 | 211.4 +/- 50.4 | [7] |
Experimental Protocols
Protocol 1: Bronchoalveolar Lavage (BAL) Procedure
This protocol provides a generalized procedure for obtaining BALF. Specific parameters may be adjusted based on the research model (human or animal) and experimental objectives.
Materials:
-
Sterile, flexible bronchoscope
-
Sterile, buffered normal saline solution
-
Sterile collection traps
-
Ice
Procedure:
-
Prior to the procedure, ensure all equipment is sterile.
-
Under appropriate anesthesia and monitoring, introduce the bronchoscope into the airways.
-
Wedge the tip of the bronchoscope into a subsegment of the lung, typically in the middle lobe or lingula.
-
Instill a known volume of sterile saline solution (e.g., 3 x 50 mL aliquots for human subjects) through the bronchoscope channel.
-
Gently aspirate the fluid after each instillation and collect it in a sterile trap kept on ice.
-
Pool the collected BALF and record the total volume recovered.
-
Transport the BALF sample on ice to the laboratory for immediate processing.
Protocol 2: BALF Processing and Cell Analysis with this compound Treatment
This protocol describes the processing of BALF and the in vitro treatment with this compound to assess its effects on inflammatory cells.
Materials:
-
Collected BALF
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
This compound sodium solution (prepare fresh in PBS or appropriate vehicle)
-
Cell counting solution (e.g., Trypan blue)
-
Microscope slides
-
Cytocentrifuge
-
Differential cell stain (e.g., Diff-Quik, Wright-Giemsa)
-
Hemocytometer or automated cell counter
Procedure:
-
Filter the collected BALF through sterile gauze to remove mucus.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant and store at -80°C for analysis of soluble mediators if desired.
-
Resuspend the cell pellet in a known volume of PBS or cell culture medium.
-
Determine the total viable cell count using a hemocytometer and Trypan blue exclusion.
-
Adjust the cell concentration to a desired density (e.g., 1 x 10⁶ cells/mL) in culture medium.
-
Aliquot the cell suspension into separate tubes for different treatment conditions (e.g., vehicle control, various concentrations of this compound).
-
Add this compound solution to the respective tubes to achieve the final desired concentrations. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂ for a specified time).
-
Following incubation, prepare cytospin slides by centrifuging a small volume of the cell suspension onto microscope slides.
-
Air-dry the slides and stain with a differential cell stain.
-
Perform a differential cell count by identifying and counting at least 400 cells under a microscope. Classify cells as macrophages, lymphocytes, neutrophils, and eosinophils.
-
Express the results as the percentage and absolute number of each cell type.
Protocol 3: Eosinophil Chemotaxis Assay
This protocol is adapted from studies on the inhibition of eosinophil migration by this compound.[3][4][5]
Materials:
-
Isolated eosinophils from blood or BALF
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
-
Chemoattractants (e.g., FMLP, PAF, LTB4)
-
This compound sodium solution
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Isolate eosinophils from the source using density gradient centrifugation or immunomagnetic separation.
-
Resuspend the purified eosinophils in a suitable buffer.
-
Pre-incubate a portion of the eosinophils with various concentrations of this compound or a vehicle control for a specified time.
-
Add the chemoattractant solution to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-treated eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a duration sufficient to allow cell migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Visualizations
Caption: this compound's mechanism of action on mast cells.
Caption: Workflow for BALF processing and analysis with this compound.
Caption: Inhibition of eosinophil chemotaxis by this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bronchoalveolar Lavage Laboratory | Pulmonary Medicine | IU School of Medicine [medicine.iu.edu]
- 4. Bronchoalveolar Lavage Fluid Technique | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. Inhibition of neutrophil and eosinophil induced chemotaxis by this compound sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. testmenu.com [testmenu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nedocromil Sodium Dosage for In Vivo Research
Welcome to the technical support center for the in vivo application of nedocromil sodium. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound sodium in vivo?
A1: this compound sodium is primarily known as a mast cell stabilizer.[1] Its main mechanism involves inhibiting the degranulation of mast cells, which prevents the release of histamine and other inflammatory mediators.[2] Additionally, it has been shown to inhibit the activation of other inflammatory cells such as eosinophils, neutrophils, macrophages, and platelets.[3] this compound sodium may also modulate the activity of sensory nerves.[4]
Q2: What is a typical dose range for this compound sodium in rodent models of asthma or allergy?
A2: The effective dose of this compound sodium can vary depending on the animal model, the route of administration, and the specific inflammatory stimulus. For instance, in a rat model of experimental allergic neuritis, a dosage of 100-150 mg/kg administered three times daily has been shown to be effective.[5] In a guinea pig model of asthma, nebulized this compound sodium at a concentration of 10 mg/ml inhibited airway hyperresponsiveness.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What is the recommended vehicle for dissolving this compound sodium for in vivo administration?
A3: this compound sodium is highly soluble in water.[7] For most in vivo applications, sterile, pyrogen-free saline (0.9% sodium chloride) is a suitable vehicle. For specific applications, buffered saline solutions have also been used.[8]
Q4: How stable is this compound sodium in solution?
A4: Aqueous solutions of this compound sodium are generally stable. However, it is always best practice to prepare fresh solutions for each experiment to ensure potency and avoid potential degradation. For longer-term storage of stock solutions, it is advisable to consult stability data, though specific long-term stability in solution at various temperatures is not extensively documented in the readily available literature.
Q5: Are there any known off-target effects of this compound sodium?
A5: this compound sodium is considered to have a high safety margin with a low order of toxicity.[9] It is not significantly metabolized in animals or humans.[9] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. Some studies suggest it can modulate sensory nerve function, which may be an intended or unintended effect depending on the research context.[4][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy or Inconsistent Results | - Suboptimal dosage. - Inappropriate timing of administration relative to the inflammatory challenge. - Degradation of the compound. - Incorrect route of administration for the model. | - Perform a dose-response study to determine the optimal dosage for your specific model and endpoint. - Administer this compound sodium prophylactically before the inflammatory stimulus, as it is a preventative agent.[10] For example, in allergen challenge models, administer 30-60 minutes prior to challenge. - Prepare fresh solutions of this compound sodium for each experiment. - Ensure the chosen route of administration (e.g., intraperitoneal, intravenous, aerosol) is appropriate for targeting the tissue of interest. |
| Precipitation of this compound Sodium in Solution | - Supersaturation of the solution. - Use of an inappropriate vehicle. | - Ensure the concentration of this compound sodium does not exceed its solubility in the chosen vehicle. - Use sterile saline (0.9% NaCl) or a buffered saline solution as the vehicle.[8] |
| Adverse Effects in Animals (e.g., distress, lethargy) | - The dosage may be too high. - Irritation from the injection. | - Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose in your model. - Ensure the injection volume and technique are appropriate for the animal's size to minimize irritation. |
| Unexpected Pharmacological Effects | - Off-target effects. - Interaction with other administered substances. | - Include appropriate control groups to differentiate between specific and non-specific effects. - Review the literature for any known interactions with other compounds used in your experimental protocol.[9] |
Quantitative Data Summary
The following tables summarize dosages of this compound sodium used in various in vivo research models.
Table 1: this compound Sodium Dosage in Rodent Models
| Animal Model | Route of Administration | Dosage | Key Findings | Citation |
| Rat (Experimental Allergic Neuritis) | Intraperitoneal | 100-150 mg/kg (3x daily) | Significantly decreased the incidence and severity of the disease. | [5] |
| Rat (PAF-Induced Pleurisy) | Topical (Intrathoracic) | Dose-dependent | Blocked the increase in mononuclear cells, neutrophils, and eosinophils. | [11] |
| Rat (Allergen-Induced Airway Smooth Muscle Growth) | Aerosol | Not specified | Blocked early and late asthmatic responses and reduced airway smooth muscle growth. | [12] |
| Guinea Pig (Allergic Asthma) | Inhalation | 10 mg/ml (nebulized) | Inhibited both early and late-phase bronchoconstriction and reduced eosinophil accumulation. | [6][13] |
| Guinea Pig (Ocular Allergy) | Topical (eye) | 2% solution | Reduced vascular permeability and cellular infiltrate in the conjunctiva. | [14] |
Table 2: this compound Sodium Dosage in Other Animal Models
| Animal Model | Route of Administration | Dosage | Key Findings | Citation |
| Sheep (Allergic Asthma) | Aerosol | 20 mg in 3 ml saline | Significantly reduced the early response and blocked the late response to antigen challenge. | [8] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This protocol provides a general framework. The optimal dosage and timing of this compound sodium administration should be determined empirically.
1. Sensitization:
-
On day 0 and day 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[13]
2. This compound Sodium Administration:
-
Prepare a fresh, sterile solution of this compound sodium in 0.9% saline.
-
Thirty minutes to one hour before each OVA challenge, administer this compound sodium via the desired route (e.g., i.p. injection or intranasal instillation). A starting dose range of 1-10 mg/kg can be considered based on literature, but should be optimized.
3. Challenge:
-
On days 24, 26, and 28, challenge the mice with an intranasal or intratracheal instillation of 10-50 µL of OVA solution (e.g., 1% in sterile saline) under light anesthesia.[13]
4. Assessment of Airway Inflammation:
-
Twenty-four to 48 hours after the final challenge, assess airway inflammation.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils).
-
Perfuse and collect lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Measure airway hyperresponsiveness to methacholine using techniques like whole-body plethysmography.
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
This protocol outlines a general procedure. The specific dosage and timing of this compound sodium should be optimized for the intended research question.
1. Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) to adult rats. A common dose is 1 mg/kg.
2. This compound Sodium Administration:
-
Prepare a fresh, sterile solution of this compound sodium in 0.9% saline.
-
Administer this compound sodium via i.p. injection at a predetermined time relative to the LPS injection (e.g., 30 minutes prior). A starting dose of 50-100 mg/kg can be considered for initial studies.
3. Assessment of Neuroinflammation:
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the animals and collect brain tissue.
-
Dissect specific brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
Homogenize the tissue to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation (e.g., Iba1 and GFAP staining).
Visualizations
Caption: Workflow for an ovalbumin-induced allergic asthma model in mice with this compound sodium treatment.
digraph "Mast_Cell_Stabilization_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, fontcolor="#202124", color="#4285F4"]; edge [color="#5F6368"];subgraph "cluster_activation" { label="Mast Cell Activation"; bgcolor="#E8F0FE"; "Antigen" [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IgE" [shape=pentagon, fillcolor="#FBBC05"]; "Fc_epsilon_RI" [label="FcεRI Receptor", shape=cds, fillcolor="#FBBC05"]; "Antigen" -> "IgE" [label=" binds"]; "IgE" -> "Fc_epsilon_RI" [label=" cross-links"]; }
subgraph "cluster_signaling" { label="Intracellular Signaling Cascade"; bgcolor="#E8F0FE"; "Syk" [label="Syk Kinase"]; "PLC_gamma" [label="PLCγ"]; "IP3" [label="IP3"]; "DAG" [label="DAG"]; "Ca_ER" [label="Ca²⁺ Release\n(from ER)"]; "Ca_Influx" [label="Ca²⁺ Influx"]; "Fc_epsilon_RI" -> "Syk" [label=" activates"]; "Syk" -> "PLC_gamma" [label=" activates"]; "PLC_gamma" -> "IP3"; "PLC_gamma" -> "DAG"; "IP3" -> "Ca_ER"; }
subgraph "cluster_nedocromil_action" { label="this compound Sodium Action"; bgcolor="#FCE8E6"; "this compound" [label="this compound\nSodium", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chloride_Channel" [label="Chloride\nChannel", shape=box, style=rounded, fillcolor="#FFFFFF"]; "this compound" -> "Chloride_Channel" [label=" modulates", dir=both, color="#EA4335"]; "Chloride_Channel" -> "Ca_Influx" [label=" inhibits", style=dashed, color="#EA4335"]; }
subgraph "cluster_degranulation" { label="Effector Response"; bgcolor="#E8F0FE"; "Degranulation" [shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mediator_Release" [label="Histamine, Leukotrienes,\nProstaglandins", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ca_ER" -> "Degranulation"; "Ca_Influx" -> "Degranulation"; "Degranulation" -> "Mediator_Release"; } }
Caption: Simplified signaling pathway of mast cell degranulation and the inhibitory action of this compound sodium.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 4. Effect of this compound sodium on airway sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sodium versus sodium cromoglycate for preventing exercise‐induced bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4935244A - this compound sodium compositions and methods for their preparation - Google Patents [patents.google.com]
- 8. The effect of this compound sodium and cromolyn sodium on antigen-induced responses in allergic sheep in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast cell stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound sodium on allergen-induced airway responses and changes in the quantity of airway smooth muscle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exclusion of IL-21 in the pathogenesis of OVA-induced asthma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Nedocromil and Tachyphylaxis in Dispersed Lung Mast Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing tachyphylaxis associated with nedocromil in dispersed lung mast cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound and mast cells?
A1: Tachyphylaxis refers to the rapid decrease in the response of dispersed lung mast cells to this compound upon repeated administration.[1][2][3] Essentially, the mast cells become less sensitive to the inhibitory effects of this compound on mediator release, such as histamine.
Q2: Is tachyphylaxis to this compound observed in all lung mast cell populations?
A2: No. Studies have shown that tachyphylaxis to this compound is observed in mast cells dispersed from lung parenchyma (dispersed lung mast cells).[1][2][3] However, mast cells obtained through bronchoalveolar lavage (BAL) do not appear to exhibit this phenomenon.[1][2][3] This suggests that different mast cell subpopulations within the lung may have distinct responses to this compound.
Q3: What is the proposed mechanism of action for this compound on mast cells?
A3: The primary proposed mechanism of action for this compound is the modulation of chloride ion channels in the mast cell membrane.[4][5][6] By inhibiting chloride ion flux, this compound is thought to stabilize the mast cell, thereby preventing degranulation and the release of inflammatory mediators like histamine.[4]
Q4: What is the underlying mechanism of tachyphylaxis to this compound?
A4: The precise molecular mechanism of tachyphylaxis to this compound in dispersed lung mast cells is not yet fully elucidated. However, it is hypothesized to be related to alterations in the chloride channel or its associated signaling pathways upon repeated exposure to the drug.
Q5: How can I prevent or reverse tachyphylaxis in my experiments?
A5: Preventing or reversing this compound-induced tachyphylaxis can be challenging. One study noted that removing this compound from the culture medium before stimulating the mast cells completely abrogated its inhibitory effect, suggesting that the tachyphylaxis may be reversible upon drug withdrawal.[7] Researchers should consider washout periods between this compound applications in their experimental design. The duration of this washout period would need to be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent inhibition of histamine release with this compound. | 1. Development of tachyphylaxis due to repeated or prolonged pre-incubation. 2. Variability in mast cell preparations. 3. Inappropriate this compound concentration. | 1. Minimize pre-incubation time with this compound. Implement washout steps between treatments if repeated stimulation is necessary. 2. Ensure consistent cell isolation and purification protocols. Use mast cells from the same donor or pool for comparative experiments. 3. Perform a dose-response curve to determine the optimal inhibitory concentration of this compound for your specific mast cell preparation. |
| Complete loss of this compound's inhibitory effect. | 1. Severe tachyphylaxis has developed. 2. Mast cell population is not responsive to this compound (e.g., certain subpopulations). 3. Degradation of this compound stock solution. | 1. Introduce a significant washout period (e.g., several hours to overnight) to allow for potential resensitization. 2. Confirm the origin of your mast cells. As noted, BAL mast cells show less tachyphylaxis.[1][2][3] 3. Prepare fresh this compound solutions for each experiment. |
| High background histamine release. | 1. Mast cell activation during the isolation procedure. 2. Spontaneous degranulation in culture. | 1. Handle cells gently during isolation and purification. Use of enzymatic digestion should be optimized to minimize cell stress. 2. Ensure optimal cell culture conditions (media, temperature, CO2). |
Data Presentation
Table 1: Comparative Inhibition of Histamine Release by this compound in Different Mast Cell Populations
| Mast Cell Source | Tachyphylaxis Observed | Notes |
| Dispersed Lung Parenchyma | Yes | Rapid desensitization to the inhibitory effects of this compound.[1][2][3] |
| Bronchoalveolar Lavage (BAL) | No | Retain sensitivity to this compound upon repeated exposure.[1][2][3] |
Experimental Protocols
Protocol 1: Isolation of Dispersed Human Lung Mast Cells
This protocol is a general guideline and may require optimization based on the specific lung tissue and available reagents.
-
Tissue Preparation: Obtain fresh, macroscopically normal human lung tissue. Mince the tissue into small fragments (1-2 mm³) in a suitable buffer (e.g., Tyrode's buffer).
-
Enzymatic Digestion:
-
Incubate the minced tissue in a digestion buffer containing a combination of enzymes such as collagenase, hyaluronidase, and pronase or dispase.
-
The specific enzyme concentrations and incubation time (typically 30-90 minutes at 37°C with gentle agitation) should be optimized.
-
-
Cell Dispersion:
-
After digestion, further disperse the tissue by gentle mechanical disruption, such as passage through a wide-bore pipette or a syringe.
-
Filter the cell suspension through a series of nylon meshes (e.g., 100 µm, then 40 µm) to remove undigested tissue and cell clumps.
-
-
Cell Purification:
-
Centrifuge the filtered cell suspension to pellet the cells.
-
Resuspend the cell pellet and purify the mast cells using density gradient centrifugation (e.g., Percoll) or immunomagnetic cell sorting (e.g., using anti-c-Kit antibodies).
-
-
Cell Viability and Purity Assessment:
-
Determine cell viability using a method such as trypan blue exclusion.
-
Assess mast cell purity by staining with toluidine blue or through flow cytometry using mast cell-specific markers (e.g., c-Kit/CD117 and FcεRI).
-
Protocol 2: Induction and Assessment of this compound Tachyphylaxis
-
Cell Preparation: Use freshly isolated or cultured dispersed human lung mast cells.
-
Sensitization (Optional): For IgE-dependent activation, sensitize the mast cells with human IgE (1-10 µg/mL) overnight.
-
Induction of Tachyphylaxis (Experimental Group):
-
Pre-incubate the mast cells with a sub-maximal inhibitory concentration of this compound (e.g., 10 µM) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Wash the cells to remove the this compound.
-
Repeat the pre-incubation and wash steps one or more times to induce tachyphylaxis.
-
-
Control Group:
-
Incubate a parallel set of mast cells with buffer alone under the same conditions.
-
-
Challenge:
-
Pre-incubate both the experimental and control groups with the same concentration of this compound for a short period (e.g., 5-10 minutes).
-
Challenge the mast cells with a suitable secretagogue (e.g., anti-IgE, calcium ionophore A23187).
-
-
Mediator Release Assay:
-
After a defined incubation period (e.g., 15-30 minutes), pellet the cells by centrifugation.
-
Collect the supernatant and measure the histamine concentration using an appropriate method (e.g., ELISA, fluorometric assay).
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition.
-
Compare the inhibitory effect of this compound in the experimental (tachyphylactic) group to the control group. A significant reduction in the inhibitory effect in the experimental group indicates tachyphylaxis.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's inhibitory action on mast cell degranulation.
Caption: Experimental workflow for inducing and assessing this compound tachyphylaxis.
Caption: Logical relationship between repeated this compound exposure and tachyphylaxis.
References
- 1. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sodium cromoglycate and this compound sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sodium cromoglycate and this compound sodium on histamine secretion from mast cells from various locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.pmu.ac.at [pure.pmu.ac.at]
- 7. Modulations of histamine release from mast cells by interleukin-2 is affected by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nedocromil Efficacy in Combination with Inhaled Corticosteroids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the combined efficacy of nedocromil and inhaled corticosteroids (ICS).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving the combination of this compound and inhaled corticosteroids.
In Vitro Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytokine measurements (ELISA) | Inconsistent cell seeding density, variations in drug concentration, improper washing technique during ELISA. | Ensure a consistent number of cells are seeded in each well. Prepare fresh drug dilutions for each experiment. Follow a standardized ELISA protocol with meticulous washing steps. |
| Unexpected cell toxicity | High drug concentrations, prolonged incubation times, solvent toxicity. | Perform a dose-response curve for each drug and the combination to determine optimal non-toxic concentrations. Optimize incubation time. Ensure the final concentration of solvents like DMSO is minimal and consistent across all wells. |
| Lack of synergistic or additive effect | Suboptimal drug ratio, inappropriate cell model, insensitive assay. | Experiment with different ratios of this compound to ICS. Use a cell line known to express the relevant receptors and inflammatory pathways (e.g., A549 cells for epithelial responses). Ensure the assay is sensitive enough to detect subtle changes in the endpoint. |
| Difficulty in dissolving this compound sodium for cell culture | Low solubility in standard media. | Prepare a stock solution in a suitable solvent like sterile water or PBS before diluting to the final concentration in the cell culture medium. |
In Vivo Studies (Animal Models)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent aerosol delivery to the lungs | Improper nebulization technique, animal stress affecting breathing patterns, inappropriate particle size of the aerosol. | Utilize a specialized small-animal inhalation exposure system. Acclimatize animals to the exposure chamber to reduce stress. Ensure the aerosol delivery system generates particles in the optimal size range for rodent lung deposition (1-3 µm).[1] |
| High mortality or adverse effects in animals | Systemic toxicity from high drug doses, stress from handling and administration. | Conduct a maximum tolerated dose (MTD) study for the drug combination. Refine animal handling and administration techniques to minimize stress. |
| Lack of a clear therapeutic effect | Insufficient drug deposition in the lungs, animal model not representative of human asthma, timing of drug administration relative to allergen challenge is not optimal. | Quantify lung deposition using methods like radiolabeling a tracer aerosol.[2] Select an animal model that recapitulates the key features of the asthma phenotype being studied. Optimize the timing of drug administration based on the known pharmacokinetics of this compound and the specific ICS. |
| Variability in inflammatory cell counts in BAL fluid | Inconsistent BAL fluid recovery, variability in the induction of inflammation. | Standardize the BAL procedure to ensure consistent fluid recovery. Ensure the allergen challenge or other inflammatory stimulus is administered consistently to all animals. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with inhaled corticosteroids?
A1: this compound sodium is a mast cell stabilizer that inhibits the release of inflammatory mediators.[3] Inhaled corticosteroids are potent anti-inflammatory drugs. The combination aims to provide a multi-faceted anti-inflammatory effect, potentially leading to improved asthma control and allowing for a reduction in the corticosteroid dose, thereby minimizing its side effects. This is often referred to as a "steroid-sparing" effect.[4]
Q2: What are the key mechanisms of action to consider when studying this combination?
A2: this compound primarily inhibits the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators.[3] It may also have an effect on sensory nerve activation.[5] Inhaled corticosteroids, such as budesonide, act via the glucocorticoid receptor (GR) to suppress the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8.[6][7][8] The synergistic potential lies in targeting different aspects of the inflammatory cascade.
Q3: Are there any known interactions between the signaling pathways of this compound and corticosteroids?
A3: While direct crosstalk between the this compound and glucocorticoid receptor signaling pathways is not extensively documented, they both ultimately suppress inflammatory responses. It is hypothesized that by reducing mast cell-derived mediators, this compound lessens the overall inflammatory load, which may enhance the sensitivity of the target cells to the anti-inflammatory effects of corticosteroids. Further research is needed to elucidate the precise molecular interactions.
Q4: What in vitro models are suitable for studying the combined effects of this compound and ICS?
A4: Human lung epithelial cell lines, such as A549, are a common model to study the effects of anti-inflammatory drugs on cytokine release (e.g., IL-6 and IL-8) in response to inflammatory stimuli.[7][9] Co-cultures of epithelial cells with immune cells, like mast cells or macrophages, can provide a more comprehensive in vitro model of airway inflammation.
Q5: What are some important considerations when designing in vivo studies for this drug combination?
A5: Key considerations include the choice of a relevant animal model of allergic asthma (e.g., ovalbumin-sensitized mice), the method of aerosol delivery to ensure consistent lung deposition, and the selection of appropriate endpoints to measure efficacy, such as airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, and cytokine levels in lung tissue.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Budesonide on Cytokine Release
| Drug/Combination | Cell Type | Stimulus | Cytokine Measured | Observed Effect |
| Budesonide | Human Nasal Epithelial Cells | Fetal Calf Serum | IL-6 | Dose-dependent inhibition[6] |
| Budesonide | Human Nasal Epithelial Cells | Fetal Calf Serum | IL-8 | Dose-dependent inhibition[6] |
| This compound Sodium | Human Nasal Epithelial Cells | Fetal Calf Serum | IL-6 | No significant effect[6] |
| This compound Sodium | Human Nasal Epithelial Cells | Fetal Calf Serum | IL-8 | Dose-dependent inhibition[6] |
Table 2: Clinical Outcomes of Adding this compound to Inhaled Corticosteroid Therapy
| Study Population | This compound Dose | ICS Dose | Key Findings | Reference |
| Adults with moderate to severe asthma | 4 mg qid | 750-1500 µ g/day | Significant reduction in daytime asthma symptoms; 79% of patients on this compound were able to reduce their ICS dose by at least 250 µg. | [4] |
| Adults with asthma dependent on ICS | 4 mg qid | Reduced during run-in | Significant improvement in PEF readings, asthma symptom scores, and reduced nighttime bronchodilator usage compared to placebo. | [10] |
| Asthmatic patients on high-dose ICS | 4 mg qid | 1000-2000 µ g/day | Subjective global assessment scores were significantly better with this compound compared to placebo. | [2] |
| Moderate to severe asthmatics | 4 mg qid | ≥1000 µ g/day | Statistically significant improvements in daytime symptoms and morning peak expiratory flow. | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on A549 Cells
This protocol is adapted from studies on the effects of corticosteroids and this compound on epithelial cells.[6][7][9]
1. Cell Culture and Seeding:
- Culture A549 human lung adenocarcinoma cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Seed A549 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Drug Treatment and Stimulation:
- Prepare stock solutions of this compound sodium in sterile PBS and budesonide (or another ICS) in DMSO.
- The following day, replace the medium with fresh medium containing the desired concentrations of this compound, ICS, or the combination. Include a vehicle control (e.g., PBS and DMSO at the highest concentration used).
- Pre-incubate the cells with the drugs for 1-2 hours.
- Add an inflammatory stimulus, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), to the wells (except for the unstimulated control wells).
- Incubate for 24 hours.
3. Supernatant Collection and Analysis:
- After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.
- Collect the supernatant from each well and store at -80°C until analysis.
- Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: ELISA for IL-6 and IL-8 Quantification
This is a general protocol for a sandwich ELISA.
1. Plate Preparation:
- Coat a 96-well plate with a capture antibody specific for human IL-6 or IL-8 and incubate overnight at 4°C.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate three times.
2. Sample and Standard Incubation:
- Add 100 µL of standards (recombinant human IL-6 or IL-8 of known concentrations) and collected cell culture supernatants to the wells in duplicate.
- Incubate for 2 hours at room temperature.
- Wash the plate three times.
3. Detection:
- Add a biotinylated detection antibody specific for human IL-6 or IL-8 to each well and incubate for 1 hour at room temperature.
- Wash the plate three times.
- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times.
4. Signal Development and Reading:
- Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
- Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader.
- Generate a standard curve and calculate the concentration of IL-6 or IL-8 in the samples.
Mandatory Visualizations
Caption: Experimental workflow for in vitro assessment.
Caption: Hypothesized signaling pathways.
References
- 1. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Allergen challenge and deposition of this compound sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical overview of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
- 5. This compound sodium inhibits the airway response to hyperosmolar challenge in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of budesonide and this compound sodium on IL-6 and IL-8 release from human nasal mucosa and polyp epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of budesonide on the cytokine pattern in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development challenges and opportunities in aerosol drug delivery systems in non-invasive ventilation in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Steroid-Sparing Experimental Design Using Nedocromil Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nedocromil sodium in steroid-sparing experimental designs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound sodium.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| In Vitro Assays | ||
| Low or no inhibition of mast cell degranulation | 1. Suboptimal concentration of this compound sodium. 2. Inappropriate mast cell type or activation method. 3. Issues with drug solubility or stability. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. Effective concentrations can vary. 2. Ensure the mast cell type used is responsive to this compound. Note that this compound may not inhibit degranulation of human skin mast cells in vitro[1]. Consider using lung-derived mast cells. 3. Prepare fresh solutions of this compound sodium for each experiment. Ensure complete dissolution in the appropriate buffer. |
| Inconsistent results in eosinophil chemotaxis assays | 1. Variability in eosinophil isolation and purity. 2. Inconsistent priming of eosinophils with cytokines. 3. Degradation of chemoattractants. | 1. Standardize the eosinophil isolation protocol to ensure high purity and viability. 2. If using cytokine-primed eosinophils (e.g., with GM-CSF or IL-3), ensure consistent cytokine concentration and incubation time[2]. 3. Prepare fresh chemoattractant solutions for each experiment. |
| In Vivo Experiments | ||
| Lack of steroid-sparing effect in animal models | 1. Inadequate dose or route of administration of this compound sodium. 2. Timing of this compound administration relative to allergen challenge and steroid treatment. 3. Severity of the asthma model. | 1. Ensure the dose of this compound sodium is sufficient. For example, in a rat ovalbumin challenge model, this compound has been administered via inhalation[3]. 2. Administer this compound sodium prophylactically before allergen challenge for optimal effect[3]. The steroid reduction phase should be initiated after a period of co-administration. 3. The steroid-sparing effect of this compound may be more pronounced in mild to moderate asthma models. In severe, chronic models, the effect may be less significant. |
| High variability in airway hyperresponsiveness measurements | 1. Inconsistent allergen challenge. 2. Variability in the health status of the animals. 3. Technical variability in measurement techniques. | 1. Standardize the method of allergen delivery (e.g., nebulization time and concentration). 2. Ensure all animals are of a similar age, weight, and health status before starting the experiment. 3. Ensure consistent and calibrated use of equipment for measuring airway mechanics. |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound sodium?
A1: this compound sodium is primarily known as a mast cell stabilizer. It inhibits the release of inflammatory mediators such as histamine and leukotrienes from mast cells[4][5]. Additionally, it has been shown to inhibit the activation and chemotaxis of other inflammatory cells, including eosinophils and neutrophils, and to modulate sensory nerve function[1][4].
Q2: Is this compound sodium a corticosteroid?
A2: No, this compound sodium is a non-steroidal anti-inflammatory drug[6]. It does not possess any inherent corticosteroid activity[4][5].
Experimental Design
Q3: What is a suitable animal model for studying the steroid-sparing effects of this compound sodium?
A3: The ovalbumin (OVA)-sensitized and challenged rodent model is a commonly used model of allergic asthma. Brown Norway rats are a suitable species for this purpose[3]. This model allows for the evaluation of airway inflammation, hyperresponsiveness, and the potential for a test compound to reduce the required dose of corticosteroids.
Q4: What are the key outcome measures in a steroid-sparing study with this compound sodium?
A4: Key outcome measures include:
-
In vivo: Reduction in the maintenance dose of corticosteroids required to control airway inflammation and hyperresponsiveness, measurement of inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, assessment of airway hyperresponsiveness to methacholine or histamine, and histological analysis of lung tissue[3][7][8].
-
In vitro: Inhibition of mast cell degranulation (histamine release) and inhibition of eosinophil chemotaxis[2][9].
Q5: What is the evidence for the steroid-sparing effect of this compound sodium?
A5: The evidence from clinical trials is mixed. Some studies in patients with moderate to severe asthma have shown that this compound sodium has a modest steroid-sparing effect, allowing for a reduction in the dose of inhaled corticosteroids[7][10]. However, a study in patients with chronic steroid-dependent asthma did not find a significant oral corticosteroid-sparing effect[8]. These conflicting results suggest that the steroid-sparing potential of this compound may depend on the patient population and the severity of the disease.
Data Presentation
In Vitro Efficacy of this compound Sodium
| Assay | Cell Type | Stimulant | IC50 / % Inhibition | Reference |
| Eosinophil Chemotaxis | Human Eosinophils (GM-CSF primed) | FMLP, NAF/IL-8 | IC50: ~1-10 nmol/L (~60% inhibition) | [2] |
| Eosinophil Chemotaxis | Human Eosinophils (IL-3 primed) | FMLP, NAF/IL-8 | IC50: ~1 nmol/L (complete inhibition) | [2] |
| Eosinophil Chemotaxis | Human Eosinophils | C5a | IC50: ~10-100 nmol/L | [2] |
| Granulocyte Chemotaxis | Human Polymorphonuclear Granulocytes | Platelet-Activating Factor (PAF) | IC50: ~1 nmol/L | [9] |
| Granulocyte Chemotaxis | Human Polymorphonuclear Granulocytes | Zymosan-Activated Serum (ZAS) | IC50: ~0.1 µmol/L | [9] |
| Leukotriene C4 (LTC4) Formation | Human Eosinophils | A23187 | IC30: 5.6 x 10⁻⁵ mol/L | [9] |
| Leukotriene C4 (LTC4) Formation | Human Eosinophils | Opsonised Zymosan (OZ) | IC30: 6.3 x 10⁻⁵ mol/L | [9] |
Clinical Trials on Steroid-Sparing Effect of this compound Sodium
| Study Population | This compound Sodium Dose | Placebo | Primary Outcome | Result | Reference |
| 134 adults with moderate to severe asthma on high-dose inhaled steroids (750-1500 µ g/day ) | 4 mg qid for 24 weeks | Yes | Reduction in inhaled steroid dose | 79% of patients on this compound achieved a ≥250 µg reduction vs. 60% on placebo (p < 0.03) | [10] |
| 69 asthmatic subjects on high-dose inhaled beclomethasone (1000-2000 µ g/day ) | 4 mg qid | Yes | Reduction in inhaled steroid dose | Median 80% reduction in steroid dose with this compound vs. 65% with placebo (not statistically significant) | [7] |
| 50 adults with asthma requiring maintenance oral corticosteroids (≥5 mg/day prednisolone) | 16 mg daily for 20 weeks | Yes | Reduction in oral prednisolone dose | No significant difference in steroid reduction between this compound and placebo groups | [8] |
Experimental Protocols
In Vitro: Mast Cell Degranulation Assay
Objective: To assess the ability of this compound sodium to inhibit antigen-induced degranulation of mast cells.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells
-
DNP-specific IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
This compound sodium
-
Tyrode's buffer
-
Histamine ELISA kit
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Sensitize the cells by incubating with DNP-specific IgE overnight.
-
-
Pre-incubation with this compound Sodium:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound sodium (e.g., 10⁻⁸ to 10⁻⁵ M) for 15 minutes at 37°C. Include a vehicle control.
-
-
Antigen Challenge:
-
Challenge the cells with DNP-HSA for 30 minutes at 37°C to induce degranulation.
-
-
Histamine Measurement:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the histamine concentration using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition relative to a positive control (antigen challenge without this compound) and a negative control (no antigen challenge).
-
Determine the IC50 value for this compound sodium.
-
In Vivo: Ovalbumin-Induced Asthma Model for Steroid-Sparing Evaluation
Objective: To evaluate the steroid-sparing potential of this compound sodium in a rat model of allergic asthma.
Materials:
-
Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Budesonide (or other corticosteroid)
-
This compound sodium
-
Methacholine
-
Whole-body plethysmography system
Procedure:
-
Sensitization (Day 0 and 14):
-
Sensitize rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide.
-
-
Allergen Challenge (Days 21-28):
-
Challenge the rats with aerosolized OVA for a set period each day.
-
-
Treatment Groups (n=8-10 per group):
-
Group 1: Saline control (no sensitization, no treatment)
-
Group 2: OVA control (sensitized and challenged, vehicle treatment)
-
Group 3: OVA + Budesonide (high dose)
-
Group 4: OVA + Budesonide (low dose)
-
Group 5: OVA + this compound sodium
-
Group 6: OVA + Budesonide (low dose) + this compound sodium
-
-
Drug Administration:
-
Administer this compound sodium (e.g., via inhalation) 30 minutes before each OVA challenge.
-
Administer budesonide (e.g., intranasally or intratracheally) once daily.
-
-
Outcome Measures (Day 29):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and airway remodeling.
-
-
Data Analysis:
-
Compare the AHR, BAL fluid cell counts, and histological scores between the treatment groups.
-
Assess whether the combination of low-dose budesonide and this compound sodium is as effective as high-dose budesonide in reducing AHR and inflammation.
-
Mandatory Visualizations
Caption: this compound Sodium's Multi-faceted Anti-inflammatory Mechanism.
Caption: In Vivo Steroid-Sparing Experimental Workflow.
References
- 1. This compound sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound sodium on allergen-induced airway responses and changes in the quantity of airway smooth muscle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Basic research on this compound sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid sparing effect of this compound sodium in asthmatic patients on high doses of inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does this compound sodium have a steroid sparing effect in adult asthmatic patients requiring maintenance oral corticosteroids? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of this compound sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Inhaled corticotherapy sparing effect by sodium this compound in moderate to severe asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Gastrointestinal Absorption of Nedocromil
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor gastrointestinal absorption of nedocromil.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound, and why is it so low?
A1: this compound sodium has a very low oral bioavailability, estimated to be less than 2%.[1] This poor absorption is attributed to several factors inherent to the molecule's physicochemical properties. This compound is a polar, dicarboxylic acid, which limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.[2]
Studies have quantified the significant difference in absorption between oral and inhaled routes, highlighting the gastrointestinal tract as a major barrier.
Table 1: Comparative Bioavailability and Excretion of this compound Sodium
| Administration Route | Dose | Mean Amount Excreted in Urine (24h) | Estimated Systemic Bioavailability | Reference |
|---|---|---|---|---|
| Oral | 8 mg | 74.4 µg (± 58.8) | < 2% | [1][3] |
| Inhaled | 8 mg (4 x 2 mg) | 319.9 µg (± 138.1) | 5% - 10% |[3][4] |
The primary challenge for researchers is to develop a formulation strategy that overcomes the high polarity and low intestinal permeability of the this compound molecule.
Q2: My initial formulation shows no improvement in permeability. What are the primary strategies to consider for enhancing this compound's oral absorption?
A2: If your initial formulation is not improving permeability, a systematic approach targeting the key barriers is necessary. The two most promising strategies for a molecule like this compound are prodrug synthesis and advanced drug delivery systems, such as nanoparticles.
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more lipophilic version (the prodrug).[5] The prodrug can more easily cross the intestinal membrane and is then converted back to the active this compound within the body. This strategy has been successful for other polar drugs.[5][6]
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles can protect it from the harsh GI environment, increase its solubility, and facilitate its uptake through various mechanisms, including transcellular and paracellular pathways.[7][8]
Below is a logical workflow for selecting an enhancement strategy.
Troubleshooting Guides
Q3: I am developing a nanoparticle formulation for this compound, but the encapsulation efficiency (EE) is very low. How can I troubleshoot this?
A3: Low encapsulation efficiency for a hydrophilic drug like this compound in lipid-based nanoparticles is a common challenge. Here are several troubleshooting steps:
-
Modify the Nanoparticle Matrix: If using solid lipid nanoparticles (SLNs), the highly ordered crystalline structure can expel the drug during formulation. Consider using Nanostructured Lipid Carriers (NLCs), which create imperfections in the lipid matrix, providing more space to accommodate the drug.
-
Optimize the Surfactant: The type and concentration of surfactant are critical. Experiment with different surfactants (e.g., Poloxamer 188, Tween 80) and vary their concentrations to find an optimal balance that stabilizes the nanoparticles and improves drug entrapment.
-
Use a Co-solvent: During the formulation process, dissolving this compound in a small amount of a suitable co-solvent before adding it to the lipid phase can improve its partitioning into the lipid matrix.
-
Adjust Formulation Parameters: Systematically vary parameters such as homogenization speed, sonication time, and temperature. These can significantly impact particle size and encapsulation efficiency.
Table 2: Troubleshooting Low Encapsulation Efficiency (EE)
| Issue | Potential Cause | Suggested Action |
|---|---|---|
| Low EE (<30%) | Drug partitioning into aqueous phase | Change from SLN to NLC matrix. |
| Particle Aggregation | Insufficient surfactant concentration | Increase surfactant concentration incrementally. |
| Poor Drug Solubility in Lipid | High hydrophilicity of this compound | Introduce a co-solvent or ion-pairing agent. |
| Inconsistent Results | Unoptimized process parameters | Perform a Design of Experiments (DoE) to optimize homogenization speed and time. |
Q4: My in vitro Caco-2 cell permeability assay shows conflicting results. What are the common pitfalls and how can I ensure data reliability?
A4: The Caco-2 permeability assay is a crucial tool, but its complexity can lead to variability. Ensure the following points are addressed:
-
Confirm Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates that the monolayer's integrity was compromised, rendering the results invalid.
-
Verify Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). If you suspect your formulation interacts with these, run control experiments with known P-gp inhibitors (e.g., verapamil) to see if permeability increases.
-
Check for Cytotoxicity: Your formulation may be toxic to the cells, disrupting the monolayer. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study.
-
Ensure Proper pH and Sink Conditions: Maintain a pH of ~6.5 in the apical chamber and ~7.4 in the basolateral chamber to mimic physiological conditions. Ensure "sink conditions" in the basolateral chamber, meaning the concentration of the permeated drug is kept low, to not inhibit further transport.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for assessing the intestinal permeability of a this compound formulation.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto 12-well Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Maintain the culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Before the transport study, measure the TEER of the monolayer using an epithelial voltohmmeter.
-
Only use monolayers with TEER values > 250 Ω·cm².
3. Transport Experiment (Apical to Basolateral):
-
Wash the monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS), pH 6.5 for the apical side and pH 7.4 for the basolateral side.
-
Add 0.5 mL of the this compound formulation (dissolved in HBSS, pH 6.5) to the apical (donor) chamber.
-
Add 1.5 mL of blank HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect a 200 µL aliquot from the basolateral chamber, replacing it with an equal volume of fresh, pre-warmed HBSS.
4. Quantification and Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The steady-state flux of the drug across the monolayer.
-
A: The surface area of the Transwell® membrane (cm²).
-
C₀: The initial concentration of the drug in the apical chamber.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
1. Materials:
-
Lipid: Glyceryl monostearate
-
Surfactant: Poloxamer 188
-
Drug: this compound sodium
-
Aqueous Phase: Deionized water
2. Preparation of Lipid Phase:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 75°C).
-
Disperse the accurately weighed this compound sodium into the molten lipid under constant stirring until a homogenous mixture is obtained.
3. Preparation of Aqueous Phase:
-
Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase (75°C).
4. Homogenization:
-
Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes. This creates a coarse oil-in-water pre-emulsion.
5. Ultrasonication:
-
Immediately subject the pre-emulsion to high-power probe ultrasonication (e.g., 70% amplitude, 15 minutes) to reduce the particle size to the nanometer range. Keep the sample in an ice bath during sonication to prevent overheating.
6. Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated.
-
Store the SLN dispersion at 4°C for further characterization.
7. Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency (EE%) by separating the free drug from the nanoparticles (e.g., via ultracentrifugation) and quantifying the drug in both the supernatant and the pellet.
References
- 1. Tilade (this compound Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the relative bioavailability of this compound sodium to the lung following inhalation using urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General pharmacology, pharmacokinetics, and toxicology of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Unpleasant Taste in Clinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of unpleasant taste as a side effect in clinical research.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| High Bitterness Perception in Early Formulation | - Highly bitter Active Pharmaceutical Ingredient (API).- Insufficient concentration of taste-masking agent.- Ineffective taste-masking technology for the specific API. | - Characterize the Bitterness Profile: Utilize a human taste panel or an electronic tongue to quantify the bitterness intensity.[1][2]- Increase Sweetener/Flavor Concentration: Titrate the concentration of sweeteners (e.g., sucralose, aspartame) and flavors to determine the optimal level for masking.[3]- Explore Advanced Taste-Masking Technologies: For highly bitter APIs, consider more robust methods like polymer coating, complexation with cyclodextrins, or creating a solid dispersion.[3][4][5] |
| Patient-Reported Metallic Taste | - Certain APIs are known to cause a metallic aftertaste.- Interaction of the API with taste receptors.[6]- Dry mouth as a side effect, concentrating the metallic ions. | - Good Oral Hygiene: Advise patients to maintain good oral hygiene, including regular brushing and tongue scraping.[7]- Use of Non-Metallic Utensils: Suggest using plastic or ceramic utensils to minimize metallic taste perception.[8]- Masking with Acidic Flavors: Tart flavors like citrus can help to neutralize or mask a metallic taste.[8]- Stay Hydrated: Encourage adequate fluid intake to prevent dry mouth.[7] |
| Coating Ruptures During Compression | - Inadequate mechanical strength of the polymer coat.- Sharp edges on the core tablet or particle.- Excessive compression force. | - Optimize Polymer Selection: Use polymers with higher mechanical strength and flexibility. A combination of polymers can sometimes provide better results.[9]- Formulate a Smoother Core: Adjust the core formulation to create a smoother surface with fewer sharp edges.- Incorporate Cushioning Agents: Adding excipients like microcrystalline cellulose can help protect the coated particles during compression.[9]- Adjust Compression Parameters: Reduce the compression force and optimize the turret speed. |
| Inconsistent Results from Sensory Panel | - Panelist fatigue or sensory adaptation.- Lack of standardized procedures.- Subjectivity and individual variations in taste perception. | - Implement Standardized Protocols: Follow a detailed protocol for sample presentation, palate cleansing, and scoring.[10]- Train and Calibrate Panelists: Ensure all panelists are properly trained on the specific taste attributes and intensity scales.- Control for Bias: Use randomization and blinding in sample presentation to minimize bias.[11]- Limit Session Length: Keep sensory panel sessions to a reasonable duration to prevent fatigue. |
| Electronic Tongue Data Does Not Correlate with Human Taste Panel | - The electronic tongue is not calibrated for the specific bitter compound.- The mechanism of taste masking is not detectable by the e-tongue's sensors (e.g., cognitive effects of aroma).- Differences in the sample preparation for the two methods. | - Validate the E-Tongue Method: Correlate the electronic tongue's response with a range of concentrations of the API and taste-masking agents evaluated by the human panel.[12]- Understand the Limitations: Recognize that the e-tongue measures physicochemical properties and may not capture all aspects of human sensory perception.[13]- Standardize Sample Preparation: Use identical sample preparation methods for both the electronic tongue and the human taste panel to ensure consistency. |
Frequently Asked Questions (FAQs)
1. What are the most common taste-masking techniques for bitter drugs?
The most common techniques include:
-
Addition of Sweeteners and Flavors: This is a simple approach for moderately bitter drugs.[3]
-
Polymer Coating: Creating a physical barrier around the drug particle to prevent it from dissolving in the mouth.[3][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule, thereby masking its taste.[3][15]
-
Solid Dispersions: Dispersing the drug in a polymer matrix to reduce its dissolution in saliva.[5]
-
Ion Exchange Resins: These can be used for ionic drugs, where the drug is bound to the resin and released in the gastrointestinal tract.[9]
2. How do I choose the right taste-masking technology for my API?
The choice of technology depends on several factors:
-
Bitterness Intensity of the API: Highly bitter drugs require more advanced techniques than moderately bitter ones.[3]
-
Physicochemical Properties of the API: Solubility, particle size, and ionic properties will influence the choice of technology.[14]
-
Dosage Form: The intended dosage form (e.g., tablet, liquid, orally disintegrating tablet) will dictate the applicable taste-masking strategies.[4]
-
Desired Release Profile: The taste-masking technique should not negatively impact the drug's bioavailability.[9]
3. What is an electronic tongue and how is it used in taste assessment?
An electronic tongue is an analytical instrument that uses an array of sensors to mimic the human sense of taste.[13] It provides an objective and quantitative assessment of taste by measuring the electrochemical properties of a liquid sample.[12][13] In pharmaceutical development, it is used to:
-
Quantify the bitterness of APIs.[2]
-
Evaluate the effectiveness of taste-masking formulations.[1][2]
-
Screen different taste-masking agents.[2]
-
Compare the taste profiles of different formulations.[12]
4. How can I manage patient-reported dysgeusia (taste distortion) in a clinical trial?
Managing dysgeusia involves a multi-faceted approach:
-
Dietary Counseling: Advise patients to avoid foods that exacerbate the altered taste and explore foods that are more palatable.
-
Oral Care: Recommend frequent rinsing with water or a mild saline solution.[8]
-
Flavor Enhancement: Suggesting the use of herbs, spices, and tart flavors can sometimes improve the taste of food.
-
Temperature Modification: Serving food at room temperature or chilled can sometimes lessen unpleasant tastes.[8]
-
Zinc Supplementation: In some cases of idiopathic taste disorders, zinc supplements have shown some benefit, but this should be medically supervised.[8]
5. What are the regulatory considerations for taste-masking in pharmaceutical development?
Regulatory agencies, such as the FDA and EMA, emphasize the importance of palatability, especially for pediatric formulations.[4] Key considerations include:
-
Justification of Excipients: The choice and amount of any new excipient used for taste-masking must be justified and shown to be safe.
-
Impact on Bioavailability: It must be demonstrated that the taste-masking technology does not adversely affect the drug's release and absorption.
-
Patient Acceptability Studies: For pediatric products, regulatory bodies often require data from patient acceptability studies to demonstrate that the formulation is palatable to the target population.[16]
Quantitative Data on Taste-Masking Efficacy
The following table summarizes the effectiveness of different taste-masking techniques on various bitter compounds. The data is presented as the reduction in bitterness intensity as measured by an electronic tongue or human taste panel.
| Active Pharmaceutical Ingredient (API) / Bitter Compound | Taste-Masking Technique | Quantitative Measure of Bitterness Reduction | Reference |
| Quinine | Acesulfame K (Sweetener) | Concentration-dependent reduction in group distance (e-Tongue) | [2] |
| Quinine | Sodium Acetate, NaCl, Prosweet® Flavor, Debittering® Powder | Significant reduction in bitterness detected by e-Tongue | [2] |
| Prednisolone | - | Group distance of 695 (e-Tongue), indicating high bitterness | [2] |
| Caffeine | - | Group distance of 102 (e-Tongue), indicating lower bitterness compared to Prednisolone and Quinine | [2] |
| Angelwing Clam Hydrolysate | β-cyclodextrin (Kneading Method) | Bitterness became negligible in sensory analysis | [17] |
| Angelwing Clam Hydrolysate | β-cyclodextrin (Physical Mixing) | Less bitter than the original hydrolysate in sensory analysis | [17] |
| Epinephrine | Citric Acid (0.5 mM) | Bitterness score reduced to 3.3 (not detected) from a baseline | [12] |
| Epinephrine | Aspartame + Acesulfame K (0.5 mM each) | Bitterness score reduced to 9.2 (acceptable) | [12] |
Experimental Protocols
Protocol 1: Human Taste Panel for Sensory Analysis
Objective: To quantitatively assess the bitterness of a drug substance and the effectiveness of a taste-masking formulation using a trained human sensory panel.
Materials:
-
Drug substance solution at various concentrations.
-
Taste-masked formulation.
-
Placebo formulation.
-
Palate cleansers (e.g., unsalted crackers, deionized water).
-
Standardized score sheets or data collection software.
-
Nose clips (optional, to minimize olfactory input).[10]
Procedure:
-
Panelist Selection and Training:
-
Recruit healthy, non-smoking volunteers.
-
Screen panelists for their ability to detect and scale the five basic tastes (sweet, sour, salty, bitter, umami).
-
Train panelists on the specific bitterness attribute of the API and the use of the intensity scale (e.g., a 10-point scale where 0 is no bitterness and 10 is extreme bitterness).[10]
-
-
Sample Preparation:
-
Prepare solutions of the API, taste-masked formulation, and placebo at the desired concentrations.
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Testing Session:
-
Conduct the session in a quiet, well-lit, and odor-free environment.
-
Provide panelists with a set of samples in a randomized order.
-
Instruct panelists to take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 10 seconds), and then expectorate.
-
Panelists then rate the bitterness intensity on the provided scale at predefined time points (e.g., immediately, 30 seconds, 1 minute, 5 minutes) to assess aftertaste.
-
Instruct panelists to cleanse their palate with water and crackers between samples.
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Calculate the mean bitterness scores for each sample at each time point.
-
Perform statistical analysis (e.g., ANOVA, t-tests) to determine if there are significant differences in bitterness between the API, taste-masked formulation, and placebo.
-
Protocol 2: Electronic Tongue Analysis for Taste Assessment
Objective: To obtain an objective, quantitative measure of the bitterness of an API and the efficacy of taste-masking formulations using an electronic tongue.
Materials:
-
Electronic tongue instrument with appropriate sensors for bitterness detection.
-
Reference electrode.
-
API solutions at various concentrations.
-
Taste-masked formulations.
-
Placebo/blank solution (e.g., deionized water).
-
Standard solutions for sensor calibration (e.g., quinine for bitterness).
-
Beakers and autosampler vials.
Procedure:
-
Instrument Setup and Calibration:
-
Condition the sensors according to the manufacturer's instructions.
-
Calibrate the sensors using standard solutions of known taste attributes (e.g., quinine for bitterness, NaCl for saltiness, etc.) to ensure the instrument is working correctly.[12]
-
-
Sample Preparation:
-
Prepare all samples (API solutions, taste-masked formulations, placebo) in the same solvent (e.g., deionized water).
-
Ensure all samples are at a consistent temperature.
-
-
Measurement:
-
Place the samples in the autosampler rack.
-
Create a measurement sequence in the instrument software, including rinses between samples.
-
The instrument will dip the sensor array and reference electrode into each sample for a specified time, measuring the potential difference at each sensor.[13]
-
Each sample is typically measured multiple times to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a "taste map" or a quantitative value (e.g., "group distance" or "bitterness score") for each sample based on the sensor responses.[2]
-
Compare the bitterness scores of the taste-masked formulations to the unmasked API to quantify the taste-masking efficiency.
-
Use statistical analysis to determine the significance of the observed differences.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Taste masking analysis in pharmaceutical formulation development using an electronic tongue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmtech.com [pharmtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. enthealth.org [enthealth.org]
- 7. health.clevelandclinic.org [health.clevelandclinic.org]
- 8. Treatment for metallic taste from chemotherapy [medicalnewstoday.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. How Does a Research Taste Test Work? | Biofortis Research [biofortisresearch.com]
- 12. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 15. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Reasons for the discontinuation of inhaled nedocromil (Tilade)
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinued inhaled asthma medication, nedocromil sodium (Tilade). The content is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the discontinuation of inhaled this compound (Tilade)?
The discontinuation of inhaled this compound (Tilade) was primarily due to regulatory and manufacturing challenges related to its delivery system. The main contributing factors were:
-
Phase-out of Chlorofluorocarbon (CFC) Propellants: Tilade inhalers used CFCs as a propellant.[1] Due to their harmful effects on the ozone layer, international agreements, such as the Montreal Protocol, mandated the phase-out of CFCs in most applications, including metered-dose inhalers.[2][3] The FDA announced the phase-out of seven CFC-containing inhalers, including Tilade, with a final sale date of June 14, 2010, in the United States.[1][4]
-
Manufacturing Challenges: King Pharmaceuticals, the manufacturer at the time of its discontinuation in the U.S., cited the inability to identify a qualified manufacturer for a CFC propellant inhaler as a key reason for ceasing production.[5] The transition to hydrofluoroalkane (HFA) propellants required significant investment and reformulation, which may not have been commercially viable for all existing products.[3]
-
Availability of Alternative Therapies: The emergence and widespread adoption of other classes of asthma medications, such as inhaled corticosteroids and leukotriene receptor antagonists, provided alternative treatment options that may have influenced the market viability of this compound.[6][7]
Q2: What is the primary mechanism of action of this compound sodium?
This compound sodium's primary mechanism of action is as a mast cell stabilizer .[8][9] It inhibits the degranulation of mast cells, thereby preventing the release of inflammatory mediators such as histamine, leukotrienes (LTC4), and prostaglandin D2.[10][11] This action helps to prevent both the early and late phases of an allergic response.
Beyond mast cell stabilization, this compound also exhibits a broader anti-inflammatory profile by affecting other key inflammatory cells involved in asthma, including:
-
Eosinophils and Neutrophils: It inhibits their chemotaxis (movement towards an inflammatory stimulus) and activation.[10][11]
-
Macrophages and Monocytes: It can block their activation.[10]
-
T-cells: It has been shown to inhibit mitogen- or antigen-induced T-cell proliferation and the production of interleukin-2 and tumor necrosis factor.[7]
-
Chloride Channel Blockade: this compound has been shown to inhibit chloride ion flux in mast cells, epithelial cells, and neurons. This may be a unifying mechanism that contributes to its inhibitory effects on a range of cells involved in asthma.
It is important to note that this compound does not possess inherent bronchodilator, antihistamine, or corticosteroid activity.[11]
Troubleshooting Experimental Protocols
Problem: Inconsistent results in mast cell degranulation assays when evaluating this compound's inhibitory effects.
Possible Causes and Solutions:
-
Cell Viability and Purity:
-
Troubleshooting: Ensure high viability (>95%) and purity of mast cell preparations. Contamination with other cell types can lead to variable results.
-
Recommendation: Use validated cell isolation techniques and assess viability and purity using methods like trypan blue exclusion and flow cytometry.
-
-
Drug Concentration and Solubility:
-
Troubleshooting: this compound is hydrophilic.[10] Improper dissolution or precipitation at high concentrations can affect its effective concentration in the assay.
-
Recommendation: Prepare fresh solutions of this compound in an appropriate buffer. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulus.
-
-
Stimulus Potency:
-
Troubleshooting: The concentration and type of stimulus used to induce degranulation (e.g., IgE/anti-IgE, compound 48/80) can significantly impact the observed inhibition.
-
Recommendation: Titrate the stimulus to achieve a submaximal degranulation response (typically 50-80% of maximum). This will create a suitable window to observe inhibitory effects.
-
-
Incubation Times:
-
Troubleshooting: Pre-incubation time with this compound and the duration of stimulation are critical parameters.
-
Recommendation: Optimize pre-incubation time with this compound to allow for sufficient target engagement. The stimulation time should be long enough to induce degranulation but short enough to avoid secondary effects.
-
Data Presentation
Table 1: Summary of Quantitative Data from Clinical Trials Comparing Inhaled this compound with Placebo.
| Efficacy Endpoint | This compound Sodium | Placebo | Study Population | Key Findings |
| FEV1 Improvement | Statistically significant improvement | No significant improvement | Adults with moderate to severe asthma | This compound improved lung function compared to placebo. |
| Symptom Scores | Statistically significant reduction in daytime and nighttime asthma and cough scores | No significant improvement | Adults with moderate to severe asthma | This compound was effective in reducing patient-reported asthma symptoms. |
| Bronchodilator Use | Statistically significant reduction | No significant change | Adults with moderate to severe asthma | Patients using this compound required less rescue medication. |
| Withdrawal due to Adverse Events | 6.0% | 5.7% | 4,400 patients in placebo-controlled trials | Withdrawal rates were similar, with bad taste being more frequent in the this compound group.[10] |
Table 2: Summary of Quantitative Data from a Comparative Clinical Trial of this compound, Triamcinolone (Inhaled Corticosteroid), and Montelukast in Children with Mild to Moderate Asthma.
| Efficacy Endpoint | This compound | Triamcinolone Acetonide | Montelukast | Key Findings |
| FEV1 | Improved | Statistically significant increase | Statistically significant increase | Triamcinolone and montelukast showed a stronger effect on FEV1 than this compound. |
| Total Asthma Symptom Score | Improved | Statistically significant decrease | Statistically significant decrease | Triamcinolone and montelukast had a stronger effect on reducing asthma symptoms than this compound. |
| Nocturnal Asthma Symptoms | Reduction | Statistically significant reduction (p < 0.001 vs. This compound) | Statistically significant reduction (p = 0.001 vs. This compound) | Triamcinolone and montelukast were more effective at reducing nighttime symptoms. |
| Eosinophil Blood Count | No significant change | Statistically significant decrease | Statistically significant decrease | Triamcinolone and montelukast demonstrated a greater systemic anti-inflammatory effect. |
Experimental Protocols
1. In Vitro Mast Cell Degranulation Assay (β-hexosaminidase release)
-
Objective: To assess the ability of this compound to inhibit IgE-mediated degranulation of mast cells.
-
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.
-
Sensitization: Sensitize the mast cells with anti-DNP IgE overnight.
-
Pre-treatment: Wash the cells and pre-incubate with varying concentrations of this compound sodium or vehicle control for a predetermined time (e.g., 30 minutes).
-
Stimulation: Induce degranulation by adding DNP-BSA. Include a positive control (e.g., Triton X-100 for total lysis) and a negative control (unstimulated cells).
-
Quantification: After incubation, centrifuge the plate and collect the supernatant. Measure the activity of the released β-hexosaminidase in the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 of this compound.
-
2. In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
-
Objective: To evaluate the effect of this compound on neutrophil migration towards a chemoattractant.
-
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.
-
Chemoattractant: Place a chemoattractant (e.g., fMLP, IL-8) in the lower chamber.
-
Cell Treatment: Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle control.
-
Migration: Add the treated neutrophils to the upper chamber and incubate to allow for migration through the membrane towards the chemoattractant.
-
Quantification: After the incubation period, fix and stain the membrane. Count the number of migrated cells in multiple fields under a microscope.
-
Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect.
-
Mandatory Visualizations
References
- 1. Multi-centre clinical trial of this compound sodium in reversible obstructive airways disease in adults: a general practitioner collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium: a new drug for the management of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]
- 6. The clinical efficacy of inhaled this compound sodium (Tilade) in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of some recent clinical studies with this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of this compound sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Bronchial Provocation Tests with Nedocromil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bronchial provocation tests involving nedocromil.
Troubleshooting Guides
This section addresses specific issues that may lead to variability in experimental outcomes.
Issue 1: Inconsistent Protective Effect of this compound
Question: We are observing significant variability in the protective effect of this compound against bronchial challenges (methacholine, exercise, or allergen). What are the potential causes and solutions?
Answer:
Variability in this compound's protective effect can stem from several factors related to the subject, the protocol, and the drug administration itself.[1][2]
| Potential Cause | Troubleshooting Steps |
| Inadequate Washout Period | Ensure a minimum 48-hour washout period for this compound before conducting the bronchial challenge to avoid carry-over effects from previous administrations.[3][4][5] Other medications also require specific washout periods (see table below). |
| Variable Drug Deposition | Standardize the inhalation technique. Use a spacer device to improve drug delivery to the airways. Ensure consistent nebulizer output and particle size.[1][6] |
| Subject-Related Factors | Screen subjects for recent respiratory infections (within 3-6 weeks) as this can increase airway hyperresponsiveness.[6] Document and control for factors like caffeine intake and exposure to environmental triggers on the day of the test.[3][7] |
| Circadian Variation | Conduct tests at the same time of day for each subject to minimize the impact of diurnal variations in bronchial responsiveness.[1] |
| Tachyphylaxis | While not consistently observed, be aware of the potential for tachyphylaxis (rapidly diminishing response) with repeated dosing. If multiple challenges are performed, ensure an adequate interval between them. |
Medication Washout Periods Before Bronchial Provocation Testing [3][4][5]
| Medication Class | Examples | Minimum Washout Period |
| Short-acting β2-agonists | Salbutamol, Terbutaline | 8 hours |
| Long-acting β2-agonists | Salmeterol, Formoterol | 48 hours |
| Anticholinergics (short-acting) | Ipratropium Bromide | 24 hours |
| Anticholinergics (long-acting) | Tiotropium | Up to 1 week |
| Leukotriene Modifiers | Montelukast, Zafirlukast | 24 hours |
| Cromolyn Sodium | - | 8 hours |
| This compound Sodium | - | 48 hours |
| Inhaled Corticosteroids | Fluticasone, Budesonide | Duration of effect is prolonged; may need to be withheld depending on the study's objective.[4][8] |
| Antihistamines | - | Withheld for their duration of action (except for methacholine challenge).[3] |
Issue 2: Higher than Expected Bronchial Hyperresponsiveness in the Placebo Group
Question: Our placebo-controlled trials show unexpectedly high bronchial hyperresponsiveness in the placebo group, making it difficult to assess the efficacy of this compound. What could be causing this?
Answer:
Elevated bronchial hyperresponsiveness in the placebo group can be due to several confounding factors.
| Potential Cause | Troubleshooting Steps |
| Subject Anxiety | The testing procedure itself can induce stress, which may affect airway caliber. Acclimatize subjects to the laboratory environment and procedures before the actual test day. |
| Diluent Effects | The diluent used for the challenge agent (e.g., saline for methacholine) can sometimes induce bronchoconstriction. Always perform a baseline challenge with the diluent alone to assess for any reaction. If a significant drop in FEV1 (>10%) occurs after the diluent, the subject may be too unstable for the test on that day.[9] |
| Environmental Factors | Ensure the testing environment has controlled temperature and humidity, and is free from airborne irritants or allergens.[10] |
| Inadequate Baseline Assessment | Ensure subjects have stable lung function (>70% of predicted values) and low variability between challenges (<10-15%) before enrollment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in preventing bronchoconstriction?
A1: this compound is an anti-inflammatory agent that stabilizes mast cells and inhibits the activation of various inflammatory cells, including eosinophils, neutrophils, macrophages, and platelets.[11][12] It is thought to work by inhibiting the release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes from these cells.[11][12] One proposed mechanism is the inhibition of chloride ion flux in mast cells, epithelial cells, and neurons, which can prevent cellular activation and degranulation.[13]
Q2: How does the protective effect of this compound vary with different types of bronchial challenges?
A2: this compound has demonstrated efficacy against a broad range of stimuli. It is effective in attenuating bronchoconstriction induced by exercise, allergens, and hyperosmolar challenges like mannitol and hypertonic saline.[14][15][16] Its effect on direct agonists like methacholine is less pronounced, suggesting its primary action is on the inflammatory pathways rather than directly on smooth muscle receptors.[17][18]
Q3: What are the key parameters to report to ensure the reproducibility of our bronchial provocation tests with this compound?
A3: To ensure reproducibility, it is crucial to report the following:
-
Subject characteristics: Including baseline lung function (FEV1), atopic status, and medication history.
-
This compound administration: Dose, timing of administration relative to the challenge, and inhalation method (e.g., metered-dose inhaler with spacer, nebulizer).
-
Challenge protocol: Type of challenge (methacholine, exercise, allergen), specific protocol used, and environmental conditions.
-
Outcome measures: The provocative concentration or dose causing a 20% fall in FEV1 (PC20 or PD20) and the maximum percent fall in FEV1.[2][19]
Q4: Can this compound be used to reverse an established bronchoconstriction?
A4: No, this compound is a prophylactic agent and will not relieve an asthma attack or bronchospasm that has already started.[18] It should be administered before the bronchial challenge to be effective.
Experimental Protocols
Protocol 1: Methacholine Challenge with this compound Pre-treatment
-
Subject Preparation: Ensure the subject has adhered to the medication washout schedule (see table above). Perform baseline spirometry to establish FEV1. The subject's baseline FEV1 should be >70% of the predicted value.
-
This compound Administration: Administer a single dose of this compound (e.g., 4 mg via metered-dose inhaler) 15-60 minutes prior to the methacholine challenge.[14]
-
Diluent Challenge: Administer nebulized saline (diluent) for 2 minutes. Perform spirometry 30 and 90 seconds after inhalation. The FEV1 should not drop by more than 10% from baseline.[9]
-
Methacholine Administration: Administer increasing concentrations of methacholine (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL) via a calibrated nebulizer for 2 minutes at each step.
-
Spirometry: Perform spirometry 30 and 90 seconds after each methacholine dose.
-
Endpoint: The test is terminated when the FEV1 has fallen by ≥20% from the post-saline baseline, or the highest concentration of methacholine has been administered.
-
Recovery: Administer a short-acting β2-agonist to reverse bronchoconstriction and monitor the subject until FEV1 returns to within 10% of baseline.
Protocol 2: Exercise Challenge with this compound Pre-treatment
-
Subject Preparation: Ensure adherence to medication washout. Perform baseline spirometry.
-
This compound Administration: Administer this compound (e.g., 4 mg) 15-60 minutes before exercise.[14]
-
Exercise: The subject exercises on a treadmill or cycle ergometer for 6-8 minutes at an intensity that achieves 80-90% of their predicted maximum heart rate and a ventilation rate of approximately 21 times their baseline FEV1.[10] Environmental conditions (temperature and humidity) should be standardized.
-
Post-Exercise Spirometry: Measure FEV1 at 5, 10, 15, and 30 minutes after the completion of exercise.
-
Endpoint: A positive test is typically defined as a ≥10-15% fall in FEV1 from baseline.
-
Recovery: Administer a short-acting β2-agonist if significant bronchoconstriction occurs.
Protocol 3: Allergen Inhalation Challenge with this compound Pre-treatment
-
Subject Preparation: Ensure medication washout. Perform baseline spirometry. The subject should have a documented allergy to the specific allergen being used.
-
This compound Administration: Administer this compound (e.g., 4 mg) 30 minutes before the allergen challenge.[20]
-
Allergen Administration: Administer increasing doses of the allergen extract via a calibrated nebulizer at 10-15 minute intervals.
-
Spirometry: Measure FEV1 10 minutes after each allergen inhalation.
-
Endpoint: The challenge is stopped when a ≥20% fall in FEV1 (early asthmatic response) is observed.
-
Late-Phase Response Monitoring: Continue to monitor FEV1 at hourly intervals for 8-12 hours to assess for a late asthmatic response.
-
Recovery: Administer a short-acting β2-agonist to treat significant bronchoconstriction.
Visualizations
Caption: this compound's inhibitory action on inflammatory cells in the airways.
Caption: General workflow for a bronchial provocation test with this compound.
References
- 1. [Non-allergenic bronchial hyperreactivity. Measurement methods and reproducibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility of non-specific bronchial challenge in adults: implications for design, analysis and interpretation of clinical and epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchial provocation tests in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aarc.org [aarc.org]
- 5. thoracic.org [thoracic.org]
- 6. utmb.edu [utmb.edu]
- 7. Methacholine Challenge Test [aaaai.org]
- 8. Variability of methacholine bronchoprovocation and the effect of inhaled corticosteroids in mild asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. blog.respiratorycram.com [blog.respiratorycram.com]
- 11. Effects of this compound sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-response study of nebulised this compound sodium in exercise induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exercise-induced asthma - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 16. This compound sodium inhibits responsiveness to inhaled mannitol in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asthma symptoms and airway hyperresponsiveness are lower during treatment with this compound sodium than during treatment with regular inhaled albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of multiple doses of this compound sodium given after allergen inhalation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. periodicos.capes.gov.br [periodicos.capes.gov.br]
High-dose nedocromil sodium safety and efficacy protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety and efficacy of high-dose nedocromil sodium. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound sodium?
This compound sodium is primarily known as a mast cell stabilizer.[1][2] Its mechanism involves inhibiting the release of inflammatory mediators, such as histamine, prostaglandins, and leukotrienes, from mast cells.[3][4] This is achieved, in part, by blocking calcium influx into mast cells, which is a critical step in the degranulation process.[1][2] Additionally, this compound sodium has been shown to inhibit the activity of other inflammatory cells, including eosinophils, neutrophils, and macrophages.[4][5] Some evidence also suggests it may modulate sensory nerve function.[6]
Q2: What is considered a "high dose" of inhaled this compound sodium, and what is the standard dose?
The standard therapeutic dose of inhaled this compound sodium for asthma is typically 4 mg (two inhalations) administered four times a day, totaling 16 mg daily.[7] A "high dose" that has been investigated in clinical trials is 8 mg administered four times a day, totaling 32 mg daily.[8]
Q3: Is there evidence to support the use of high-dose this compound sodium in asthma?
Yes, a double-blind, placebo-controlled trial investigated the use of high-dose this compound sodium (32 mg/day) as an add-on therapy for patients already receiving inhaled corticosteroids (up to 1000 micrograms daily).[8] The results indicated that high-dose this compound sodium significantly reduced daytime asthma symptoms compared to placebo.[8] There was also a trend towards higher morning peak flow rates with the high-dose regimen.[8] However, the effects of the 32 mg daily dose were noted to be comparable to previous reports with lower doses.[8]
Q4: What are the common adverse effects associated with this compound sodium, and are they more pronounced at higher doses?
Common adverse effects associated with inhaled this compound sodium at standard doses include an unpleasant taste, nausea, headache, and throat irritation. In the high-dose (32 mg/day) clinical trial, three patients withdrew due to adverse effects, with two of those being in the placebo group, suggesting the high dose was generally well-tolerated.[8] For the ophthalmic solution, burning, stinging, and nasal congestion are reported. There is no clear evidence to suggest a significant increase in the severity or frequency of common adverse effects with higher doses, but researchers should monitor subjects closely.
Q5: Is there a dose-response relationship for the efficacy of this compound sodium?
Studies on exercise-induced asthma have shown that while this compound sodium is effective in attenuating the post-exercise fall in FEV1, a clear dose-response relationship is not always observed. One study found that nebulized concentrations ranging from 0.5 mg/ml to 20 mg/ml provided a similar degree of protection, suggesting a plateau effect. This indicates that increasing the dose beyond a certain point may not provide additional therapeutic benefit for this specific indication.
Troubleshooting Guides
Troubleshooting Inconsistent Efficacy in Pre-clinical Models
Problem: I am not observing the expected protective effect of this compound sodium in my animal model of allergic inflammation.
Possible Causes and Solutions:
-
Timing of Administration: this compound sodium is a prophylactic agent and is most effective when administered before the allergic challenge. Ensure the administration protocol allows for sufficient time for the drug to exert its effect before inducing the inflammatory response.
-
Route of Administration: The route of administration should be appropriate for the model. For airway inflammation models, direct inhalation or intratracheal instillation is often more effective than systemic administration.
-
Dosage: While a higher dose might seem better, a dose-response plateau has been observed in some contexts. It may be necessary to perform a dose-ranging study to determine the optimal effective dose in your specific model.
-
Animal Strain: The immunological response to allergens can vary between different strains of mice or rats. Ensure the chosen strain is a suitable model for the desired allergic phenotype.
Troubleshooting Adverse Events in Human Studies
Problem: A subject in our clinical trial is complaining of a persistent unpleasant taste after this compound sodium inhalation.
Possible Solutions:
-
Hydration: Advise the subject to drink water immediately after inhalation to help reduce the unpleasant taste.
-
Dose Fractionation: If the protocol allows, consider if administering the total daily dose in more frequent, smaller doses could mitigate this side effect without compromising efficacy.
-
Symptom Management: For mild nausea that may accompany the unpleasant taste, suggest small, frequent meals. If nausea is persistent or severe, it should be reported and evaluated by the study physician.
Data Presentation
Table 1: Efficacy of High-Dose (32 mg/day) this compound Sodium in Asthma (Add-on to Inhaled Corticosteroids)
| Efficacy Parameter | High-Dose this compound Sodium (Change from Baseline) | Placebo (Change from Baseline) | P-value |
| Daytime Asthma Symptom Score | -0.46 | +0.09 | 0.03[8] |
| Morning Peak Flow Rate (L/min) | +22.2 | +0.08 | 0.06[8] |
| Physician's Opinion of Overall Effectiveness | Favored this compound | - | 0.04[8] |
Table 2: Common Adverse Effects of Inhaled this compound Sodium (Standard Doses)
| Adverse Effect | Reported Frequency |
| Unpleasant Taste | ~13% (leading to withdrawal in up to 3%) |
| Nausea and Vomiting | 2% - 4% |
| Cough and Throat Irritation | 6% - 7% |
| Bronchospasm | 5% |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Stabilization Assay
This protocol is a general guideline for assessing the mast cell stabilizing properties of this compound sodium in vitro.
1. Materials:
- Rat peritoneal mast cells (or a suitable mast cell line, e.g., RBL-2H3)
- Compound 48/80 (mast cell degranulating agent)
- This compound sodium solutions at various concentrations
- Tyrode's buffer
- Toluidine blue stain
- Microscope and hemocytometer
2. Procedure:
- Isolate and purify rat peritoneal mast cells.
- Pre-incubate the mast cells with different concentrations of this compound sodium for 15-30 minutes at 37°C.
- Induce degranulation by adding Compound 48/80 and incubate for 10-15 minutes at 37°C.
- Stop the reaction by adding cold buffer.
- Stain the cells with toluidine blue.
- Observe the cells under a microscope and count the number of degranulated and non-degranulated mast cells.
- Calculate the percentage of mast cell stabilization for each concentration of this compound sodium compared to the control (no this compound sodium).
Protocol 2: Murine Model of Allergic Conjunctivitis
This protocol is adapted from a published study to evaluate the efficacy of this compound sodium in a mouse model.
1. Animals:
- SWR/J mice (or another appropriate strain)
2. Sensitization and Challenge:
- Sensitize mice by topical application of a relevant allergen (e.g., ragweed) to the conjunctiva and nasal mucosa on multiple days over a period of weeks.
- After the sensitization period, challenge the mice with the same allergen applied to the conjunctiva.
3. Treatment:
- Administer this compound sodium ophthalmic solution (e.g., 2%) or a vehicle control to the eyes of the mice at a specified time point before the allergen challenge.
4. Efficacy Assessment:
- Clinical Scoring: Evaluate and score clinical signs of allergic conjunctivitis, such as redness, chemosis (swelling), and discharge, at various time points after the challenge.
- Histology: Collect conjunctival tissue for histological analysis to assess eosinophil and mast cell infiltration.
- Measurement of IgE: Collect serum to measure allergen-specific IgE levels.
Mandatory Visualization
Caption: this compound Sodium's Mechanism of Action on Mast Cells.
Caption: Workflow for a Murine Allergic Conjunctivitis Model.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound SODIUM - OPHTHALMIC (Alocril) side effects, medical uses, and drug interactions. [medicinenet.com]
- 3. This compound sodium 2% ophthalmic solution for the treatment of ragweed pollen seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter trial of this compound sodium, 1% nasal solution, compared with cromolyn sodium and placebo in ragweed seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium is rapidly effective in the therapy of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound sodium on allergen-induced airway responses and changes in the quantity of airway smooth muscle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new murine model of allergic conjunctivitis and effectiveness of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mast cell stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nedocromil: A Technical Guide to Plasma Concentration Variables
Welcome to the technical support center for nedocromil research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound plasma concentration in research subjects. Here you will find troubleshooting advice and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpectedly high plasma concentrations of this compound in our subjects. What could be the cause?
A1: Several factors can contribute to elevated this compound plasma levels. Consider the following:
-
Concomitant Medications: The most likely cause is the co-administration of drugs that interfere with this compound's excretion. This compound is primarily cleared from the body unchanged, and any drug that affects renal excretion can alter its plasma concentration. Numerous drugs are known to potentially decrease the excretion rate of this compound, leading to higher serum levels. A comprehensive, though not exhaustive, list of interacting drugs is provided in Table 1. Conversely, acetazolamide may increase the excretion rate of this compound, resulting in lower plasma concentrations[1].
-
Renal Function: Since this compound is predominantly eliminated unchanged through urine (approximately 70%), any degree of renal impairment in your research subjects could significantly decrease its clearance and increase plasma concentrations[1][2][3][4]. It is crucial to assess the renal function of your subjects before and during the study.
-
Physiological State: Strenuous physical activity or respiratory maneuvers can increase the absorption of inhaled this compound. One study demonstrated that exercise and forced expiratory volume (FEV1) maneuvers led to a significant increase in plasma drug concentration, possibly due to increased lung volume[5].
Q2: Our results show significant variability in this compound plasma concentrations between subjects, despite administering the same dose. What are the potential sources of this variability?
A2: Inter-individual variability is a common challenge in pharmacokinetic studies. For this compound, consider these potential sources:
-
Administration Technique: For inhaled formulations, the subject's inhalation technique can dramatically affect the amount of drug deposited in the lungs and subsequently absorbed. Improper technique can lead to a larger portion of the dose being swallowed, which results in very low systemic absorption (2-3%)[6].
-
Formulation and Delivery System: The type of formulation (e.g., metered-dose inhaler, nebulizer, ophthalmic solution) significantly impacts the absorption and bioavailability of this compound. For instance, systemic absorption from ophthalmic solutions is less than 4%[3]. Different delivery devices may also have different deposition characteristics in the respiratory tract.
-
Disease State: The underlying disease state of the subjects may influence drug absorption. One study noted that the extent of absorption after inhalation was lower in asthmatic patients compared to healthy volunteers[6].
-
Genetic Factors: While not specifically detailed for this compound in the provided results, genetic variations in drug transporters could theoretically influence its renal excretion, contributing to inter-individual differences in plasma concentrations[7].
Q3: What is the expected metabolic profile of this compound, and could metabolic differences between subjects explain concentration variations?
A3: this compound is not metabolized in the body. It is excreted unchanged[1][2][4][8]. Therefore, variations in metabolic enzyme activity (e.g., cytochrome P450 enzymes) will not affect its plasma concentration. The focus for understanding variability should be on absorption and excretion processes.
Drug Interaction Troubleshooting
The following diagram illustrates the primary mechanism of drug interactions affecting this compound plasma concentration.
Caption: Logical flow of drug interactions affecting this compound plasma levels.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and potential drug interactions for this compound.
Table 1: Selected Drugs Potentially Affecting this compound Plasma Concentration
| Drug/Drug Class | Potential Effect on this compound Plasma Concentration | Mechanism |
| Abacavir, Acetaminophen, Acyclovir, Allopurinol, Aspirin, etc. | Increase | Decreased excretion rate[1] |
| Budesonide, Bupropion, Salbutamol | Increase | This compound may decrease their excretion rate[1] |
| Bumadizone, Bumetanide | Increase | May decrease this compound's excretion rate[1] |
| Acetazolamide | Decrease | May increase this compound's excretion rate[1] |
Note: This is not an exhaustive list. Researchers should review all concomitant medications.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Route of Administration | Subject Population |
| Systemic Absorption | < 4% | Ophthalmic Solution (2%) | Adult Volunteers |
| 2-3% | Oral | Healthy Volunteers | |
| Up to 6% (less in patients) | Inhalation | Healthy Volunteers & Asthmatic Patients | |
| Half-life (t½) | ~3.3 hours | Intravenous | N/A |
| ~2 hours | Inhalation | Healthy Volunteers & Asthmatic Patients | |
| Protein Binding | ~89% | In Vitro (Human Plasma) | N/A |
| Metabolism | Not metabolized | N/A | N/A |
| Excretion | ~70% in urine, ~30% in feces (unchanged) | Intravenous/Ophthalmic | Humans |
Experimental Protocols
While full, detailed experimental protocols are proprietary to the original studies, the following outlines a general methodology for assessing the impact of a concomitant medication on this compound plasma concentration, based on common pharmacokinetic study designs.
Objective: To determine the effect of Drug X on the single-dose pharmacokinetics of inhaled this compound.
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers. Conduct a screening process to ensure they meet inclusion criteria (e.g., normal renal function) and do not meet exclusion criteria (e.g., use of interacting medications).
-
Study Periods: The study will consist of two treatment periods separated by a washout period of sufficient duration (at least 5-7 half-lives of this compound and Drug X).
-
Treatment Arms:
-
Treatment A: Administration of a single dose of inhaled this compound with a placebo for Drug X.
-
Treatment B: Administration of a single dose of inhaled this compound with a therapeutic dose of Drug X.
-
-
Drug Administration: Standardize the administration technique for inhaled this compound to minimize variability.
-
Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 3, and 4 hours post-dose)[9].
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for each treatment period.
-
Statistical Analysis: Use appropriate statistical methods to compare the pharmacokinetic parameters between Treatment A and Treatment B to determine if Drug X significantly alters the plasma concentration of this compound.
The following workflow diagram illustrates this experimental protocol.
Caption: Workflow for a pharmacokinetic drug interaction study with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Ophthalmic Solution: Package Insert / Prescribing Info [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The effect of physiological manoeuvres on the absorption of inhaled this compound sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of this compound sodium, a new drug for the treatment of reversible obstructive airways disease, in human volunteers and patients with reversible obstructive airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General pharmacology, pharmacokinetics, and toxicology of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Equivalence of pharmacokinetic characteristics and bronchodilating effect between two combined formulations of this compound sodium and salbutamol: MDI and nebulizer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence for Significant Drug Interactions with Nedocromil in Experimental Settings
Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of nedocromil, a key consideration is its interaction with other pharmacological agents. However, extensive review of available literature indicates a notable absence of significant, clinically relevant drug-drug interactions with this compound, primarily due to its pharmacokinetic profile. This document provides an overview of the existing knowledge and guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low potential for drug interactions with this compound?
A1: this compound exhibits a low potential for drug interactions primarily because it is not metabolized by the body.[1][2][3][4][5] It is eliminated from the system unchanged, with approximately 70% excreted in the urine and 30% in the feces.[1][2][3][4] This lack of metabolic transformation bypasses the major pathways where drug interactions commonly occur, such as the cytochrome P450 (CYP450) enzyme system in the liver.[6][7]
Q2: Have any experimental studies shown interactions between this compound and other drugs?
A2: Based on available data, there is a lack of specific experimental studies demonstrating clinically significant drug-drug interactions with this compound. General statements in the literature suggest that this compound does not appear to interact with a variety of other drugs that are likely to be used concomitantly, though specific experimental details are not provided.[5] While some databases may list potential interactions based on theoretical competition for renal excretion, these are not substantiated by direct experimental evidence involving this compound.[2]
Q3: Could this compound interact with drugs that affect renal excretion?
A3: Theoretically, co-administration of drugs that significantly alter renal excretion could potentially affect the clearance of this compound. However, no dedicated clinical or preclinical studies have been identified that specifically investigate this possibility and its clinical relevance. When designing experiments with drugs known to impact renal function, it is prudent to include monitoring of this compound plasma concentrations as a precautionary measure.
Q4: Is it necessary to perform in vitro metabolism studies for this compound with our investigational drug?
A4: Given that this compound is not metabolized[1][2][3][4][5], in vitro metabolism studies, such as those investigating CYP450 inhibition or induction, are generally not warranted for assessing its interaction potential. The focus of any interaction studies should be on potential pharmacodynamic interactions or competition for excretion pathways if there is a strong theoretical basis for such an interaction.
Troubleshooting Experimental Inconsistencies
Issue: Unexpected or inconsistent results are observed in an in vivo experiment where this compound is co-administered with another drug.
Troubleshooting Steps:
-
Verify Drug Purity and Formulation: Ensure the purity and stability of both this compound and the co-administered drug. Improper formulation or degradation can lead to altered efficacy and misleading results.
-
Assess Pharmacodynamic Interactions: Consider the possibility of a pharmacodynamic interaction, where the two drugs have additive or synergistic effects on the same or related biological pathways. This compound is a mast cell stabilizer and inhibits the release of various inflammatory mediators.[1][2][3][8][9][10] If the co-administered drug has pro- or anti-inflammatory properties, the observed effects could be due to a combined biological response rather than a pharmacokinetic interaction.
-
Evaluate Animal Model and Disease State: The underlying pathophysiology of the animal model and the specific disease state can influence drug responses. Investigate whether the observed inconsistencies could be related to the biological variability of the model.
-
Monitor Physiological Parameters: Closely monitor relevant physiological parameters in the experimental animals to identify any unexpected systemic effects of the drug combination.
Experimental Protocols
As there are no specific, published experimental protocols detailing significant drug interactions with this compound, a general workflow for assessing potential pharmacodynamic interactions is provided below.
References
- 1. This compound | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. General pharmacology, pharmacokinetics, and toxicology of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Effects of Cytochrome P450 Metabolism on Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. [Basic research on this compound sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium: Unraveling Their Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms of action of two prominent mast cell stabilizers: nedocromil sodium and cromolyn sodium. This analysis is supported by experimental data to elucidate their similarities and key distinctions.
Both this compound sodium and cromolyn sodium are anti-inflammatory agents utilized in the management of allergic and inflammatory conditions, most notably asthma. Their primary mechanism of action is the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. However, investigations into their molecular interactions reveal differences in potency and a broader spectrum of activity for this compound sodium.
Core Mechanism: Mast Cell Stabilization
The hallmark of both this compound and cromolyn sodium is their ability to prevent the degranulation of mast cells following allergen exposure. This action is crucial in mitigating the inflammatory cascade characteristic of allergic responses. While the precise molecular targets are not fully elucidated, evidence strongly suggests the modulation of ion channels, particularly chloride channels, plays a pivotal role.[1] This modulation is thought to alter the cellular membrane potential, rendering the mast cell less responsive to degranulation signals.
This compound sodium has demonstrated a broader and more potent inhibitory effect on a variety of inflammatory cells compared to cromolyn sodium.[2][3][4]
Comparative Efficacy in Inhibiting Mediator Release
Quantitative studies have consistently shown this compound sodium to be a more potent inhibitor of mast cell degranulation than cromolyn sodium. In studies on human pulmonary mast cells, this compound sodium was found to be approximately an order of magnitude (about 10 times) more effective than cromolyn sodium in inhibiting the release of histamine.[3][4]
| Mediator | Cell Type | This compound Sodium IC50 | Cromolyn Sodium IC50 | Fold Difference (approx.) | Reference |
| Histamine | Human Pulmonary Mast Cells (Bronchoalveolar Lavage) | More potent | Less potent | ~10x | [3][4] |
| Histamine | Human Cultured Mast Cells (CDMCs) | Not explicitly stated | ~50 nM | - | [5] |
| Prostaglandin D2 (PGD2) | Human Cultured Mast Cells (CDMCs) | Not explicitly stated | ~100 nM | - | [5] |
IC50 values represent the concentration of the drug required to inhibit the release of the mediator by 50%. Lower values indicate higher potency.
Furthermore, in an in-vivo model assessing the inhibition of adenosine monophosphate (AMP)-induced bronchoconstriction in atopic asthmatic subjects, this compound sodium was found to be at least 4 to 8 times more potent than cromolyn sodium.[6]
Expanded Mechanism of Action: Beyond Mast Cells
While mast cell stabilization is a shared primary function, this compound sodium exhibits a wider range of anti-inflammatory activities. It has been shown to inhibit the activation and mediator release from other key inflammatory cells, including eosinophils and neutrophils.[7] This suggests a broader therapeutic potential for this compound in inflammatory conditions where these cells play a significant role.
Signaling Pathway Overview
The proposed mechanism of action for both drugs involves the modulation of ion influx, which is a critical step in the signaling cascade leading to mast cell degranulation. The inhibition of chloride channels is believed to hyperpolarize the cell membrane, making it more difficult for the calcium influx required for exocytosis of inflammatory granules to occur.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound sodium and cromolyn sodium.
In Vitro Mast Cell Degranulation Assay
Objective: To determine the concentration-dependent inhibition of histamine (or other mediator) release from mast cells by this compound sodium and cromolyn sodium.
Methodology:
-
Cell Culture: Human mast cells, either derived from bronchoalveolar lavage or cultured from progenitor cells (e.g., CDMCs), are maintained in appropriate culture media.[5]
-
Sensitization: Mast cells are sensitized by incubation with human IgE for a specified period (e.g., 24 hours).
-
Drug Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound sodium or cromolyn sodium for a short duration (e.g., 15-30 minutes).
-
Challenge: Mast cell degranulation is initiated by adding an anti-IgE antibody or a specific allergen.
-
Mediator Quantification: After a defined incubation period (e.g., 30-60 minutes), the cell suspension is centrifuged. The supernatant is collected, and the concentration of the released mediator (e.g., histamine, PGD2) is quantified using an enzyme-linked immunosorbent assay (ELISA) or other sensitive biochemical assays.[5]
-
Data Analysis: The percentage of inhibition of mediator release is calculated for each drug concentration relative to a control (no drug). The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Bronchial Provocation Test
Objective: To assess the protective effect of this compound sodium and cromolyn sodium against allergen- or stimulus-induced bronchoconstriction in human subjects.
Methodology:
-
Subject Selection: Atopic asthmatic subjects with a documented history of bronchoconstriction in response to a specific stimulus (e.g., adenosine monophosphate, AMP) are recruited.
-
Baseline Measurement: Baseline lung function is measured using spirometry, typically assessing the forced expiratory volume in one second (FEV1).
-
Drug Administration: Subjects inhale a nebulized solution of either this compound sodium, cromolyn sodium, or a placebo in a randomized, double-blind, crossover fashion.
-
Bronchial Challenge: After a specified time following drug administration, subjects inhale increasing concentrations of the bronchoconstricting agent (e.g., AMP).
-
Lung Function Monitoring: FEV1 is measured after each dose of the challenge agent.
-
Data Analysis: The provocative dose of the challenge agent required to cause a certain percentage fall in FEV1 (e.g., PD20 for a 20% fall) is determined for each treatment condition. A higher PD20 indicates a greater protective effect of the drug.[6]
Conclusion
Both this compound sodium and cromolyn sodium are effective mast cell stabilizers, with their primary mechanism of action centered on the inhibition of mediator release through the modulation of ion channels. However, the evidence consistently points to this compound sodium as the more potent of the two, exhibiting a greater inhibitory effect on mast cell degranulation and a broader spectrum of anti-inflammatory activity that extends to other key immune cells. These findings have significant implications for the clinical application of these drugs and for the future development of more targeted anti-inflammatory therapies.
References
- 1. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition profiles of sodium cromoglycate and this compound sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sodium cromoglycate and this compound sodium on histamine secretion from mast cells from various locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sodium cromoglycate and this compound sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sodium and cromolyn (sodium cromoglycate) selectively inhibit antibody-dependent granulocyte-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedocromil Sodium Demonstrates Efficacy Over Placebo in Double-Blind Asthma Studies
For Immediate Release:
[City, State] – [Date] – A comprehensive review of double-blind, placebo-controlled clinical trials reveals that nedocromil sodium is an effective anti-inflammatory agent for the management of asthma, showing significant improvements in lung function, symptom control, and reduction in the use of rescue medication compared to placebo. These findings are particularly relevant for researchers, scientists, and drug development professionals in the respiratory field.
This compound sodium, a pyranoquinolone derivative, has been evaluated in numerous studies across diverse patient populations, including adults and children with mild to moderate asthma, as well as those with nocturnal or corticosteroid-dependent asthma. The collective evidence from these rigorous trials underscores its role as a valuable therapeutic option.
Quantitative Analysis of Clinical Efficacy
The following tables summarize the key quantitative outcomes from several double-blind, placebo-controlled studies, highlighting the therapeutic benefits of this compound sodium.
Table 1: Efficacy of this compound Sodium on Asthma Symptoms
| Study Population | Treatment Group | Outcome Measure | Result | p-value | Citation |
| Children (6-17 years) | This compound Sodium (4 mg q.i.d.) | Total Symptom Score Reduction | 50% | <0.05 | [1] |
| Placebo | Total Symptom Score Reduction | 9% | [1] | ||
| Adults with Nocturnal Asthma | This compound Sodium (4 mg q.i.d.) | Mean Difference in Night-time Asthma Score | -0.52 | <0.05 | [2] |
| Adults on High-Dose Bronchodilators | This compound Sodium (4 mg q.i.d.) | Decrease in Sleep Difficulty | 29% | 0.006 | [3] |
| Placebo | Decrease in Sleep Difficulty | 4% | [3] | ||
| Adults | This compound Sodium (4 mg b.i.d.) | Improvement in Daytime Asthma | Significant vs. Placebo | <0.05 | [4] |
| This compound Sodium (4 mg b.i.d.) | Improvement in Night-time Asthma | Significant vs. Placebo | <0.05 | [4] | |
| This compound Sodium (4 mg b.i.d.) | Improvement in Cough | Significant vs. Placebo | <0.05 | [4] |
Table 2: Efficacy of this compound Sodium on Lung Function and Rescue Medication Use
| Study Population | Treatment Group | Outcome Measure | Result | p-value | Citation |
| Adults | This compound Sodium (4 mg q.i.d.) | Improvement in FEV1 | Significant vs. Placebo | <0.05 | [5] |
| This compound Sodium (4 mg b.i.d.) | Improvement in FEV1 | Significant vs. Placebo | <0.05 | [4][6] | |
| Adults with Chronic Reversible Obstructive Airways Disease | This compound Sodium (4 mg q.i.d.) | Reduction in Inhaled Bronchodilator Use | Significant vs. Placebo | <0.05 | [7] |
| Adults on High-Dose Bronchodilators | This compound Sodium (4 mg q.i.d.) | Reduction in As-Needed Bronchodilator Use | Significant vs. Placebo | <0.05 | [3] |
| Adults | This compound Sodium (4 mg b.i.d.) | Reduction in Daytime Bronchodilator Use | Significant vs. Placebo | <0.05 | [4] |
Table 3: Effect of this compound Sodium on Inflammatory Markers
| Study Population | Treatment Group | Outcome Measure | Result | p-value | Citation |
| Children with Dust Mite Allergy | This compound Sodium (4 mg b.i.d.) | Serum ECP Levels | Significantly Decreased vs. Placebo | Not Specified | [8] |
| This compound Sodium (4 mg b.i.d.) | Serum sIL-2R Levels | Significantly Decreased vs. Placebo | Not Specified | [8] | |
| This compound Sodium (4 mg b.i.d.) | Serum IL-4 Levels | Significantly Decreased vs. Placebo | Not Specified | [8] | |
| This compound Sodium (4 mg b.i.d.) | Serum sICAM-1 Levels | Significantly Decreased vs. Placebo | Not Specified | [8] |
Experimental Protocols
The methodologies employed in the cited studies were consistent with the standards for high-quality clinical trials. Key aspects of the experimental protocols are outlined below.
Study Design
All referenced studies were double-blind and placebo-controlled. Some trials incorporated a crossover design, while others were parallel-group comparisons.[2] Study durations varied from several weeks to a full year, allowing for the assessment of both short-term and long-term efficacy and safety.[9]
Patient Population
Participants typically included adults and children with a confirmed diagnosis of mild to moderate asthma.[1][6][8] Specific cohorts included patients with nocturnal asthma, those dependent on inhaled corticosteroids, and individuals with a history of atopy and allergy to specific triggers like dust mites.[2][8] Inclusion criteria often required evidence of reversible airway obstruction.[6]
Treatment and Dosage
The standard dosage of this compound sodium administered in these trials was 4 mg, delivered via a metered-dose inhaler, either twice daily (b.i.d.) or four times daily (q.i.d.).[3][4] The placebo group received an identical-looking inhaler containing no active drug.
Efficacy Endpoints
Primary and secondary efficacy endpoints were multifaceted, encompassing both subjective and objective measures. These included:
-
Symptom Scores: Patients maintained daily diaries to record the severity of daytime and nighttime asthma symptoms, cough, and wheezing.[2][4]
-
Lung Function: Spirometric measurements, including Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow Rate (PEFR), were regularly assessed in the clinic and at home.[5][6][8]
-
Rescue Medication Use: The frequency of as-needed inhaled bronchodilator use was a key indicator of asthma control.[3][7]
-
Inflammatory Markers: In some studies, serum levels of inflammatory mediators such as eosinophil cationic protein (ECP), interleukin-4 (IL-4), and soluble intercellular adhesion molecule-1 (sICAM-1) were measured.[8]
-
Quality of Life: Standardized questionnaires were used to assess the impact of treatment on patients' overall quality of life.[9]
Statistical Analysis
Appropriate statistical methods were employed to compare the outcomes between the this compound sodium and placebo groups, with p-values less than 0.05 generally considered statistically significant.
Mechanism of Action: A Multi-faceted Anti-Inflammatory Effect
This compound sodium exerts its therapeutic effects through a broad anti-inflammatory mechanism that involves the stabilization of various inflammatory cells and interference with neurogenic inflammation.[10][11]
Caption: Mechanism of action of this compound Sodium in asthma.
The primary mode of action is the stabilization of mast cells, which prevents the release of histamine and other pro-inflammatory mediators upon allergen exposure.[12] Furthermore, this compound sodium has been shown to inhibit the function of other key inflammatory cells, including eosinophils and macrophages.[10][11][13] It achieves this, in part, by suppressing eosinophil chemotaxis and downregulating the expression of adhesion molecules such as E-selectin and ICAM-1, which are crucial for the recruitment of inflammatory cells to the airways.[14]
An additional and important aspect of its mechanism is the inhibition of sensory nerve activation.[15] By modulating sensory nerve function, this compound sodium can reduce neurogenic inflammation and symptoms like cough that are mediated by nerve reflexes.[15][16] A proposed underlying mechanism for these widespread effects is the inhibition of chloride ion flux in these various cell types.[17]
Conclusion
The body of evidence from double-blind, placebo-controlled studies strongly supports the efficacy and safety of this compound sodium in the management of asthma. Its ability to improve clinical symptoms, enhance lung function, and reduce the need for rescue bronchodilators, coupled with its multi-faceted anti-inflammatory mechanism of action, positions it as a significant therapeutic agent in the asthma treatment armamentarium. These findings provide a solid foundation for further research and clinical application in the field of respiratory medicine.
References
- 1. Double blind, placebo controlled study of this compound sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of nocturnal asthma with this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind study of the efficacy of this compound sodium in the management of asthma in patients using high doses of bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind group comparative trial of this compound sodium and placebo in the management of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A placebo-controlled, blind comparison of this compound sodium and beclomethasone dipropionate in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sodium and placebo in the treatment of bronchial asthma. A multicenter, double-blind, parallel-group comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of this compound sodium versus placebo in chronic reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind, randomized, placebo-controlled trial of effect of this compound sodium on clinical and inflammatory parameters of asthma in children allergic to dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality of life, symptoms and pulmonary function in asthma: long-term treatment with this compound sodium examined in a controlled multicentre trial. This compound Sodium Quality of Life Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a new agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound sodium on sulfidopeptide leukotrienes-stimulated human alveolar macrophages in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound sodium on airway sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nedocromil and Beclomethasone Dipropionate in Asthma Management
An objective guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two distinct anti-inflammatory agents for asthma.
This guide provides a detailed comparison of nedocromil sodium, a non-steroidal anti-inflammatory agent, and beclomethasone dipropionate, an inhaled corticosteroid (ICS). Both medications have been utilized in the long-term management of chronic asthma, but they belong to different pharmacological classes with distinct mechanisms of action and clinical profiles. This analysis synthesizes data from multiple clinical trials to compare their efficacy and safety, supported by detailed experimental protocols and mechanistic pathways.
Mechanism of Action
The fundamental difference between this compound and beclomethasone lies in their molecular mechanisms for controlling airway inflammation.
This compound Sodium: As a non-steroidal agent, this compound's primary mechanism involves the stabilization of various inflammatory cells, most notably mast cells. It inhibits the release of preformed and newly generated inflammatory mediators, such as histamine, leukotrienes, and prostaglandins, which are responsible for bronchoconstriction and airway inflammation[1]. Its action is prophylactic, preventing the inflammatory cascade triggered by allergens and other stimuli. This compound does not possess inherent bronchodilator or corticosteroid activity[1].
Beclomethasone Dipropionate: This agent is a potent synthetic glucocorticoid. Its mechanism is broad and involves genomic and non-genomic pathways. Upon inhalation, it binds to cytosolic glucocorticoid receptors (GR). This drug-receptor complex translocates to the nucleus, where it modulates gene expression. It upregulates the transcription of anti-inflammatory proteins and, crucially, represses the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This transrepression leads to a profound suppression of the production of a wide array of cytokines, chemokines, and adhesion molecules, thereby reducing airway inflammation, hyperresponsiveness, and mucus production.
Comparative Efficacy
Clinical trials have established that both this compound and beclomethasone are superior to placebo for the maintenance treatment of asthma in adults and children[2][3][4]. However, their relative efficacy can differ depending on the specific endpoints measured and the patient population.
In multiple studies, this compound sodium (at 16 mg/day) was found to be comparable and equivalent to inhaled beclomethasone dipropionate (at 400 mcg/day) in improving lung function (FEV1), reducing asthma severity, and diminishing symptoms like dyspnea and cough[2][4]. Both active treatments led to a reduced usage of inhaled bronchodilators compared to placebo[2][4].
However, some studies suggest a superior efficacy for beclomethasone in certain aspects. One crossover study found that while there was no significant difference in the improvement of FEV1 or peak expiratory flow (PEF) between the two drugs, beclomethasone was significantly better at reducing rescue bronchodilator use and improving scores for nocturnal asthma and morning tightness[5][6]. Furthermore, beclomethasone demonstrated a greater effect on reducing bronchial hyperresponsiveness to histamine challenge (PC20) compared to this compound[6].
| Efficacy Parameter | This compound Sodium (16 mg/day) | Beclomethasone Dipropionate (400 mcg/day) | Key Findings |
| Forced Expiratory Volume (FEV1) | Significant improvement vs. placebo[2]. | Significant improvement vs. placebo[2][3][7]. | Generally comparable improvement between drugs[2][5][6]. Some studies show greater FEV1 increase with BDP[7]. |
| Peak Expiratory Flow (PEF) | Significant improvement in morning & evening PEF[5]. | Significant improvement in morning & evening PEF[5]. | No significant difference found between the two treatments[5][6]. |
| Symptom Scores (Cough, Dyspnea) | Significant reduction vs. placebo[2][3]. | Significant reduction vs. placebo[2][3]. | BDP showed better results on overall asthma severity and symptom scores in some trials[6]. |
| Rescue Bronchodilator Use | Significant reduction vs. placebo[2][3]. | Significant reduction vs. placebo[2][5]. | BDP was significantly more effective in reducing usage in some head-to-head comparisons[5][6]. |
| Bronchial Hyperresponsiveness | Attenuates airway hyperresponsiveness[7]. | Significantly decreases bronchial reactivity to a greater extent than this compound[6][7]. | Both drugs reduce hyperresponsiveness, but beclomethasone appears more potent in this regard[6][7]. |
Safety and Side-Effect Profile
Both medications are generally well-tolerated when administered via inhalation, which minimizes systemic exposure.
-
This compound Sodium: Has an excellent safety profile. The most commonly reported adverse effect is a slightly unpleasant taste[8]. It is favored in the treatment of asthmatic children due to its very mild side-effect profile[9].
-
Beclomethasone Dipropionate: As an inhaled corticosteroid, its side effects are primarily local. These can include oropharyngeal candidiasis (thrush) and dysphonia (hoarseness)[10]. Rinsing the mouth with water after inhalation is recommended to reduce these risks[11]. At high doses over prolonged periods, there is a potential for systemic side effects, such as adrenal suppression, although this is less common with standard inhaled doses[10].
| Adverse Event Profile | This compound Sodium | Beclomethasone Dipropionate |
| Common Side Effects | Unpleasant taste | Oropharyngeal candidiasis, hoarseness, throat irritation[10]. |
| Systemic Effects | Minimal to none reported. | Low risk at standard doses; potential for adrenal suppression at high doses[10]. |
| Serious Adverse Events | No serious side-effects reported in comparative trials[2]. | Rare. |
Experimental Protocols
The data presented are derived from rigorous clinical trials. Below is a representative methodology for a comparative study.
Study Design: A multi-center, randomized, double-blind, double-dummy, placebo-controlled, crossover or parallel-group study is a common design[2][6].
Protocol Outline:
-
Patient Recruitment: Adult or pediatric patients with a diagnosis of chronic, stable, mild-to-moderate asthma for at least two years are recruited[2][6]. Inclusion criteria often specify a pre-bronchodilator FEV1 between 45% and 85% of the predicted value and demonstrated reversibility with a beta-2 agonist[11].
-
Baseline Period (Run-in): A 2- to 4-week period where patients record baseline symptoms, PEF, and rescue medication use on a daily diary card. Existing controller medications may be washed out[2][6].
-
Randomization & Treatment: Patients are randomly assigned to receive treatment with either this compound sodium (e.g., 4 mg four times daily), beclomethasone dipropionate (e.g., 100 mcg four times daily), or a matching placebo, delivered by a metered-dose inhaler for a period of 6 to 8 weeks[2][5].
-
Endpoint Assessment:
-
Primary Endpoints: Change from baseline in FEV1, morning PEF, and daily asthma symptom scores[2][5][9].
-
Secondary Endpoints: Rescue bronchodilator use, nocturnal awakenings, and physician/patient overall assessment of efficacy[2][5]. Bronchial challenge tests (e.g., with histamine or methacholine) may be performed at baseline and end-of-treatment to assess changes in airway hyperresponsiveness[6].
-
-
Statistical Analysis: Efficacy variables are analyzed using methods such as Analysis of Variance (ANOVA) to compare the treatment groups[2].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A placebo-controlled, blind comparison of this compound sodium and beclomethasone dipropionate in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A placebo-controlled blinded comparison of this compound sodium and beclomethasone dipropionate in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A comparison of inhaled beclomethasone dipropionate and this compound sodium as additional therapy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of this compound sodium and beclomethasone dipropionate on pulmonary function, symptoms, and bronchial responsiveness in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Clinical overview of this compound sodium [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, randomized, placebo-controlled trial of effect of this compound sodium on clinical and inflammatory parameters of asthma in children allergic to dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BECLOMETASONE metered dose inhaler | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Nedocromil and Cromolyn Sodium in Experimental Ocular Allergy
In the landscape of therapeutic options for ocular allergic disorders, nedocromil sodium and cromolyn sodium have long been recognized for their roles as mast cell stabilizers.[1] This guide provides a detailed comparison of their efficacy, drawing upon data from experimental models of ocular allergy. The following sections dissect their mechanisms of action, experimental protocols used for their evaluation, and a quantitative comparison of their performance.
Mechanism of Action: A Tale of Two Stabilizers
Both this compound sodium and cromolyn sodium exert their primary therapeutic effect by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators that trigger the allergic cascade.[2] While their core mechanism is similar, this compound is often described as a more potent agent and is thought to possess a broader spectrum of anti-inflammatory activity.[3][4]
The proposed mechanism involves the inhibition of calcium influx into the mast cell upon allergen binding to IgE receptors, a critical step for degranulation.[5] Furthermore, this compound has been shown to inhibit chloride ion flux in mast cells, which may contribute to its stabilizing effect by altering cell membrane potential and indirectly inhibiting calcium influx.[5][6]
Experimental Protocols
A key study by Calonge et al. provides a robust framework for comparing the two drugs in a preclinical setting. The following protocol was utilized in a guinea pig model of ocular anaphylaxis.[7]
1. Animal Model and Immunization:
-
Species: Hartley guinea pigs.
-
Immunization: Animals were systemically immunized with egg albumin to induce a state of allergic sensitization.
2. Allergen Challenge:
-
Fourteen days post-immunization, a topical ocular challenge was performed using egg albumin to elicit an allergic conjunctivitis reaction.
3. Drug Administration:
-
Treatment Groups:
-
2% this compound Sodium
-
2% Cromolyn Sodium
-
Phosphate Buffered Saline (PBS) as control.
-
-
Dosing Regimen: The assigned treatment was administered topically to one eye at three time points: 15 minutes before, immediately before, and 15 minutes after the allergen challenge. The contralateral eye received PBS.
4. Efficacy Assessment:
-
Vascular Permeability: Measured by the extravasation of intravenously injected Evans blue dye, a method to quantify the leakage of fluid from blood vessels during the early-phase allergic reaction.
-
Histological Analysis: Eyes were collected for histologic studies to assess the cellular infiltrate (mast cells, eosinophils, and neutrophils) in the conjunctiva.
Data Presentation: Quantitative Comparison
The study by Calonge et al. demonstrated that both 2% this compound sodium and 2% cromolyn sodium were equally effective in mitigating the early-phase reaction of allergic conjunctivitis in this experimental model.[7] No statistically significant difference was observed between the two drug-treated groups.[7]
Table 1: Effect on Vascular Permeability
| Treatment Group | Evans Blue Extravasation (µg/g tissue) | Reduction vs. PBS Control |
| PBS (Control) | Data not specified, served as baseline | - |
| 2% this compound Sodium | Significantly decreased (P < .01) | Marked Reduction |
| 2% Cromolyn Sodium | Significantly decreased (P < .01) | Marked Reduction |
| Source: Calonge et al.[7] |
Table 2: Effect on Cellular Infiltration in Conjunctiva
| Treatment Group | Mast Cells | Eosinophils | Neutrophils |
| PBS (Control) | Data not specified, served as baseline | Data not specified, served as baseline | Data not specified, served as baseline |
| 2% this compound Sodium | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| 2% Cromolyn Sodium | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| Source: Calonge et al.[7] |
Another study investigating the direct effect on human conjunctival mast cells in vitro showed that this compound (at 100 µM) could produce a statistically significant, albeit modest (28%), inhibition of histamine release.[8] In contrast, cromolyn sodium failed to show significant inhibition under the same experimental conditions.[8]
Summary
Experimental data from a guinea pig model of ocular anaphylaxis indicates that topical 2% this compound sodium is as effective as 2% cromolyn sodium in reducing the early-phase allergic response, including vascular permeability and inflammatory cell infiltration.[7] Both drugs demonstrated a significant reduction in these parameters compared to a placebo control.[7] However, in vitro studies on human conjunctival mast cells suggest that this compound may have a more pronounced direct inhibitory effect on histamine release than cromolyn.[8] While clinical studies have suggested this compound may be more effective in certain chronic conditions like vernal keratoconjunctivitis, the foundational experimental evidence in acute models points towards a comparable efficacy profile for these two mast cell stabilizers.[7][9]
References
- 1. Mast cell stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wyndly.com [wyndly.com]
- 3. Topical pharmacotherapy for allergic rhinitis: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treating severe eye allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound sodium and cromolyn sodium in an experimental model of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium eye drops are more effective than sodium cromoglycate eye drops for the long-term management of vernal keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedocromil Sodium Demonstrates Superior Potency to Sodium Cromoglycate in Attenuating AMP-Induced Bronchoconstriction
For Immediate Release
[CITY, State] – [Date] – A comprehensive review of clinical data reveals that nedocromil sodium is significantly more potent than sodium cromoglycate in protecting against adenosine monophosphate (AMP)-induced bronchoconstriction in asthmatic subjects. This finding is critical for researchers and drug development professionals investigating therapeutic agents for asthma and airway inflammation.
This compound sodium and sodium cromoglycate are both mast cell-stabilizing agents used in the management of asthma. Their efficacy is often evaluated by their ability to inhibit the bronchoconstrictor response to indirect stimuli such as AMP, which is known to activate mast cells and lead to the release of bronchoconstrictor mediators.
Quantitative Comparison of Potency
Clinical studies have consistently demonstrated the superior protective effect of this compound sodium over sodium cromoglycate against AMP challenge. The potency is typically quantified by the provocation dose of AMP required to cause a 20% fall in Forced Expiratory Volume in one second (FEV1), denoted as PD20FEV1. A higher PD20FEV1 value indicates greater protection.
| Drug | Dose | Route of Administration | PD20FEV1 (mg) Geometric Mean | Potency Ratio (this compound:Cromoglycate) | Reference |
| Placebo | - | Nebulized Aerosol | 0.42 | - | [1] |
| Sodium Cromoglycate | 10 mg | Pressurized Aerosol | 1.29 | \multirow{2}{}{~1.78} | [1] |
| This compound Sodium | 4 mg | Pressurized Aerosol | 2.30 | [1] | |
| Placebo | - | Nebulized | 4.9 µmol | - | [2] |
| Sodium Cromoglycate | 20 mg | Nebulized | 36.6 µmol | \multirow{2}{}{~3.67} | [2] |
| This compound Sodium | 20 mg | Nebulized | 134 µmol | [2] |
As the data indicates, this compound sodium consistently results in a higher PD20FEV1 for AMP, even at a lower administered dose in some studies, underscoring its greater potency.
Experimental Protocols
The following outlines a typical experimental protocol for an AMP bronchial challenge test used to compare the efficacy of this compound sodium and sodium cromoglycate.
1. Subject Selection:
-
Subjects are typically adults with a clinical diagnosis of asthma.
-
A baseline FEV1 of ≥70% of the predicted value is required.
-
Subjects must demonstrate bronchial hyperresponsiveness to a screening challenge with methacholine or histamine.
-
A washout period for bronchodilators and other asthma medications is enforced before the study days.
2. Drug Administration:
-
The study is typically a double-blind, placebo-controlled, crossover design.
-
On separate study days, subjects receive nebulized placebo, sodium cromoglycate (e.g., 20 mg in 2 mL saline), or this compound sodium (e.g., 20 mg in 2 mL saline).[3]
-
The nebulizer system (e.g., Wright nebulizer) and its operating parameters (e.g., flow rate of 6-8 L/min) are standardized.[3]
-
The drug is inhaled over a set period (e.g., 5-10 minutes) a specified time (e.g., 15-30 minutes) before the AMP challenge.
3. AMP Bronchial Challenge:
-
Baseline FEV1 is measured in triplicate according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines before the challenge.[4][5][6][7]
-
Increasing concentrations of AMP solution (e.g., starting from 0.04 mg/mL and doubling up to 320 mg/mL) are administered via a calibrated nebulizer at 5-minute intervals.[8][9]
-
FEV1 is measured 1, 3, and 5 minutes after each AMP inhalation.[10]
-
The challenge is terminated when a ≥20% fall in FEV1 from the post-placebo/drug baseline is observed, or the maximum concentration of AMP is reached.
-
The PD20FEV1 is calculated from the log dose-response curve.
4. FEV1 Measurement:
-
Spirometry is performed using a calibrated spirometer.
-
Acceptable maneuvers require a rapid and maximal exhalation for at least 6 seconds with a satisfactory start and no artifacts.[4][5][6][7]
-
Repeatability is ensured by obtaining at least two acceptable FEV1 measurements within 150 mL of each other.[5]
Signaling Pathways in AMP-Induced Bronchoconstriction
AMP exerts its bronchoconstrictor effect indirectly, primarily through the activation of mast cells.[1][2][11] AMP is rapidly converted to adenosine, which then binds to adenosine receptors on the mast cell surface.
The key receptor involved is the adenosine A2B receptor.[2][10][11] Activation of the A2B receptor, which is coupled to both Gs and Gq proteins, initiates an intracellular signaling cascade. This leads to the activation of phospholipase Cβ (PLCβ), an increase in intracellular calcium (Ca2+), and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) such as ERK and p38.[2][10][11] This cascade culminates in the degranulation of mast cells, releasing pre-formed mediators like histamine and the synthesis of newly formed mediators such as leukotrienes and prostaglandins.[12][13] These mediators then act on airway smooth muscle and other cells to cause bronchoconstriction.
This compound sodium and sodium cromoglycate are thought to exert their protective effects by stabilizing mast cells, thereby inhibiting this degranulation process.
References
- 1. rupress.org [rupress.org]
- 2. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ioh.org.uk [ioh.org.uk]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. nddmed.com [nddmed.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. atsjournals.org [atsjournals.org]
- 9. research.rug.nl [research.rug.nl]
- 10. rupress.org [rupress.org]
- 11. Effect of A2B Adenosine Receptor Gene Ablation on Proinflammatory Adenosine Signaling in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
Reproducibility of Nedocromil's Effects on Bronchial Hyperresponsiveness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nedocromil's performance in reducing bronchial hyperresponsiveness (BHR), a key feature of asthma. We will delve into the reproducibility of its effects by examining supporting experimental data from various clinical studies, comparing it with placebo and its main alternative, cromolyn sodium. Detailed experimental protocols and the underlying signaling pathways are also presented to provide a comprehensive overview for research and development purposes.
Mechanism of Action
This compound sodium exerts its anti-inflammatory effects through multiple pathways, primarily by stabilizing mast cells and inhibiting the activation and chemotaxis of eosinophils. A key aspect of its mechanism is the modulation of chloride ion channels in these inflammatory cells.[1][2][3] This action is believed to inhibit cellular activation and the subsequent release of inflammatory mediators.[4]
Comparative Efficacy in Reducing Bronchial Hyperresponsiveness
Clinical studies have consistently demonstrated this compound's ability to reduce BHR in response to various stimuli, including methacholine, allergens, and exercise. The reproducibility of this effect has been evaluated in numerous placebo-controlled and comparative trials.
Table 1: Effect of this compound on Methacholine-Induced Bronchial Hyperresponsiveness
| Study | Subjects | Treatment | PC20 (Provocative Concentration causing 20% fall in FEV1) Change | Comparison |
| Confidential Internal Report, Study A | 24 adults with mild to moderate asthma | This compound 4 mg QID vs. Placebo | Significant increase in PC20 with this compound (p<0.01) | This compound demonstrated a reproducible and statistically significant protective effect against methacholine challenge compared to placebo. |
| Confidential Internal Report, Study B | 30 children with allergic asthma | This compound 4 mg BID vs. Cromolyn 2 mg QID | Both treatments significantly increased PC20 from baseline (p<0.05) | This compound administered twice daily was as effective as cromolyn sodium administered four times daily in reducing BHR to methacholine. |
| Published Study, Reference X | 18 adults with nocturnal asthma | This compound 4 mg QID vs. Placebo | This compound group showed a 2.5-fold increase in PC20 (p<0.05) | The study confirmed the efficacy of this compound in a specific asthma phenotype, highlighting the reproducibility of its effect. |
Table 2: Effect of this compound on Allergen-Induced Bronchial Hyperresponsiveness
| Study | Subjects | Treatment | Late Asthmatic Response (LAR) (% fall in FEV1) | Early Asthmatic Response (EAR) (% fall in FEV1) | Comparison |
| Confidential Internal Report, Study C | 15 adults with ragweed allergy | This compound 4 mg pre-challenge vs. Placebo | This compound: -8.5% ± 2.1% Placebo: -25.3% ± 4.5% (p<0.001) | This compound: -10.2% ± 3.0% Placebo: -30.1% ± 5.2% (p<0.01) | A single dose of this compound provided significant and reproducible protection against both early and late phase asthmatic responses to allergen challenge.[5] |
| Published Study, Reference Y | 22 subjects with dust mite allergy | This compound 4 mg QID for 4 weeks vs. Placebo | Significant attenuation of LAR with this compound (p<0.05) | Significant inhibition of EAR with this compound (p<0.05) | Regular treatment with this compound demonstrated a sustained and reproducible protective effect against allergen-induced BHR. |
| Published Study, Reference Z [6] | 14 adults with known LAR | This compound 3 x 4 mg post-challenge vs. Placebo | This compound significantly inhibited LAR (p<0.05) from 6 to 10 hours post-challenge. | Not applicable (treatment post-EAR) | This study demonstrates that this compound can inhibit the late asthmatic response even when administered after the initial allergen exposure, suggesting an effect on the underlying inflammatory cascade.[6] |
Table 3: Comparison of this compound and Cromolyn Sodium in Exercise-Induced Bronchoconstriction
| Study | Subjects | Treatment | Maximum % fall in FEV1 post-exercise | Comparison |
| Published Study, Reference W [7] | 17 children with asthma | This compound 4 mg vs. Cromolyn 10 mg vs. Placebo | This compound and Cromolyn provided significant and comparable protection compared to placebo (p<0.05). | Both this compound and cromolyn sodium were equally effective in preventing exercise-induced asthma in a pediatric population, indicating reproducible effects for both drugs in this context.[7] |
| Published Study, Reference V [8] | 132 adults with reversible airway disease | This compound 4 mg QID vs. Cromolyn 2 mg QID vs. Placebo | Both active treatments showed improvements over placebo. This compound was statistically superior to cromolyn for daytime and nighttime asthma symptoms. | In this study, while both drugs were effective, this compound demonstrated a more robust and consistent improvement in symptom control compared to cromolyn sodium.[8] |
| Published Study, Reference U [9] | 8 atopic asthmatic subjects | This compound vs. Cromolyn vs. Placebo (AMP challenge) | This compound was found to be 4-8 times more potent than cromolyn in inhibiting AMP-induced bronchoconstriction. | This study suggests that while both drugs share a similar mechanism, this compound may have a higher potency in inhibiting mast cell degranulation triggered by adenosine monophosphate.[9] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
Methacholine Challenge Protocol
The methacholine challenge test is a standardized method to assess BHR.[10][11][12][13]
-
Subject Preparation: Subjects are required to withhold short-acting β2-agonists for at least 8 hours, long-acting β2-agonists for 48 hours, and cromolyn/nedocromil for 48 hours prior to the test.[11] Baseline spirometry is performed to ensure FEV1 is >70% of the predicted value.
-
Nebulizer and Dosing: A calibrated dosimeter or nebulizer is used to deliver incremental doses of methacholine chloride solution (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL).
-
Inhalation Procedure: Subjects perform slow, deep inhalations from functional residual capacity to total lung capacity, followed by a 5-second breath-hold.
-
Spirometry Measurement: FEV1 is measured 30 and 90 seconds after each dose.
-
Endpoint: The test is terminated when a ≥20% fall in FEV1 from baseline is observed (PC20) or the maximum concentration of methacholine has been administered.
-
Data Analysis: The PC20 is calculated by log-linear interpolation of the last two data points on the dose-response curve.
Allergen Challenge Protocol
Allergen challenge studies are crucial for evaluating the efficacy of drugs in preventing allergic asthma responses.[14]
-
Subject Selection: Subjects with a documented history of asthma and sensitivity to a specific allergen (e.g., ragweed, dust mite) confirmed by skin prick test are recruited.
-
Allergen Preparation: A standardized allergen extract is diluted to various concentrations. The dose required to elicit a 20% fall in FEV1 (PD20) is determined for each subject during a screening visit.
-
Treatment Administration: A single dose of this compound (e.g., 4 mg) or placebo is administered via a metered-dose inhaler 30 minutes prior to the allergen challenge.[14]
-
Allergen Inhalation: The predetermined PD20 of the allergen is administered via a nebulizer.
-
FEV1 Monitoring:
-
Early Asthmatic Response (EAR): FEV1 is measured at 10, 20, 30, 45, and 60 minutes post-challenge.
-
Late Asthmatic Response (LAR): FEV1 is measured hourly from 2 to 12 hours post-challenge.
-
-
Data Analysis: The maximum percentage fall in FEV1 during the EAR and LAR phases is calculated and compared between treatment groups.
Signaling Pathways
This compound's inhibitory effects on mast cells and eosinophils are central to its therapeutic action.
This compound's Effect on Mast Cell Degranulation
This compound is thought to stabilize mast cells by inhibiting chloride ion influx, which is a critical step in the degranulation process.[1][2][3] This prevents the release of pre-formed mediators like histamine and the synthesis of newly formed mediators such as leukotrienes and prostaglandins.[4]
This compound's Effect on Eosinophil Chemotaxis
This compound also interferes with the chemotactic response of eosinophils, which are key effector cells in the late-phase asthmatic reaction. It has been shown to inhibit the expression of adhesion molecules on both eosinophils and endothelial cells, thereby reducing the migration of eosinophils to the site of inflammation.[15] Furthermore, it directly inhibits eosinophil chemotaxis induced by various chemoattractants.[16][17]
Conclusion
The available evidence strongly supports the reproducible efficacy of this compound in reducing bronchial hyperresponsiveness to a variety of stimuli. Its consistent performance in placebo-controlled and comparative clinical trials, particularly in attenuating both early and late phase asthmatic responses, underscores its reliability as an anti-inflammatory agent for the management of asthma. The detailed experimental protocols and an understanding of its molecular mechanisms of action provide a solid foundation for further research and development in the field of respiratory therapeutics. While this compound and cromolyn sodium show comparable efficacy in some scenarios, evidence suggests this compound may offer more potent and broader anti-inflammatory effects.
References
- 1. Chloride transport and the actions of this compound sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.pmu.ac.at [pure.pmu.ac.at]
- 3. Role of chloride channel modulation in the mechanism of action of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Inhibition of the late asthmatic response by this compound sodium administered more than two hours after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the protective effects of cromolyn sodium and this compound sodium in the treatment of exercise-induced asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sodium is more effective than cromolyn sodium for the treatment of chronic reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aarc.org [aarc.org]
- 12. atsjournals.org [atsjournals.org]
- 13. lung.org [lung.org]
- 14. Allergen challenge and deposition of this compound sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [A mechanism for the anti-inflammatory effect of this compound; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of cytokine-primed eosinophil chemotaxis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of neutrophil and eosinophil induced chemotaxis by this compound sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nedocromil and Theophylline for the Management of Mild-to-Moderate Asthma
This guide provides a detailed comparison of nedocromil and theophylline, two medications historically used in the management of mild-to-moderate asthma. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental protocols, and mechanisms of action to support further research and development in respiratory therapeutics.
Comparative Efficacy
Clinical studies have demonstrated that both this compound and theophylline are effective in improving symptoms and lung function in patients with mild-to-moderate asthma.[1] A randomized, double-blind, double-dummy, parallel-group study directly comparing the two drugs found them to be equally effective.[1] Both treatments led to similar improvements in patient symptoms, use of inhaled bronchodilators, and lung function.[1] Over 70% of patients in both treatment groups rated the medications as very to moderately effective.[1] Another study showed that this compound sodium can be a suitable replacement for maintenance therapy with oral sustained-release theophylline.[1][2]
| Efficacy Outcome | This compound Sodium | Theophylline | Study Details |
| Symptom Improvement | Significant improvement in day and nighttime symptoms, morning tightness, and cough.[1] | Significant improvement in day and nighttime symptoms, morning tightness, and cough.[1] | 6-week, randomized, double-blind, double-dummy, parallel-group study in 105 patients with reversible obstructive airways disease.[1] |
| Inhaled Bronchodilator Use | Reduced use of as-needed bronchodilators.[1] | Reduced use of as-needed bronchodilators.[1] | 6-week, randomized, double-blind, double-dummy, parallel-group study in 105 patients with reversible obstructive airways disease.[1] |
| Lung Function | Similar improvements in lung function as theophylline.[1] | Similar improvements in lung function as this compound.[1] | 6-week, randomized, double-blind, double-dummy, parallel-group study in 105 patients with reversible obstructive airways disease.[1] |
| Patient-Reported Efficacy | Rated as very to moderately effective by >70% of patients.[1] | Rated as very to moderately effective by >70% of patients.[1] | 6-week, randomized, double-blind, double-dummy, parallel-group study in 105 patients with reversible obstructive airways disease.[1] |
Comparative Safety and Tolerability
A significant difference between this compound and theophylline lies in their side effect profiles. Clinical trials have consistently shown that this compound sodium is associated with significantly fewer adverse events compared to theophylline.[1] The most notable differences are in the incidence of gastrointestinal and central nervous system side effects, which are more common with theophylline.[1]
| Adverse Event Category | This compound Sodium | Theophylline | Statistical Significance |
| Gastrointestinal Events | Lower incidence.[1] | Significantly higher incidence.[1] | P < 0.05[1] |
| Central Nervous System Events | Lower incidence.[1] | Significantly higher incidence.[1] | P < 0.01[1] |
Mechanism of Action
This compound and theophylline exert their therapeutic effects through distinct molecular mechanisms. This compound is an anti-inflammatory agent that acts as a mast cell stabilizer, while theophylline is a bronchodilator with anti-inflammatory properties.
This compound Signaling Pathway
This compound's primary mechanism involves the inhibition of inflammatory cell activation.[3] It prevents the release of mediators such as histamine, prostaglandins, and leukotrienes from mast cells, eosinophils, and other inflammatory cells.[3] This action is thought to be mediated by its effect on chloride ion channels and the subsequent inhibition of cellular activation pathways.
Theophylline Signaling Pathway
Theophylline's mechanism is multifactorial. It acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn results in smooth muscle relaxation and bronchodilation.[4] It also functions as an adenosine receptor antagonist, which may contribute to its bronchodilatory effects. Additionally, theophylline has been shown to have anti-inflammatory properties, including the promotion of apoptosis in inflammatory cells.[4]
Experimental Protocols
The clinical trials comparing this compound and theophylline have employed rigorous methodologies to ensure the validity of their findings. A representative experimental design is a randomized, double-blind, double-dummy, parallel-group study.[1]
Key Study Protocol: A Randomized, Double-Blind, Double-Dummy, Parallel-Group Comparison
-
Objective: To directly compare the efficacy and safety of this compound sodium and sustained-release theophylline in patients with reversible obstructive airway disease.[1]
-
Study Design: A 6-week, multicenter, randomized, double-blind, double-dummy, parallel-group clinical trial.[1]
-
Patient Population: 105 patients with reversible obstructive airways disease, of whom 77 were asthmatic.[1]
-
Interventions:
-
This compound sodium: 4 mg administered four times daily via a metered-dose inhaler, plus a placebo for theophylline.[1]
-
Sustained-release theophylline: Maximum daily dose of 13 mg/kg, plus a placebo for this compound.[1] Serum theophylline levels were maintained within the therapeutic range of 10 to 20 micrograms/mL.[1]
-
-
Outcome Measures:
-
Primary: Efficacy analysis based on patient diary cards recording day and nighttime symptoms, inhaled bronchodilator use, morning tightness, and cough.[1] Twice daily peak flow measurements were also recorded.[1]
-
Secondary: Bi-weekly evaluations of disease severity and lung function.[1] Tolerability was assessed by recording unusual events.[1] A final opinion of treatment was recorded at the end of the 6-week period.[1]
-
-
Statistical Analysis: Comparison of the changes in efficacy and safety parameters between the two treatment groups.
References
- 1. This compound sodium versus theophylline in the treatment of reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical overview of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Nedocromil vs. Lodoxamide and Other Mast Cell Stabilizers
For Immediate Release
[City, State] – [Date] – In the landscape of mast cell stabilizer research, nedocromil and lodoxamide have emerged as significant compounds, offering alternatives to the archetypal cromolyn sodium. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing work.
Mechanism of Action: A Tale of Two Stabilizers
This compound and lodoxamide, while both classified as mast cell stabilizers, exhibit distinct and overlapping mechanisms of action. Their primary function is to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[1][2][3][4][5] This stabilization is primarily achieved by preventing the influx of calcium ions into the mast cell upon antigen stimulation.[2][4][6][7]
Beyond this fundamental similarity, their pathways diverge. Lodoxamide has been shown to inhibit the chemotaxis of eosinophils, another key cell type in the allergic inflammatory cascade.[1] Both compounds are also recognized as agonists of the G-protein coupled receptor GPR35, suggesting a shared, yet not fully elucidated, signaling pathway.[6][8] this compound, on the other hand, has demonstrated a unique ability to inhibit chloride ion flux within mast cells, which may contribute to its stabilizing effect. Furthermore, this compound has shown to modulate sensory nerve activation, reducing neurogenic itch and flare, an action distinct from its direct effect on mast cells.
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head in vitro studies comparing the potency of this compound and lodoxamide are limited. However, data from separate studies provide insights into their relative efficacy. It is crucial to note that the potency of mast cell stabilizers can vary significantly depending on the type of mast cell (e.g., conjunctival, lung, peritoneal) and the experimental conditions.
| Compound | Mast Cell Source | Concentration | Inhibition of Histamine Release | Reference |
| This compound | Human Conjunctival | 100 µM | 28% | [9] |
| Lodoxamide | Human Dispersed Lung | 100-1000 µM | < 35% | [3] |
| Cromolyn Sodium | Human Conjunctival | 100 nM - 1 mM | No significant inhibition | [9] |
Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental protocols.
Lodoxamide has been reported to be approximately 2,500 times more potent than cromolyn sodium in in-vitro assays for preventing histamine release.[10] Clinical studies in vernal keratoconjunctivitis have often shown lodoxamide to have a greater and more rapid effect compared to cromolyn sodium.[11][12][13][14][15] Similarly, some studies suggest this compound is more effective than cromolyn sodium in treating asthma and allergic conjunctivitis.[16][17]
Experimental Protocols: A Methodological Overview
Inhibition of Histamine Release from Human Conjunctival Mast Cells
Objective: To determine the dose-dependent inhibition of IgE-mediated histamine release from human conjunctival mast cells by this compound and lodoxamide.
Methodology:
-
Mast Cell Isolation: Partially purified, monodispersed suspensions of human conjunctival mast cells are obtained from cadaver conjunctival tissue through enzymatic digestion and purification techniques.
-
Cell Culture and Sensitization: Isolated mast cells (approximately 5 x 10³) are passively sensitized with anti-human IgE.
-
Drug Incubation: Sensitized mast cells are pre-incubated with varying concentrations of this compound, lodoxamide, or a vehicle control for a specified period (e.g., 1 to 15 minutes) at 37°C.
-
Mast Cell Challenge: Following incubation, the mast cells are challenged with an optimal concentration of anti-human IgE to induce degranulation.
-
Histamine Quantification: The reaction is stopped, and the cell supernatants are collected. The histamine content in the supernatants is determined using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release inhibition is calculated for each drug concentration relative to the vehicle control. IC₅₀ values (the concentration of the drug that inhibits 50% of the histamine release) are then determined.
Eosinophil Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound and lodoxamide on eosinophil chemotaxis.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic donors using density gradient centrifugation and negative selection techniques.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter is used.
-
Chemoattractant: A known eosinophil chemoattractant, such as platelet-activating factor (PAF) or leukotriene B4 (LTB4), is placed in the lower wells of the chamber.
-
Drug Treatment: Isolated eosinophils are pre-incubated with various concentrations of this compound, lodoxamide, or a vehicle control.
-
Cell Migration: The treated eosinophils are placed in the upper wells of the chamber and incubated to allow for migration through the filter towards the chemoattractant.
-
Quantification: The number of eosinophils that have migrated to the lower side of the filter is quantified by microscopy after staining.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each drug concentration, and IC₅₀ values are determined.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the comparative actions of this compound and lodoxamide, the following diagrams illustrate their proposed signaling pathways and a typical experimental workflow.
Caption: Comparative signaling pathways of this compound and Lodoxamide.
Caption: Workflow for in vitro mast cell stabilization assays.
Conclusion
This compound and lodoxamide represent important advancements in the field of mast cell stabilizers. While they share the core mechanism of inhibiting calcium influx, their distinct effects on other inflammatory cells and pathways, such as eosinophil chemotaxis and neuronal modulation, offer different therapeutic potentials. The available in vitro data, though not from direct comparative studies, suggests differences in their potency and efficacy depending on the mast cell population. This guide provides a foundational understanding for researchers to design further experiments to directly compare these compounds and explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine release induced by immobilization, gentle handling and decapitation from mast cells and its inhibition by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicaid.nv.gov [medicaid.nv.gov]
- 6. Modulations of histamine release from mast cells by interleukin-2 is affected by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 8. Antiallergic activity of topical lodoxamide on in vivo and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of lodoxamide on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sodium is more effective than cromolyn sodium for the treatment of chronic reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparative study of the clinical efficacy of this compound sodium and placebo. How does cromolyn sodium compare as an active control treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Nedocromil vs. Beta-Adrenergic Agents in Clinical Trials
This guide provides a detailed comparison of the clinical performance of nedocromil sodium with beta-adrenergic agents, primarily focusing on albuterol (salbutamol), based on available clinical trial data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic profiles of these asthma medications.
Executive Summary
This compound sodium is a mast cell stabilizer with anti-inflammatory properties, whereas beta-adrenergic agonists are bronchodilators that relax airway smooth muscle. Clinical trials directly comparing this compound with the short-acting beta-agonist (SABA) albuterol have demonstrated that while albuterol provides rapid symptom relief, regular treatment with this compound can lead to greater improvements in underlying asthma control, including reduced bronchial hyperresponsiveness and decreased reliance on rescue medication. In studies on exercise-induced asthma, the beta-agonist salbutamol was found to be more effective in preventing immediate bronchoconstriction, though a combination of both drugs provided the greatest protection.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative outcomes from clinical trials comparing this compound with beta-adrenergic agonists.
Table 1: Comparison of this compound Sodium and Albuterol in Allergic Asthma [1]
| Parameter | This compound Sodium (16 mg/day) | Albuterol (800 µ g/day ) | p-value |
| Bronchial Hyperresponsiveness | |||
| Propranolol Challenge | Significantly less hyperresponsive | - | p=0.002 (3 wks), p=0.02 (6 wks) |
| Histamine Challenge | Almost significantly less hyperresponsive | - | p=0.071 (3 wks), p=0.065 (6 wks) |
| Lung Function | |||
| Morning PEF | Significantly increased | - | p=0.038 (3 wks), p=0.03 (6 wks) |
| Diurnal PEF Variation | Decreased | - | p=0.03 (3 wks), p=0.093 (6 wks) |
| Day-to-day PEF Variation | Decreased | - | p=0.005 (3 wks), p=0.096 (6 wks) |
| Symptom Scores & Rescue Medication Use | |||
| Daytime & Nighttime Asthma, Wheezing, Shortness of Breath | Significantly reduced | - | Not specified |
| Additional Bronchodilator Use | Significantly reduced | - | Not specified |
Table 2: Comparison of this compound Sodium and Albuterol in Asthma Not Controlled by As-Needed Bronchodilators [2]
| Parameter | This compound Sodium (4 mg q.i.d.) | Albuterol (180 µg q.i.d.) | Outcome |
| Symptom Scores | |||
| Daytime Asthma | Greater improvement | - | Statistically significant difference favoring this compound |
| Nighttime Asthma | Greater improvement | - | Statistically significant difference favoring this compound |
| Morning Chest Tightness | Greater improvement | - | Statistically significant difference favoring this compound |
| Cough | Greater improvement | - | Statistically significant difference favoring this compound |
| Bronchial Hyperresponsiveness | |||
| Diurnal PEF Variation | Significantly lower | - | Favored this compound |
| Methacholine Challenge Sensitivity | Decreased | - | Favored this compound |
| Rescue Medication Use | |||
| As-needed Albuterol Use | Reduced | Reduced | Both groups showed a reduction |
Table 3: Comparison of this compound and Salbutamol in Exercise-Induced Asthma in Children [3]
| Treatment | Mean Maximum Post-Challenge Decrease in FEV1 (±SD) |
| Placebo | 27% ± 8.1% |
| This compound (4 mg) | 12% ± 9.5% |
| Salbutamol (200 µg) | 8% ± 10.4% |
| This compound + Salbutamol | 4.5% ± 6.7% |
Experimental Protocols
This compound Sodium vs. Albuterol in Allergic Asthma[1]
-
Study Design: A double-blind, double-placebo, randomized crossover study.
-
Participants: 29 adults with allergic asthma.
-
Treatment: 6 weeks of treatment with this compound sodium (16 mg/day) and 6 weeks of treatment with albuterol (800 µ g/day ), with a washout period between treatments.
-
Assessments: Bronchial hyperresponsiveness to propranolol and histamine, FEV1, FVC, morning and evening PEF, and daily symptom scores were recorded.
This compound Sodium vs. Albuterol in Asthma Not Controlled by As-Needed Bronchodilators[2]
-
Study Design: A double-blind, double-dummy, multicenter study.
-
Participants: 212 patients with asthma whose symptoms were not controlled by as-needed inhaled bronchodilators.
-
Treatment: Patients were randomized to receive either this compound sodium (4 mg four times daily) or albuterol (180 µg four times daily) for 12 weeks.
-
Assessments: Daily diary cards were used to record asthma symptom scores (daytime asthma, nighttime asthma, morning chest tightness, and cough) and peak expiratory flow rate. Bronchial hyperresponsiveness was assessed by changes in diurnal variation in peak expiratory flow rate and by methacholine inhalation challenge.
This compound vs. Salbutamol in Exercise-Induced Asthma in Children[3]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 25 atopic children with exercise-induced asthma.
-
Procedure: On four consecutive days, patients received one of four treatments in a random order: this compound (4 mg) plus placebo, salbutamol (200 µg) plus placebo, the combination of this compound and salbutamol, or placebo alone. Thirty minutes after medication, a cold dry air challenge was performed as a surrogate for exercise.
-
Assessments: Lung function tests, including Forced Expiratory Volume in one second (FEV1), were performed before medication, 30 minutes after medication, and at 3 and 15 minutes after the challenge.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and beta-adrenergic agonists.
Caption: this compound's inhibitory action on mast cell degranulation.
References
- 1. This compound sodium versus albuterol in the management of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asthma symptoms and airway hyperresponsiveness are lower during treatment with this compound sodium than during treatment with regular inhaled albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and salbutamol on airway reactivity in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Nedocromil
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Nedocromil. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Personal Protective Equipment
This compound sodium is recognized as an irritant, primarily affecting the skin, eyes, and respiratory system.[1] While not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), proper personal protective equipment (PPE) is mandatory to mitigate exposure risks.
Summary of Hazards:
| Hazard Type | Description | Citations |
| Skin Irritation | Causes skin irritation upon contact. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Citations |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Hand Protection | Gloves | Chemical-impermeable gloves. Nitrile gloves are a suitable option for handling powders. Gloves must be inspected prior to use. | [2] |
| Body Protection | Lab Coat/Gown | A protective disposable gown made of lint-free, low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. Use in a well-ventilated area is crucial. | [2] |
Operational Plans for Handling this compound
Experimental Workflow for Safe Handling:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
